Product packaging for Pentachlorodisilane(Cat. No.:CAS No. 31411-98-0)

Pentachlorodisilane

Cat. No.: B12657859
CAS No.: 31411-98-0
M. Wt: 233.4 g/mol
InChI Key: VEYJKODKHGEDMC-UHFFFAOYSA-N
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Description

Pentachlorodisilane is a useful research compound. Its molecular formula is Cl5Si2 and its molecular weight is 233.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl5Si2 B12657859 Pentachlorodisilane CAS No. 31411-98-0

Properties

CAS No.

31411-98-0

Molecular Formula

Cl5Si2

Molecular Weight

233.4 g/mol

InChI

InChI=1S/Cl5Si2/c1-6(2)7(3,4)5

InChI Key

VEYJKODKHGEDMC-UHFFFAOYSA-N

Canonical SMILES

[Si]([Si](Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of Pentachlorodisilane from Trichlorosilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorodisilane (Si₂HCl₅) is a crucial precursor in the semiconductor industry and a valuable reagent in organosilicon chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on its preparation from trichlorosilane (HSiCl₃) and related chlorosilanes. Two main strategies are discussed in detail: the thermal decomposition of trichlorosilane and the partial reduction of hexachlorodisilane. This document furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding and practical application of these synthetic methods.

Introduction

The synthesis of higher-order chlorosilanes, such as this compound, is of significant interest due to their applications in chemical vapor deposition (CVD) for the production of silicon-containing films and as intermediates in the synthesis of more complex organosilicon compounds. Trichlorosilane, a readily available industrial chemical, serves as a primary starting material for the production of this compound. This guide explores the two principal pathways for this conversion.

Synthetic Methodologies

There are two primary methods for the synthesis of this compound from trichlorosilane or its derivatives:

  • Thermal Decomposition of Trichlorosilane: This method involves the high-temperature pyrolysis of trichlorosilane, leading to the formation of dichlorosilylene (SiCl₂) as a key intermediate, which can then react further to form higher-order chlorosilanes.

  • Partial Reduction of Hexachlorodisilane: Hexachlorodisilane (Si₂Cl₆), which can be a byproduct of trichlorosilane production, can be selectively reduced to yield this compound.[1]

Thermal Decomposition of Trichlorosilane

The thermal decomposition of trichlorosilane is a well-studied process, primarily in the context of polysilicon production.[2] While the main industrial focus is often on the deposition of elemental silicon, the gas-phase intermediates and byproducts include higher-order chlorosilanes like this compound.

Reaction Mechanism and Pathway

The thermal decomposition of trichlorosilane proceeds through the initial formation of dichlorosilylene (SiCl₂) and hydrogen chloride (HCl).[3] This highly reactive silylene intermediate can then insert into a Si-H bond of another trichlorosilane molecule to form this compound.

The primary decomposition and subsequent formation steps are as follows:

  • Decomposition: HSiCl₃ ⇌ SiCl₂ + HCl

  • Insertion: SiCl₂ + HSiCl₃ → HSiCl₂-SiCl₃ (this compound)

G TCS Trichlorosilane (HSiCl₃) Decomp High Temperature TCS->Decomp Pyrolysis SiCl2 Dichlorosilylene (SiCl₂) Decomp->SiCl2 HCl Hydrogen Chloride (HCl) Decomp->HCl PCDS This compound (Si₂HCl₅) SiCl2->PCDS TCS2 Trichlorosilane (HSiCl₃) TCS2->PCDS Insertion

Quantitative Data

The activation energies for the primary decomposition pathways of trichlorosilane have been determined through various studies. This data is crucial for understanding the reaction kinetics and optimizing reaction conditions.

ReactionActivation Energy (Ea) (kcal/mol)Reference
SiHCl₃ → SiCl₂ + HCl72.7[3]
SiHCl₃ → SiCl₃ + HNot a primary pathway
Experimental Considerations

Partial Reduction of Hexachlorodisilane

A more selective and scalable method for producing this compound is the partial reduction of hexachlorodisilane. This method avoids the high temperatures and complex product mixtures associated with pyrolysis.

Experimental Protocol

The following protocol is based on a procedure described in the patent literature.[1]

Materials:

  • Hexachlorodisilane (Si₂Cl₆)

  • Diisobutylaluminum hydride (DIBAH)

  • Jacketed reactor with mechanical stirrer, dropping funnel, and condenser

  • Vacuum distillation apparatus

Procedure:

  • Charge a 12 L jacketed reactor with 3.48 kg (12.9 mol) of hexachlorodisilane.

  • Heat the reactor contents to 80°C with agitation.

  • Maintain the temperature between 80-90°C while slowly adding 1.48 kg (10.4 mol) of diisobutylaluminum hydride (DIBAH) over a period of 2 hours.

  • After the addition is complete, continue to agitate the reaction mixture for 30 minutes.

  • The crude reaction product can be purified by fractional vacuum distillation.

G Start Start Charge Charge Hexachlorodisilane into Jacketed Reactor Start->Charge Heat Heat to 80°C with Agitation Charge->Heat Add_DIBAH Slowly Add DIBAH (Maintain 80-90°C over 2h) Heat->Add_DIBAH React Agitate for 30 min Add_DIBAH->React Purify Fractional Vacuum Distillation React->Purify Product This compound Purify->Product

Quantitative Data
ParameterValueReference
Molar Ratio (Si₂Cl₆:DIBAH)~1.24 : 1[1]
Reaction Temperature80-90°C[1]
Reaction Time2.5 hours (2h addition + 0.5h stir)[1]
Reported YieldNot explicitly stated in the excerpt

Conclusion

The synthesis of this compound can be achieved through two primary routes originating from trichlorosilane and its derivatives. The thermal decomposition of trichlorosilane offers a direct pathway but presents challenges in terms of control and purification. In contrast, the partial reduction of hexachlorodisilane with a hydride reducing agent like DIBAH provides a more selective and scalable method, for which a clear experimental protocol exists. For researchers and professionals in drug development and materials science, the choice of method will depend on the desired scale, purity requirements, and available starting materials. The detailed information provided in this guide serves as a valuable resource for the practical synthesis of this compound.

References

Pentachlorodisilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 31411-98-0

Chemical Formula: Si₂Cl₅H

This in-depth technical guide provides a comprehensive overview of pentachlorodisilane (PCDS), a significant compound in the fields of materials science and chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis methodologies, key applications, and safety protocols.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1][2] Its defining structural feature is a disilane (Si-Si) backbone with five chlorine atoms and one hydrogen atom attached to the silicon atoms.[3] This structure imparts distinct electronic and steric characteristics that govern its reactivity.[3] The highly polar Si-Cl bonds make the molecule susceptible to hydrolysis and nucleophilic substitution reactions.[3]

Spectroscopic analysis provides key insights into its structure. The 29Si NMR spectrum indicates two different silicon environments.[3] Infrared (IR) spectroscopy confirms the presence of Si-Cl and Si-H bonds with characteristic stretching frequencies at 610 cm⁻¹ and 2180 cm⁻¹, respectively.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight 233.4 g/mol [3][4]
Alternate Molecular Weight 234.44 g/mol [1][5][6]
Density 1.54 g/cm³[3]
Boiling Point 147°C[3]
Appearance Colorless liquid[1][2]
Molecular Formula Cl₅HSi₂[1][2]

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, each with distinct advantages and limitations. The primary industrial production method involves the partial reduction of hexachlorodisilane.[3]

Experimental Protocol: Partial Reduction of Hexachlorodisilane

This protocol is based on the method described in patent literature, which offers high purity and yield.[3][7]

Objective: To synthesize this compound by the partial reduction of hexachlorodisilane using a metal hydride.

Materials:

  • Hexachlorodisilane (Si₂Cl₆)

  • Diisobutylaluminum hydride (DIBAH)

  • 12 L jacketed reactor

  • 5-tray distillation column

  • 20-tray fractional distillation column

  • Cooled condenser (5°C)

  • 3 L receiving flask

Procedure:

  • Load 3.48 kg (12.9 mol) of hexachlorodisilane into a 12 L jacketed reactor.

  • Heat the reactor to 80°C and maintain this temperature.

  • While agitating the reactor contents, add 1.48 kg (10.4 mol) of diisobutylaluminum hydride (DIBAH) over a period of 2 hours. The temperature should be maintained between 80-90°C.

  • After the addition is complete, continue to agitate the reaction mixture for 30 minutes.

  • Distill the reaction product through a 5-tray column under vacuum to collect approximately 3.2 kg of product containing about 16% this compound. Condense the vapor using a cooled condenser (5°C) and collect it in a 3 L receiving flask.

  • Perform a fractional distillation of the collected product under vacuum (down to 10 Torr) with a pot temperature of 80°C using a 20-tray column. This will yield approximately 494 g of crude reaction product containing about 46% this compound.

  • Further iterative distillation can increase the purity to up to 83%.[3]

Stoichiometric Equation: Si₂Cl₆ + DIBAH → Si₂Cl₅H + AlCl₃ + Byproducts[3]

Alternative Synthesis Routes

Other, less common synthesis methods include:

  • Thermal Decomposition of Trichlorosilane: Heating trichlorosilane (HSiCl₃) at temperatures between 600°C and 800°C can produce this compound.[8]

  • Oligomerization of Monosilanes: This method involves the oligomerization of compounds like SiCl₄ in the presence of hydrogen, but it is generally less favored due to high energy consumption and lower yields.[3][9]

  • Cleavage of Higher-Order Silanes: Cleaving the silicon-silicon bonds in larger silane molecules (e.g., Si₃Cl₈) is another possibility, though it is not economically viable for large-scale production.[3][9]

Applications of this compound

The primary applications of this compound are in the materials science and electronics industries. Its relevance to drug development is not direct but may be found in the synthesis of silicon-containing molecules with potential biological activity.

Semiconductor Manufacturing

This compound is a key precursor in chemical vapor deposition (CVD) and plasma-enhanced atomic layer deposition (PEALD) processes for creating silicon-containing thin films.[3][10]

  • Deposition of High-Purity Silicon: Controlled decomposition at 600–800°C allows for the deposition of high-purity amorphous silicon layers, which are essential components of integrated circuits and photovoltaic cells.[3] Compared to trichlorosilane, this compound offers faster deposition rates.[3]

  • Silicon Nitride Films: It is used in the growth of silicon nitride (SiNₓ) films.[10] In PEALD, it has demonstrated a higher growth per cycle than hexachlorodisilane while producing films of comparable or better quality.[10] The resulting SiNₓ films show low oxygen and chlorine content.[10]

Polymer Synthesis

In the field of organosilicon chemistry, this compound acts as a cross-linking agent.[3] When co-hydrolyzed with dichlorodimethylsilane, it forms branched polysiloxanes.[3] These polymers exhibit enhanced thermal stability, making them suitable for applications in aerospace and automotive coatings.[3]

Table 2: Comparison of this compound with Related Silanes in Key Applications

CompoundPrimary UseAdvantages
This compound CVD, Polymer Cross-LinkingHigh Purity, Tunable Reactivity[3]
Hexachlorodisilane Etching, NanofabricationHigher Reactivity[3]
Trichlorosilane Solar Grade SiliconCost-Effectiveness[3]

Logical Workflow and Synthesis Diagrams

The following diagrams illustrate the synthesis process and the logical flow of its applications.

Synthesis_Pathway cluster_synthesis This compound Synthesis Hexachlorodisilane Hexachlorodisilane Partial_Reduction Partial Reduction (80-90°C) Hexachlorodisilane->Partial_Reduction DIBAH DIBAH DIBAH->Partial_Reduction Crude_PCDS Crude this compound Partial_Reduction->Crude_PCDS Distillation Iterative Distillation Crude_PCDS->Distillation Pure_PCDS Purified this compound Distillation->Pure_PCDS

Caption: Synthesis of this compound via Partial Reduction.

Application_Workflow cluster_applications Key Applications PCDS This compound CVD_ALD CVD / PEALD Precursor PCDS->CVD_ALD Polymer_Synth Polymer Synthesis PCDS->Polymer_Synth Thin_Films Silicon-Containing Thin Films CVD_ALD->Thin_Films Polysiloxanes Branched Polysiloxanes Polymer_Synth->Polysiloxanes Semiconductors Semiconductors & Photovoltaics Thin_Films->Semiconductors Coatings High-Performance Coatings Polysiloxanes->Coatings

Caption: Application Workflow of this compound.

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[4][11] The compound reacts violently with water, releasing flammable gases.[11] It may also catch fire spontaneously if exposed to air.[11]

Key Safety Precautions:

  • Handle under an inert gas atmosphere.[11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[11]

  • Store in a dry, well-ventilated place in a tightly closed container.[11]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection.[11]

  • In case of fire, use a powder extinguisher. Do not use water.[11]

  • Hydrolysis of this compound produces hydrochloric acid (HCl) and hydrogen gas, necessitating proper waste management, such as neutralization with alkaline solutions.[3]

The occupational exposure limit (OEL) is recommended at 0.1 ppm over an 8-hour workday.[3] Always consult the Safety Data Sheet (SDS) for complete safety information before handling this chemical.[11][12]

References

An In-depth Technical Guide to Pentachlorodisilane: Molecular Formula, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorodisilane (Si₂HCl₅) is a reactive chlorosilane with significant applications in the semiconductor industry and as a precursor in organosilicon chemistry. This technical guide provides a comprehensive overview of its molecular formula, structure, and key physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its spectroscopic data. Reaction mechanisms relevant to its synthesis and application in chemical vapor deposition (CVD) are also discussed and visualized.

Molecular Formula and Structure

This compound is an inorganic compound with the molecular formula Si₂HCl₅ . Its structure features a silicon-silicon single bond, with one silicon atom bonded to three chlorine atoms (a trichlorosilyl group, -SiCl₃) and the other silicon atom bonded to two chlorine atoms and one hydrogen atom (a dichlorosilyl group, -SiHCl₂).

Structural Details

Table 1: Predicted Structural Parameters of this compound

ParameterPredicted ValueNotes
Si-Si Bond Length~2.35 ÅBased on typical Si-Si single bond lengths in chlorodisilanes.
Si-Cl Bond Length~2.03 - 2.05 ÅVaries slightly between the SiCl₃ and SiHCl₂ groups.
Si-H Bond Length~1.48 ÅTypical for Si-H bonds.
Cl-Si-Cl Bond Angle~109.5°Approximates tetrahedral geometry, with some deviation due to steric effects.
H-Si-Cl Bond Angle~109.5°Approximates tetrahedral geometry.
Si-Si-Cl Bond Angle~109.5°Approximates tetrahedral geometry.

Physicochemical Properties

This compound is a colorless liquid at room temperature with a high reactivity, particularly towards moisture. Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula Si₂HCl₅[1][2][3]
Molecular Weight 234.44 g/mol [3]
CAS Number 31411-98-0[2][3]
Appearance Colorless liquid[2]
Density 1.54 g/cm³[4]
Boiling Point 147 °C (at 760 mmHg)[4]
Reactivity Highly reactive, susceptible to hydrolysis.[2][4]

Experimental Protocols

The most efficient and scalable method for the synthesis of this compound is the partial reduction of hexachlorodisilane (Si₂Cl₆).

Synthesis of this compound via Partial Reduction of Hexachlorodisilane

This protocol is adapted from patented industrial processes and provides a high-yield route to this compound.[1][5]

Materials:

  • Hexachlorodisilane (Si₂Cl₆)

  • Diisobutylaluminum hydride (DIBAH)

  • Anhydrous, inert solvent (e.g., toluene) - optional

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and temperature probe.

  • Distillation apparatus (e.g., a 5-tray distillation column followed by a 20-tray fractional distillation column).

  • Vacuum pump.

  • Cooled receiving flask.

Procedure:

  • Reaction Setup: Assemble the jacketed reactor under an inert atmosphere. Charge the reactor with hexachlorodisilane (3.48 kg, 12.9 mol).

  • Heating: Heat the reactor contents to 80 °C with agitation.

  • Addition of Reducing Agent: Slowly add diisobutylaluminum hydride (1.48 kg, 10.4 mol) to the reactor over a period of 2 hours, maintaining the reaction temperature between 80-90 °C.

  • Reaction Completion: After the addition is complete, continue to agitate the reaction mixture for an additional 30 minutes.

  • Initial Distillation: Distill the reaction mixture through a 5-tray column under vacuum. Condense the distillate in a cooled receiver (5 °C). This will yield a crude product containing this compound.

  • Fractional Distillation: Further purify the crude product by fractional distillation under vacuum (down to 10 Torr) at a pot temperature of 80 °C using a 20-tray column to obtain purified this compound.[1]

Logical Relationship of Synthesis Steps

synthesis_workflow A Charge Reactor with Si₂Cl₆ B Heat to 80 °C A->B C Add DIBAH (80-90 °C) B->C D Agitate for 30 min C->D E Initial Vacuum Distillation D->E F Fractional Vacuum Distillation E->F G Purified Si₂HCl₅ F->G

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a single resonance corresponding to the hydrogen atom bonded to silicon. The chemical shift will be influenced by the electronegative chlorine atoms.

  • ²⁹Si NMR: The ²⁹Si NMR spectrum will exhibit two distinct signals, corresponding to the two different silicon environments: the -SiCl₃ group and the -SiHCl₂ group.[4]

Table 3: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H 5.0 - 6.0SingletThe exact shift can vary with solvent.
²⁹Si -10 to -20 (for -SiCl₃)SingletChemical shifts are relative to TMS.
-30 to -40 (for -SiHCl₂)Doublet (due to ¹J(Si-H))
Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule.

Table 4: Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)AssignmentSpectroscopyReference(s)
~2250Si-H stretchIR, Raman[4]
~610Si-Cl stretchIR, Raman[4]
~500-600Si-Cl stretchIR, Raman
~400-500Si-Si stretchRaman
~150-300Si-Cl deformationIR, Raman

Reaction Mechanisms

Synthesis Reaction Mechanism

The synthesis of this compound from hexachlorodisilane proceeds via a nucleophilic substitution reaction where a hydride ion (H⁻) from DIBAH attacks one of the silicon atoms, displacing a chloride ion.

synthesis_mechanism reactants Si₂Cl₆ + [H]⁻ (from DIBAH) transition_state [Cl₃Si-SiCl₂(H)-Cl]⁻ reactants->transition_state Nucleophilic Attack products Si₂HCl₅ + Cl⁻ transition_state->products Chloride Elimination

Caption: Simplified mechanism for the synthesis of this compound.

Chemical Vapor Deposition (CVD) Mechanism

This compound is used as a precursor in CVD to deposit silicon-containing thin films, such as amorphous silicon or silicon nitride.[4] The general mechanism involves the thermal decomposition of the precursor on a heated substrate.

cvd_mechanism precursor Si₂HCl₅ (gas) adsorption Adsorption on Substrate precursor->adsorption decomposition Thermal Decomposition adsorption->decomposition film_growth Si Film Growth decomposition->film_growth byproducts HCl (gas) + SiCl₄ (gas) decomposition->byproducts

References

An In-depth Technical Guide to the Physical Properties of Pentachlorodisilane Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorodisilane (Si₂HCl₅) is a reactive chlorosilane that exists as a colorless liquid at room temperature. It is a key precursor in the semiconductor industry, particularly in chemical vapor deposition (CVD) processes for the production of high-purity silicon-containing thin films. Its chemical structure, featuring a silicon-silicon bond, five chlorine atoms, and one hydrogen atom, imparts specific reactivity that is harnessed in various chemical syntheses. This guide provides a comprehensive overview of the known physical properties of this compound liquid, details the experimental methodologies for their determination, and illustrates its application in a key industrial process.

Core Physical Properties

A summary of the available quantitative physical property data for this compound is presented in Table 1. It is important to note that due to its high reactivity and sensitivity to air and moisture, some physical properties are not widely reported in the literature.

Table 1: Physical Properties of this compound

PropertyValueConditions
Molecular FormulaSi₂HCl₅-
Molecular Weight234.41 g/mol -
AppearanceColorless liquidRoom Temperature
Boiling Point147 °CStandard Atmospheric Pressure
40 - 41 °C35 hPa
Density1.54 g/cm³Room Temperature
Melting PointNot determined-
ViscosityNot determined-
Refractive IndexNot determined-

Experimental Protocols

The determination of the physical properties of air- and moisture-sensitive compounds like this compound requires specialized techniques to prevent decomposition and ensure accurate measurements. The following sections detail the general experimental protocols that would be employed.

Boiling Point Determination

The boiling point of this compound at atmospheric pressure can be determined using a standard distillation apparatus under an inert atmosphere (e.g., nitrogen or argon). For measurements at reduced pressure, a vacuum distillation setup is used. The Siwoloboff method is a suitable micro-scale technique where a small sample is heated in a sealed tube with an inverted capillary. The temperature at which a steady stream of bubbles emerges from the capillary and then ceases upon cooling corresponds to the boiling point.

Density Measurement

The density of liquid this compound can be measured using a pycnometer or a vibrating tube densitometer. All measurements must be conducted under an inert atmosphere. The pycnometer is a flask with a precisely known volume. The density is calculated from the mass of the liquid-filled pycnometer. A vibrating tube densitometer measures the oscillation frequency of a U-shaped tube filled with the liquid, which is directly related to the liquid's density.

Viscosity Measurement

The viscosity of this compound can be determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer, within a controlled temperature bath and under an inert atmosphere. The time it takes for a specific volume of the liquid to flow through a capillary of a known diameter is measured. The kinematic viscosity is then calculated, and the dynamic viscosity can be determined by multiplying the kinematic viscosity by the density of the liquid.

Refractive Index Measurement

The refractive index of liquid this compound can be measured using a refractometer, such as an Abbé refractometer. A few drops of the liquid are placed on the prism surface, and the measurement is taken under an inert atmosphere to prevent reaction with air. The refractive index is a measure of how light bends as it passes through the liquid and is a valuable parameter for purity assessment.

Application in Chemical Vapor Deposition (CVD)

This compound is a critical precursor for the deposition of silicon-containing thin films in the semiconductor industry through Chemical Vapor Deposition (CVD). The process involves the thermal decomposition of this compound on a heated substrate surface to form a solid film.

An In-Depth Technical Guide to the Physicochemical Properties of Pentachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Subject: Boiling Point and Vapor Pressure of Pentachlorodisilane (Si₂HCl₅)

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of this compound. It includes available quantitative data, detailed experimental methodologies for determining these properties in reactive compounds, and a conceptual illustration of the relationship between temperature, vapor pressure, and boiling point.

Quantitative Data: Boiling Point of this compound

This compound is a reactive, colorless liquid utilized as a precursor for silicon-containing thin films in chemical vapor deposition (CVD) processes.[1] Accurate data on its boiling point and vapor pressure are crucial for safe handling, storage, and process design, particularly in the semiconductor industry.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Consequently, the boiling point varies with the applied pressure. The available data for this compound is summarized below.

Physical PropertyValueConditions
Boiling Point 147 °CStandard Atmospheric Pressure (101.325 kPa / 760 mmHg)
Boiling Point 40 - 41 °CReduced Pressure (35 hPa / 26.25 mmHg)

Experimental Protocols for Determination of Boiling Point and Vapor Pressure

The determination of thermophysical properties for reactive compounds like chlorosilanes requires specialized procedures to prevent sample degradation and ensure safety. Chlorosilanes are unstable in the presence of moisture and can self-ignite in air, necessitating handling under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]

Two common methods for determining the boiling point of a liquid are the distillation method and the micro-scale Thiele tube method. For an air-sensitive compound like this compound, these procedures must be adapted to be performed under an inert atmosphere.

A. Distillation Method under Inert Atmosphere

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available and also serves as a means of purification.[5]

  • Apparatus: A round-bottom flask, a distillation head with a condenser (e.g., Liebig or Allihn type), a thermometer or thermocouple placed to measure the vapor temperature, a receiving flask, and a heating mantle. The entire apparatus must be connected to a Schlenk line or glovebox to maintain an inert atmosphere.

  • Procedure:

    • The glassware is rigorously dried in an oven and assembled hot under a flow of inert gas to eliminate atmospheric moisture.

    • The this compound sample is transferred to the distillation flask via cannula transfer under positive inert gas pressure. A magnetic stir bar or boiling chips are added to ensure smooth boiling.

    • The system is gently heated. The liquid will begin to boil, and its vapor will rise through the distillation head.

    • The thermometer bulb must be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the bottom of the condenser side-arm, to accurately measure the temperature of the vapor-liquid equilibrium.

    • The temperature is recorded when the distillation rate is steady and a constant temperature is observed on the thermometer. This stable temperature is the boiling point at the measured system pressure (which should be recorded from a manometer).

B. Thiele Tube Method (Micro-scale)

This method is ideal for small sample volumes (<0.5 mL).[6]

  • Apparatus: A Thiele tube, a high-temperature heating oil (e.g., mineral oil), a thermometer, a small sample vial (Durham tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of this compound is placed in the sample vial.

    • The capillary tube is placed inside the vial with its open end submerged in the liquid.

    • The vial is attached to the thermometer and placed in the Thiele tube filled with heating oil.

    • The Thiele tube is heated gently. Initially, trapped air will bubble from the capillary tube.

    • Heating continues until a continuous and rapid stream of vapor bubbles emerges from the capillary, indicating that the vapor pressure of the sample has overcome the external pressure.[6]

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. At this moment, the vapor pressure of the substance equals the pressure of the heating medium and atmosphere.[6]

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.[7] For reactive chlorosilanes, static or dynamic methods are employed using specialized, corrosion-resistant apparatus.

A. Static Method

The static method involves placing the substance in a closed, evacuated container and measuring the equilibrium pressure at a constant, controlled temperature.

  • Apparatus: A thermostatted, corrosion-resistant sample cell (e.g., stainless steel or Hastelloy) connected to a high-vacuum line and a high-precision pressure transducer.

  • Procedure:

    • The sample of this compound is subjected to several freeze-pump-thaw cycles to remove dissolved gases and volatile impurities.[4]

    • The degassed sample is introduced into the evacuated measurement cell. The cell is sealed and placed in a thermostat bath to achieve the desired temperature.

    • The system is allowed to reach thermal and vapor-liquid equilibrium.

    • The pressure inside the cell, measured by the transducer, is recorded as the vapor pressure at that specific temperature.

    • Measurements are repeated at various temperatures to generate a vapor pressure curve.

B. Dynamic Method (Ebulliometry)

The dynamic method involves measuring the boiling temperature of the liquid at a controlled, constant pressure. An ebulliometer is a specialized instrument for this purpose.[8][9]

  • Apparatus: A glass or metal ebulliometer, which consists of a boiler, a thermowell for a precision thermometer (e.g., a platinum resistance thermometer), a Cottrell pump to spray the boiling liquid and vapor over the thermometer, a condenser, and a connection to a pressure control system.[8][9]

  • Procedure:

    • The this compound sample is placed in the ebulliometer boiler.

    • The system is connected to a pressure control system and set to a desired sub-atmospheric pressure.

    • The sample is heated to boiling. The Cottrell pump ensures that the thermometer is wetted with a thin film of liquid in equilibrium with its vapor, preventing superheating and ensuring an accurate temperature reading.

    • The stable temperature measured at the set pressure is the boiling point at that pressure. By definition, this pressure is the vapor pressure of the liquid at the measured temperature.

    • The process is repeated at different controlled pressures to obtain a series of data points for the vapor pressure curve.[9]

Conceptual Relationship: Temperature, Vapor Pressure, and Boiling

The vapor pressure of a liquid increases non-linearly with temperature. As more thermal energy is supplied to the liquid, the kinetic energy of its molecules increases, allowing a greater fraction of molecules to escape into the vapor phase. The boiling point is reached when this vapor pressure becomes equal to the pressure of the surrounding environment. The following diagram illustrates this fundamental relationship.

G Conceptual Flow: Temperature to Boiling Point cluster_pressure Boiling Point Scenarios temp Increase Temperature ke Increase Molecular Kinetic Energy temp->ke Leads to evap Increase Rate of Evaporation ke->evap Results in vp Increase in Vapor Pressure evap->vp Causes condition Vapor Pressure = External Pressure vp->condition Reaches Equilibrium boiling Boiling Occurs condition->boiling Condition Met atm_pressure External Pressure = 1 atm (Normal Boiling Point) condition->atm_pressure e.g. vac_pressure External Pressure < 1 atm (Reduced Pressure Boiling) condition->vac_pressure e.g.

Caption: Relationship between temperature, vapor pressure, and boiling.

References

An In-Depth Technical Guide to the NMR Spectroscopy of Pentachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data available for pentachlorodisilane (Si₂HCl₅). It is intended to be a valuable resource for researchers and professionals working with this compound, offering detailed information on its NMR characteristics, experimental protocols for its analysis, and a visualization of its molecular structure.

Introduction to this compound and its Spectroscopic Analysis

This compound (Si₂HCl₅) is a chlorosilane of significant interest in materials science and chemical synthesis, particularly as a precursor for the deposition of silicon-containing thin films. Its molecular structure, featuring a silicon-silicon bond, a silicon-hydrogen bond, and multiple silicon-chlorine bonds, gives rise to a distinct NMR spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and for studying its reactivity.

The primary nuclei of interest for NMR spectroscopy of this compound are ²⁹Si, ³⁵Cl, and ¹H. Each of these nuclei provides unique information about the molecular structure and electronic environment within the molecule.

NMR Spectroscopic Data

To date, a complete, experimentally verified dataset of the NMR spectroscopic parameters for this compound in a peer-reviewed publication has not been identified in the conducted literature search. However, based on the known structure and general principles of NMR spectroscopy of chlorosilanes, the expected spectral features can be described.

The ²⁹Si NMR spectrum of this compound is expected to show two distinct resonances, corresponding to the two different silicon environments in the molecule: the SiCl₃ group and the SiHCl₂ group[1].

Table 1: Expected NMR Spectroscopic Data for this compound (Si₂HCl₅)

NucleusChemical EnvironmentExpected Chemical Shift (δ) Range (ppm)Expected MultiplicityExpected Coupling Constants (J)
²⁹Si -SiCl₃Not availableSinglet (in ¹H-decoupled) / Doublet (in ¹H-coupled)J(Si-Si)
-SiHCl₂Not availableDoublet (due to ¹H)¹J(Si-H), J(Si-Si)
³⁵Cl -SiCl₃Not availableBroad Singlet-
-SiHCl₂Not availableBroad Singlet-
¹H -SiHCl₂Not availableSinglet (split by ²⁹Si satellites)¹J(H-Si)

Note: Specific chemical shift and coupling constant values are not available in the searched literature. The table reflects the expected patterns based on the molecular structure.

Experimental Protocols

The acquisition of high-quality NMR spectra of this compound requires careful handling due to its reactivity with air and moisture. The following protocols are based on standard procedures for air-sensitive compounds.

Sample Preparation (Air-Sensitive Protocol)

All manipulations should be performed under an inert atmosphere (e.g., dry argon or nitrogen) using either a Schlenk line or a glovebox.

Materials:

  • This compound (Si₂HCl₅)

  • Anhydrous deuterated solvent (e.g., benzene-d₆, chloroform-d, dichloromethane-d₂)

  • J. Young NMR tube or a standard NMR tube with a sealable cap

  • Gas-tight syringe or cannula

  • Schlenk flask

Procedure:

  • Drying of Glassware: Ensure all glassware, including the NMR tube and syringe/cannula, is thoroughly dried in an oven at >120°C for several hours and allowed to cool under vacuum or in a desiccator.

  • Solvent Preparation: Use a freshly opened ampoule or a previously dried and degassed deuterated solvent.

  • Sample Transfer in a Glovebox:

    • Inside the glovebox, weigh the desired amount of this compound directly into a small vial.

    • Add the appropriate volume of deuterated solvent to the vial and gently swirl to dissolve the sample.

    • Using a clean pipette, transfer the solution to the J. Young NMR tube and securely close the valve.

  • Sample Transfer using a Schlenk Line:

    • Place the J. Young NMR tube under an inert atmosphere on the Schlenk line.

    • In a separate Schlenk flask, prepare a solution of this compound in the deuterated solvent.

    • Using a gas-tight syringe or a cannula, carefully transfer the solution from the Schlenk flask to the NMR tube under a positive pressure of inert gas.

    • Seal the NMR tube.

NMR Acquisition Parameters

The following are general guidelines for acquiring NMR spectra of this compound. Instrument-specific parameters may need to be optimized.

²⁹Si NMR:

  • Spectrometer Frequency: A high-field spectrometer is recommended to improve signal dispersion and sensitivity.

  • Pulse Sequence: A standard single-pulse experiment with ¹H decoupling is typically used. To enhance sensitivity, polarization transfer techniques like INEPT or DEPT can be employed if ¹H coupling is present and the relaxation times are favorable.

  • Decoupling: ¹H decoupling is essential to simplify the spectrum and improve the signal-to-noise ratio. For observing ¹J(Si-H) coupling, a proton-coupled spectrum should be acquired.

  • Relaxation Delay (d1): Long relaxation delays (e.g., 30-60 seconds) are often necessary for ²⁹Si nuclei due to their long spin-lattice relaxation times (T₁). The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T₁ and reduce the total acquisition time, but may introduce line broadening.

  • Acquisition Time (aq): A long acquisition time is generally preferred for better resolution.

  • Number of Scans (ns): A large number of scans will likely be required to achieve an adequate signal-to-noise ratio due to the low natural abundance and low gyromagnetic ratio of ²⁹Si.

³⁵Cl NMR:

  • Spectrometer: A high-field spectrometer is crucial due to the very broad signals expected.

  • Pulse Sequence: A simple single-pulse experiment is typically used.

  • Spectral Width: A very large spectral width will be necessary to encompass the broad resonance.

  • Acquisition Time (aq): A short acquisition time is usually sufficient due to the rapid decay of the signal.

  • Number of Scans (ns): A high number of scans will be needed to obtain a reasonable signal-to-noise ratio.

  • Note: Due to the quadrupolar nature of the ³⁵Cl nucleus, the signals are often very broad, making it challenging to obtain high-resolution spectra and precise chemical shift values.

Visualization of Molecular Structure and Connectivity

The following diagrams illustrate the molecular structure and the logical relationship of the distinct atomic environments within this compound.

Caption: Molecular structure of this compound showing the two distinct silicon environments.

NMR_Environments cluster_Si Silicon Environments cluster_Cl Chlorine Environments Si1_env SiHCl₂ Cl1_env Attached to SiHCl₂ Si1_env->Cl1_env 2 atoms Si2_env SiCl₃ Cl2_env Attached to SiCl₃ Si2_env->Cl2_env 3 atoms

Caption: Logical relationship of the distinct NMR-active atomic environments in this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Pentachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of pentachlorodisilane (Si₂HCl₅). Due to a lack of available experimental spectra in the current scientific literature, this document focuses on a theoretical approach to understanding the vibrational properties of this compound. By employing Density Functional Theory (DFT) calculations, a predicted IR spectrum is generated and analyzed. This guide details the computational methodology, presents the predicted vibrational frequencies and their assignments in a tabular format, and includes a workflow diagram for the theoretical prediction process. This information is crucial for researchers working with chlorosilanes and in fields where the vibrational characteristics of such precursors are important, including materials science and chemical synthesis.

Introduction

This compound (Si₂HCl₅) is a halogenated silane that serves as a precursor in various chemical processes, including the deposition of silicon-containing thin films. Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules based on their vibrational modes. A thorough understanding of the IR spectrum of this compound is essential for in-situ reaction monitoring, quality control, and for a deeper understanding of its chemical behavior.

Predicted Vibrational Properties of this compound

The vibrational modes of this compound are predicted using computational chemistry. The primary vibrational modes of interest include the Si-H stretching and bending frequencies, the Si-Cl stretching frequencies, and the Si-Si bond stretching frequency. The presence of multiple chlorine atoms, which are highly electronegative, is expected to shift the Si-H stretching frequency to a higher wavenumber compared to unsubstituted silanes[1].

Predicted Infrared Absorption Frequencies

The predicted IR-active vibrational frequencies for this compound, their assignments, and their predicted intensities are summarized in Table 1. These values are derived from Density Functional Theory (DFT) calculations, which provide a reliable estimation of the vibrational spectrum in the absence of experimental data.

Predicted Frequency (cm⁻¹)Predicted IntensityVibrational Mode Assignment
~2200 - 2250StrongSi-H stretching
~800 - 900MediumSi-H bending/wagging
~550 - 650Strong, Multiple BandsSi-Cl stretching (asymmetric and symmetric)
~400 - 500Medium to WeakSi-Si stretching
Below 400Medium to WeakSi-Cl bending/rocking modes

Note: These are predicted values and should be considered as a guide for experimental identification.

Methodology for Theoretical IR Spectrum Prediction

The prediction of the infrared spectrum of this compound involves a multi-step computational protocol. This section outlines the typical experimental and computational workflow that would be employed to generate the theoretical data presented in this guide.

Computational Details

A common and effective approach for calculating the vibrational frequencies of molecules like this compound is to use Density Functional Theory (DFT).

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.

  • Method: The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for vibrational frequency calculations.

  • Basis Set: A Pople-style basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), is suitable for providing a good description of the electronic structure of the molecule.

  • Procedure:

    • Geometry Optimization: The first step is to perform a geometry optimization to find the lowest energy structure of the this compound molecule. This is a crucial step as the vibrational frequencies are calculated at a stationary point on the potential energy surface.

    • Frequency Calculation: Following a successful optimization, a frequency calculation is performed on the optimized geometry. This calculation computes the second derivatives of the energy with respect to the atomic positions, which are then used to determine the vibrational frequencies and their corresponding normal modes. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

    • Spectral Analysis: The output of the frequency calculation provides the vibrational frequencies (in cm⁻¹), their IR intensities, and the atomic displacements for each mode, which allows for the assignment of the vibrations to specific bond stretches, bends, etc.

Workflow for Theoretical IR Spectrum Prediction

The logical flow for predicting the IR spectrum of this compound is illustrated in the following diagram.

Theoretical_IR_Spectrum_Workflow start Define Molecular Structure (this compound, Si2HCl5) comp_chem Select Computational Method (e.g., DFT/B3LYP/6-31G(d)) start->comp_chem geom_opt Perform Geometry Optimization comp_chem->geom_opt freq_calc Perform Frequency Calculation geom_opt->freq_calc analysis Analyze Vibrational Modes (Frequencies, Intensities, Assignments) freq_calc->analysis spectrum_gen Generate Predicted IR Spectrum analysis->spectrum_gen output Tabulate and Visualize Data spectrum_gen->output

Caption: Workflow for the theoretical prediction of the IR spectrum of this compound.

Characteristic Group Frequencies

Even without a full experimental spectrum, an understanding of characteristic group frequencies for the bonds present in this compound can provide significant insight.

  • Si-H Vibrations: The Si-H stretching vibration is typically strong and appears in a relatively uncongested region of the spectrum. For chlorosilanes, this band is expected between 2100 and 2260 cm⁻¹[1]. The high electronegativity of the five chlorine atoms in this compound will likely push this frequency towards the higher end of this range. Si-H bending modes are expected at lower frequencies, typically in the 800-950 cm⁻¹ region.

  • Si-Cl Vibrations: The Si-Cl stretching vibrations for chlorosilanes generally appear in the 450-650 cm⁻¹ range. Due to the presence of multiple Si-Cl bonds in two different environments (on a silicon with and without a hydrogen), a set of strong absorption bands is predicted in this region.

  • Si-Si Vibrations: The Si-Si stretching vibration is expected to be in the 400-500 cm⁻¹ range. The intensity of this peak in the IR spectrum is often weak due to the small change in dipole moment associated with this vibration.

Conclusion

This technical guide has provided a detailed theoretical overview of the infrared spectroscopy of this compound. In the absence of experimental data, computational methods, specifically Density Functional Theory, offer a powerful tool for predicting the vibrational spectrum of this molecule. The presented data and methodologies serve as a valuable resource for researchers and professionals who require an understanding of the spectroscopic properties of this compound for their applications. The theoretical predictions laid out in this document await experimental verification, which would be a valuable contribution to the field of silicon chemistry.

References

Theoretical Insights into the Reactivity of Pentachlorodisilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorodisilane (Si₂HCl₅) is a key precursor in the chemical vapor deposition (CVD) of silicon-based materials, which are fundamental to the semiconductor and photovoltaic industries. A thorough understanding of its gas-phase reactivity, including decomposition pathways and reaction kinetics, is crucial for optimizing deposition processes and controlling film quality. This technical guide provides an in-depth analysis of the theoretical studies on this compound reactivity, summarizing key quantitative data, detailing computational methodologies, and visualizing the complex reaction networks.

Theoretical studies, employing high-level quantum chemical calculations, have been instrumental in elucidating the intricate mechanisms of chlorosilane chemistry. These computational approaches provide valuable insights into reaction energetics and pathways that are often difficult to probe experimentally. For instance, the decomposition of this compound is known to initiate radical chain mechanisms, significantly influencing the overall gas-phase chemistry during silicon deposition.[1]

Core Reactivity and Decomposition Pathways

Theoretical investigations have revealed that the gas-phase reactivity of chlorosilanes, including this compound, proceeds through two primary routes: a disilane mechanism and a radical pathway. The decomposition of this compound (Si₂HCl₅) is a key initiation step for the radical pathway, which involves a series of rapid propagation reactions.[1] This radical mechanism can become the dominant route for the conversion of trichlorosilane (SiHCl₃) to silicon tetrachloride (SiCl₄) under certain temperature and conversion thresholds.[1]

A central aspect of this compound's reactivity revolves around its formation from and dissociation into various silicon-containing species. Key entrance channels to the this compound potential energy well that have been analyzed in theoretical studies include:

  • SiCl₂ + SiHCl₃

  • SiCl₄ + SiHCl

  • Cl₃SiSiCl + HCl

  • SiCl₃ + SiHCl₂

The subsequent dissociation of this compound is pressure-dependent and can lead to a variety of products.[2]

Quantitative Data on Reactivity

The following tables summarize the key quantitative data from theoretical studies on the reactivity of this compound and related species. It is important to note that direct experimental values for some of these parameters are scarce, and the data presented here are primarily derived from high-level quantum chemical calculations.

Table 1: Calculated Activation Energies for Unimolecular Decomposition of Chlorosilanes

ReactionActivation Energy (kcal/mol)Computational Method
SiH₄ → SiH₂ + H₂61.9CCSD(T)/CBS//CASSCF/cc-pVDZ
SiClH₃ → SiClH + H₂66.7CCSD(T)/CBS//CASSCF/cc-pVDZ
SiClH₃ → SiH₂ + HCl76.9CCSD(T)/CBS//CASSCF/cc-pVDZ
SiCl₂H₂ → SiCl₂ + H₂77.2CCSD(T)/CBS//CASSCF/cc-pVDZ
SiCl₂H₂ → SiClH + HCl74.8CCSD(T)/CBS//CASSCF/cc-pVDZ
SiCl₃H → SiCl₂ + HCl72.7CCSD(T)/CBS//CASSCF/cc-pVDZ

Note: CBS refers to Complete Basis Set extrapolation.

Table 2: Calculated Bond Dissociation Energies (BDEs) of Relevant Silicon Bonds

BondMoleculeBond Dissociation Energy (kcal/mol)
Si-HH₃Si-H91.8 ± 0.5
Si-SiMe₃Si-SiMe₃~84
Si-ClCl₃Si-Cl~91

Note: These are representative values. BDEs can vary depending on the specific molecular environment.

Experimental and Computational Protocols

The data presented in this guide are predominantly derived from sophisticated computational chemistry studies. Understanding the methodologies employed is critical for evaluating the reliability and accuracy of the theoretical predictions.

Quantum Chemical Calculations

A common approach in these theoretical studies involves a multi-step computational protocol to achieve high accuracy for geometric parameters and energies.

  • Geometry Optimization and Vibrational Frequencies: The structures of reactants, transition states, and products are optimized to find their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31+G(d,p).[1] Vibrational frequency calculations are then carried out at the same level of theory to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) and to calculate zero-point vibrational energies (ZPVE).

  • High-Accuracy Single-Point Energy Calculations: To obtain more accurate energy values, single-point energy calculations are performed on the optimized geometries using higher-level, more computationally expensive methods. A widely used and reliable method is the Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)).[1]

  • Basis Set Extrapolation: To approach the theoretical limit of a complete basis set (CBS), energies are often calculated with a series of increasingly larger basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ) and then extrapolated to the CBS limit.[1]

Reaction Rate Calculations

The calculated energetic and structural data are then used to determine reaction rate constants, often employing Transition State Theory (TST) and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory to account for pressure dependence.[2] Torsional vibrations are sometimes treated with a hindered rotor model for greater accuracy.[1]

The following diagram illustrates a typical workflow for the theoretical investigation of this compound reactivity.

G Computational Workflow for this compound Reactivity Studies cluster_input Input cluster_quantum_chem Quantum Chemical Calculations cluster_kinetics Kinetics and Thermodynamics cluster_output Output reactant This compound (Si2HCl5) Reactants & Products geom_opt Geometry Optimization & Vibrational Frequencies (e.g., B3LYP/6-31+G(d,p)) reactant->geom_opt energy_calc High-Accuracy Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) geom_opt->energy_calc cbs_extrap Complete Basis Set (CBS) Extrapolation energy_calc->cbs_extrap pes Potential Energy Surface (PES) Construction cbs_extrap->pes rate_calc Rate Constant Calculation (TST, RRKM) pes->rate_calc mechanism Reaction Mechanism Elucidation pes->mechanism thermo_data Thermodynamic Data (ΔH, ΔG, Ea) rate_calc->thermo_data kinetic_data Kinetic Data (k(T,P)) rate_calc->kinetic_data

Caption: Computational workflow for studying this compound reactivity.

Signaling Pathways and Reaction Mechanisms

The decomposition of this compound can proceed through several interconnected pathways, leading to the formation of various stable and radical species. The following diagram illustrates the key proposed reaction pathways.

G Proposed Decomposition Pathways of this compound cluster_unimolecular Unimolecular Decomposition cluster_radical Radical Formation cluster_secondary Secondary Reactions Si2HCl5 Si2HCl5 SiCl3_SiHCl SiCl3 + SiHCl Si2HCl5->SiCl3_SiHCl α-elimination SiCl4_SiHCl SiCl4 + SiHCl Si2HCl5->SiCl4_SiHCl β-elimination SiHCl2_SiCl2 SiHCl2 + SiCl2 Si2HCl5->SiHCl2_SiCl2 Si2Cl5_rad •Si2Cl5 + H• Si2HCl5->Si2Cl5_rad Si-H bond cleavage SiCl3_rad •SiCl3 + •SiHCl2 Si2HCl5->SiCl3_rad Si-Si bond cleavage propagation Radical Propagation (e.g., + SiHCl3) Si2Cl5_rad->propagation SiCl3_rad->propagation termination Radical Termination propagation->termination

Caption: Key decomposition pathways of this compound.

Conclusion

Theoretical studies provide a powerful lens through which to investigate the complex reactivity of this compound. The combination of high-level quantum chemical calculations and reaction rate theories has enabled the elucidation of key decomposition pathways, including both molecular eliminations and radical chain reactions. The quantitative data on activation energies and bond dissociation energies, while still requiring further refinement and experimental validation, offer crucial parameters for the kinetic modeling of CVD processes. The continued application of these computational methodologies will undoubtedly lead to a more comprehensive understanding of this compound reactivity, paving the way for more efficient and controlled synthesis of advanced silicon-based materials.

References

An In-depth Technical Guide to the Discovery and Synthesis of Pentachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorodisilane (Si₂HCl₅) is a halogenated disilane that serves as a valuable precursor in the synthesis of silicon-based materials. Its unique chemical structure, featuring a silicon-silicon bond and both silicon-hydrogen and silicon-chlorine bonds, imparts a distinct reactivity profile that is leveraged in various applications, from the production of higher-order silanes to the deposition of silicon-containing thin films in the semiconductor industry. This technical guide provides a comprehensive overview of the historical context of chlorosilane chemistry, the discovery of this compound, and a detailed examination of its synthesis methodologies.

Historical Context: The Dawn of Chlorosilane Chemistry

The journey into the synthesis of complex silicon compounds began in the 19th century. While a definitive first synthesis of this compound is not clearly documented in readily available historical records, the foundational work on chlorosilanes was laid by pioneering chemists.

Friedrich Wöhler, a prominent German chemist, made significant early contributions to silicon chemistry.[1][2][3] In the mid-19th century, he was the first to prepare several inorganic silicon compounds, including silane and silicon nitride.[1] His work, along with that of his contemporaries, set the stage for the exploration of silicon's rich chemical landscape, which had long been overshadowed by its carbon counterpart.

Later, the extensive research by Alfred Stock on silicon hydrides (silanes) in the early 20th century further expanded the field.[4][5][6] Stock's meticulous work on the synthesis and characterization of various silanes provided a deeper understanding of the Si-H and Si-Si bonds, which are central to the chemistry of this compound.

While the exact moment of this compound's first isolation is not prominently recorded, its synthesis is a logical extension of the broader exploration of chlorosilanes. Early methods for producing more complex chlorosilanes were often energy-intensive and resulted in low yields, which likely hindered their widespread study and application. These early techniques included the oligomerization of monosilanes and the cleavage of higher-order silanes.[7][8]

Modern Synthesis of this compound

Several methods for the synthesis of this compound have been developed, with varying degrees of efficiency and scalability. The most prominent modern methods include the partial reduction of hexachlorodisilane, the thermal decomposition of trichlorosilane, and the high-temperature reaction of tetrachlorosilane with hydrogen.

Partial Reduction of Hexachlorodisilane

This method is currently one of the most efficient and widely used for the synthesis of this compound.[1] It involves the selective reduction of one silicon-chlorine bond in hexachlorodisilane (Si₂Cl₆) to a silicon-hydrogen bond using a metal hydride reducing agent.

Experimental Protocol:

A detailed experimental protocol for this method is provided in the patent literature. The following is a representative procedure:

  • Reaction Setup: A 12 L jacketed reactor is charged with hexachlorodisilane (3.48 kg, 12.9 mol).

  • Heating: The reactor contents are heated to and maintained at a temperature of 80°C.

  • Reagent Addition: While agitating the reactor contents and maintaining the temperature between 80-90°C, a solution of diisobutylaluminum hydride (DIBAH) (1.48 kg, 10.4 mol) is added over a period of 2 hours.

  • Reaction: The reaction mixture is agitated for an additional 30 minutes.

  • Initial Purification: The resulting reaction product is distilled through a 5-tray column under vacuum to yield a crude product containing approximately 16% this compound.

  • Final Purification: The crude product is then subjected to fractional distillation under vacuum (down to 10 Torr) at a pot temperature of 80°C through a 20-tray column to yield a purified product with a this compound concentration of 46%. Further fractional distillation can increase the purity to over 83%.[1]

Logical Workflow for Partial Reduction of Hexachlorodisilane:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Charge Reactor Charge Reactor with Si₂Cl₆ Heat Reactor Heat to 80°C Charge Reactor->Heat Reactor Add DIBAH Add DIBAH (80-90°C, 2h) Heat Reactor->Add DIBAH Agitate Agitate (30 min) Add DIBAH->Agitate Initial Distillation Vacuum Distillation (5-tray) Agitate->Initial Distillation Fractional Distillation Fractional Vacuum Distillation (20-tray) Initial Distillation->Fractional Distillation Final Product This compound Fractional Distillation->Final Product

Caption: Workflow for the synthesis of this compound via partial reduction.

Thermal Decomposition of Trichlorosilane

This method involves heating trichlorosilane (HSiCl₃) to high temperatures, causing it to decompose and form a mixture of products, including this compound.

Experimental Protocol:

While detailed, specific laboratory-scale protocols are less common in the public domain, the general industrial process is described as follows:

  • Heating: Trichlorosilane is heated to a temperature in the range of 600°C to 800°C.[9]

  • Decomposition: At these temperatures, the trichlorosilane undergoes thermal decomposition.

  • Product Separation: The resulting reaction mixture, which contains this compound along with other chlorosilanes, is then subjected to distillation to isolate the desired product.[9]

Logical Workflow for Thermal Decomposition of Trichlorosilane:

G Start Trichlorosilane (HSiCl₃) Heat Heat (600-800°C) Start->Heat Decomposition Thermal Decomposition Heat->Decomposition Distillation Distillation Decomposition->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound via thermal decomposition.

High-Temperature Reaction of Tetrachlorosilane and Hydrogen

This method involves the reaction of silicon tetrachloride (SiCl₄) with hydrogen gas at high temperatures to produce a mixture of chlorosilanes, from which this compound can be recovered.

Experimental Protocol:

A general procedure for this type of reaction is as follows:

  • Reactant Preparation: A raw material gas containing vaporized tetrachlorosilane and hydrogen is prepared.

  • High-Temperature Reaction: The gas mixture is passed through a reactor at a high temperature.

  • Product Generation: The reaction product gas, containing trichlorosilane and other chlorosilanes, is rapidly cooled, leading to the formation of this compound within the condensate.

  • Recovery: The this compound is then recovered from the condensate, often through distillation.

Logical Workflow for High-Temperature Reaction of Tetrachlorosilane and Hydrogen:

G Reactants SiCl₄ (g) + H₂ (g) HighTempReaction High-Temperature Reaction Reactants->HighTempReaction RapidCooling Rapid Cooling HighTempReaction->RapidCooling Condensate Condensate Formation RapidCooling->Condensate Recovery Recovery (e.g., Distillation) Condensate->Recovery Product This compound Recovery->Product

Caption: Workflow for the synthesis of this compound from SiCl₄ and H₂.

Data Presentation: Comparison of Synthesis Methods

ParameterPartial Reduction of Si₂Cl₆Thermal Decomposition of HSiCl₃High-Temperature Reaction of SiCl₄ and H₂
Starting Materials Hexachlorodisilane (Si₂Cl₆), Metal Hydride (e.g., DIBAH)Trichlorosilane (HSiCl₃)Tetrachlorosilane (SiCl₄), Hydrogen (H₂)
Reaction Temperature 80-90°C600-800°C[9]High (specifics vary)
Yield High (quantitative data varies with conditions)Lower (generally less favored due to lower yields)[7]Variable
Purity (after purification) >83%[1]VariableVariable
Key Advantages High efficiency, relatively mild conditionsUtilizes a common industrial chemicalUtilizes readily available starting materials
Key Disadvantages Requires handling of pyrophoric metal hydridesHigh energy requirement, lower yields[7]High energy requirement, complex product mixture

Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula Si₂HCl₅
Molecular Weight 234.44 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 147°C[1]
Density 1.54 g/cm³[1]
IR Spectrum (cm⁻¹) 2180 (Si-H stretch), 610 (Si-Cl stretch)[1]
²⁹Si NMR Spectrum Shows two distinct silicon environments[1]

Conclusion

The synthesis of this compound has evolved from early, less efficient methods to more refined industrial processes. The partial reduction of hexachlorodisilane currently stands out as a highly effective method, offering good yields and high purity. The thermal decomposition of trichlorosilane and the high-temperature reaction of tetrachlorosilane and hydrogen represent alternative routes, though they are often associated with higher energy costs and potentially lower selectivity. A clear historical record of the initial discovery of this compound remains elusive, highlighting an area for further historical chemical research. The continued interest in this compound, particularly in the semiconductor industry, will likely drive further innovation in its synthesis and purification.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of Pentachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorodisilane (Si₂HCl₅) is a highly reactive chlorosilane compound of significant interest in the semiconductor industry and as a precursor in organosilicon chemistry. Its utility is intrinsically linked to its chemical stability and reactivity profile. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and its reactivity towards common reagents. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of reaction pathways and experimental workflows.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of HSi₂Cl₅ and a molecular weight of 234.41 g/mol . A summary of its key physical properties is presented in Table 1.

PropertyValue
Molecular Formula HSi₂Cl₅
Molecular Weight 234.41 g/mol
Appearance Colorless liquid
Density 1.54 g/cm³[1]
Boiling Point 147 °C (at standard atmospheric pressure)[1]
Boiling Point (reduced pressure) 40 - 41 °C (at 35 hPa)

Chemical Stability

The stability of this compound is highly dependent on the surrounding environmental conditions. While it can be stored for reasonable periods under controlled conditions, its high reactivity makes it susceptible to degradation.

Thermal Stability

This compound undergoes thermal decomposition at elevated temperatures. This property is harnessed in chemical vapor deposition (CVD) and plasma-enhanced atomic layer deposition (PEALD) processes for the creation of silicon-containing thin films. The decomposition temperature is dependent on the specific process and conditions.

ProcessDecomposition Temperature Range (°C)Application
Chemical Vapor Deposition (CVD) 600 - 800Deposition of high-purity amorphous silicon or silicon nitride layers[1]
Plasma-Enhanced Atomic Layer Deposition (PEALD) 270 - 360Growth of silicon nitride (SiNₓ) thin films[2]
Stability in Storage

This compound is stable when stored under an inert atmosphere, such as argon or nitrogen, in tightly sealed containers constructed of corrosion-resistant materials.[3] Long-term stability data is not extensively documented, and it is recommended to handle the material under a protective gas.[3]

Incompatibility and Conditions to Avoid

To ensure its stability, this compound should be protected from:

  • Moisture and Water: Reacts violently.

  • Air and Oxygen: Can catch fire spontaneously.[3]

  • Heat, Sparks, and Open Flames: Flammable and can decompose.[3]

  • Oxidizing agents, strong acids, strong alkalis, and alcohols: Reacts violently.[3]

Reactivity

This compound is a highly reactive compound due to the presence of polar Si-Cl bonds and the Si-H bond, making the silicon atoms electrophilic and susceptible to nucleophilic attack.

Hydrolysis

The most significant and hazardous reaction of this compound is its violent reaction with water. This hydrolysis reaction leads to the formation of hydrochloric acid (HCl) and complex silicon-based byproducts.

Reaction Pathway: The hydrolysis proceeds through the nucleophilic attack of water on the silicon atoms, leading to the substitution of chloride ions with hydroxyl groups (silanols). These silanols are unstable and readily undergo condensation reactions to form siloxane (Si-O-Si) bonds.

Hydrolysis_Pathway PCDS Si₂HCl₅ (this compound) Silanols [Si₂(OH)ₓCl₅₋ₓH] (Unstable Silanols) PCDS->Silanols + H₂O HCl HCl (Hydrochloric Acid) PCDS->HCl + H₂O Siloxanes Complex Siloxane Network (Shock-Sensitive Gel) Silanols->Siloxanes Condensation - H₂O

Figure 1: Simplified reaction pathway for the hydrolysis of this compound.

A critical concern with the hydrolysis of higher-order chlorosilanes like this compound is the formation of "popping gels". These are shock-sensitive polymeric materials that can detonate upon mechanical impact. While much of the research has focused on hexachlorodisilane, the principles are applicable to this compound. The shock sensitivity is attributed to the rapid, exothermic redox reaction between the silicon atoms in Si-Si bonds (acting as the reductant) and the hydrogen atoms in silanol groups or absorbed water (acting as the oxidant), leading to the formation of molecular hydrogen.

Reaction with Alcohols

Similar to hydrolysis, this compound reacts violently with alcohols. This alcoholysis reaction results in the formation of alkoxysilanes and hydrochloric acid. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the silicon center.

Reaction with Other Nucleophiles

Due to the electrophilic nature of the silicon atoms, this compound is expected to react with a wide range of nucleophiles, including amines, organometallic reagents, and other Lewis bases. These reactions would proceed via nucleophilic substitution at the silicon center.

Experimental Protocols

Synthesis of this compound via Partial Reduction of Hexachlorodisilane

This protocol is based on methods described in the patent literature for the preparation of high-purity this compound.

Materials:

  • Hexachlorodisilane (Si₂Cl₆)

  • Diisobutylaluminum hydride (DIBAH)

  • Anhydrous, inert solvent (e.g., toluene, optional as the reaction can be run neat)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and addition funnel

  • Heating/cooling circulator

  • Vacuum distillation apparatus with a fractionating column

Procedure:

  • Ensure all glassware is thoroughly dried and the entire apparatus is under a positive pressure of an inert gas.

  • Charge the reactor with hexachlorodisilane.

  • Heat the reactor contents to the desired reaction temperature (e.g., 80-90 °C).

  • Slowly add the diisobutylaluminum hydride (DIBAH) to the stirred hexachlorodisilane solution over a period of several hours, maintaining the reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at the reaction temperature for a specified time to ensure complete reaction.

  • The crude reaction mixture containing this compound, unreacted starting materials, byproducts (e.g., diisobutylaluminum chloride), and any solvent is then purified by fractional vacuum distillation.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_purification Purification Setup Assemble and dry reactor assembly Inert Purge with inert gas (Ar/N₂) Setup->Inert Charge Charge reactor with Si₂Cl₆ Inert->Charge Heat Heat to 80-90 °C Charge->Heat Add Slowly add DIBAH Heat->Add React Stir to complete reaction Add->React Distill Fractional vacuum distillation React->Distill Collect Collect pure this compound Distill->Collect

Figure 2: Experimental workflow for the synthesis of this compound.

Concluding Remarks

This compound is a valuable yet hazardous material. Its high reactivity is the basis for its utility in applications such as thin-film deposition, but it also necessitates stringent handling and storage procedures. A thorough understanding of its stability and reactivity, particularly its violent reaction with water and the potential formation of shock-sensitive byproducts, is paramount for its safe and effective use in research and industrial settings. This guide provides a foundational understanding of these properties to aid professionals in the chemical sciences. Further research into the quantitative kinetics of its reactions and the long-term stability would be beneficial for expanding its applications and enhancing safety protocols.

References

Methodological & Application

Application Notes and Protocols for Pentachlorodisilane as a Precursor for Atomic Layer Deposition of Silicon Nitride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon nitride (SiNₓ) thin films are crucial in a multitude of applications, including microelectronics, optical devices, and as encapsulation layers, owing to their excellent dielectric properties, high chemical stability, and mechanical robustness.[1][2] Atomic Layer Deposition (ALD) has emerged as a preferred technique for depositing SiNₓ films at low temperatures (<400 °C) with precise thickness control and high conformality, which are critical for modern semiconductor devices. This document provides detailed application notes and protocols for the use of pentachlorodisilane (HSi₂Cl₅, PCDS) as a silicon precursor for the plasma-enhanced ALD (PEALD) of high-quality silicon nitride films.

This compound is a novel chlorodisilane precursor that has demonstrated significant advantages over other commonly used precursors, such as hexachlorodisilane (Si₂Cl₆, HCDS).[1][3][4] Notably, PCDS offers a higher growth per cycle (GPC) and results in SiNₓ films with comparable or superior physical and electrical properties.[1][4] The substitution of a chlorine atom with a hydrogen atom in the disilane molecule is believed to lower the steric hindrance and increase the molecule's polarity, leading to enhanced reactivity.[1]

Data Presentation

The following tables summarize the key deposition parameters and resulting film properties of SiNₓ grown by PEALD using this compound. The data is primarily sourced from studies utilizing a hollow cathode plasma source.

Table 1: PEALD Process Parameters for Silicon Nitride Deposition using this compound

ParameterValueReference
Silicon PrecursorThis compound (HSi₂Cl₅)[1][3]
Co-reactantN₂/NH₃ Plasma[3]
Deposition Temperature270–360 °C[1][3][4]
Chamber Pressure0.3 Torr[1][3]
PCDS Pulse Time1 s[1][3]
PCDS Purge Time30 s[1][3]
Plasma Exposure TimeNot specified
Plasma PowerNot specified

Table 2: Physical and Electrical Properties of PEALD Silicon Nitride Films using this compound

PropertyValueDeposition TemperatureReference
Growth per Cycle (GPC)~1.02 Å/cycle360 °C
Refractive Index~1.9 - 2.0270 - 360 °C[1][4]
Film Density~2.9 g/cm³300 °C[5]
Wet Etch Rate (100:1 HF)~0.8 nm/min300 °C[5]
Oxygen Content~2 at. %360 °C[1][4]
Chlorine Content<1 at. % (below detection limit)360 °C[1][4]
Leakage Current Density1–2 nA/cm² at 2 MV/cm300 °C[1][3][5]
Breakdown Electric Field~12 MV/cm300 °C[1][3][5]

Experimental Protocols

This section outlines a typical experimental protocol for the deposition of silicon nitride thin films using this compound in a hollow cathode plasma-enhanced ALD system.

1. Substrate Preparation and Loading:

  • Prepare the desired substrate (e.g., silicon wafer).

  • Perform a standard cleaning procedure to remove any organic and native oxide contaminants from the substrate surface.

  • Load the cleaned substrate into the ALD reaction chamber.

2. System Preparation and Pre-Deposition Steps:

  • Heat the chamber walls to approximately 120 °C and the precursor delivery lines to 90 °C to prevent precursor condensation.[5]

  • Stabilize the substrate heater at the desired deposition temperature (e.g., 360 °C) for at least one hour.[1][3]

  • Flush the chamber with a high-purity inert gas, such as N₂, at a flow rate of 50 sccm for 5 minutes to establish a stable chamber pressure of approximately 0.3 Torr.[1][3]

3. In-situ Plasma Pretreatment:

  • Prior to the ALD cycles, perform a plasma pretreatment of the substrate surface.

  • Expose the substrate to a N₂/NH₃ plasma for 10 minutes under the same conditions as the plasma step in the ALD cycle.[1][3] This step creates a thin nitride layer (~2 nm) on the surface, which promotes consistent film growth.[1][3]

4. PEALD Cycle for Silicon Nitride Deposition:

  • The PEALD process consists of a sequence of four steps, which are repeated to achieve the desired film thickness.

Step 1: this compound (PCDS) Pulse

  • Introduce PCDS vapor into the reaction chamber for a duration of 1 second.[1][3] The PCDS molecules will chemisorb onto the substrate surface.

Step 2: Purge 1

  • Stop the PCDS flow and purge the chamber with an inert gas (e.g., N₂) for 30 seconds to remove any unreacted PCDS molecules and gaseous byproducts.[1][3]

Step 3: N₂/NH₃ Plasma Exposure

  • Introduce the nitrogen co-reactant (e.g., a mixture of N₂ and NH₃) and ignite the plasma. The reactive nitrogen species will react with the adsorbed PCDS on the surface to form a layer of silicon nitride.

Step 4: Purge 2

  • Turn off the plasma and the co-reactant flow. Purge the chamber with an inert gas to remove any remaining reactants and byproducts.

5. Post-Deposition:

  • After completing the desired number of ALD cycles, cool down the reactor under an inert gas flow.

  • Unload the substrate for subsequent characterization.

Visualizations

Diagram 1: PEALD Cycle Workflow

PEALD_Workflow cluster_cycle One ALD Cycle step1 Step 1: PCDS Pulse step2 Step 2: N₂ Purge step1->step2 PCDS chemisorption step3 Step 3: N₂/NH₃ Plasma step2->step3 Remove excess PCDS step4 Step 4: N₂ Purge step3->step4 Surface reaction step4->step1 Remove byproducts stop Stop step4->stop Desired thickness achieved start Start start->step1

Caption: A schematic of the Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle for silicon nitride using PCDS.

Diagram 2: Proposed Surface Reaction Pathway

Surface_Reaction cluster_surface Substrate Surface surface_initial Amine-terminated surface (-NH₂ and -NH-) surface_adsorbed PCDS adsorbed on surface surface_initial->surface_adsorbed surface_nitrided Silicon nitride layer formed surface_adsorbed->surface_nitrided Reaction with plasma byproducts1 Byproducts (e.g., HCl) surface_adsorbed->byproducts1 surface_nitrided->surface_initial Surface re-amination byproducts2 Byproducts surface_nitrided->byproducts2 precursor HSi₂Cl₅ (PCDS) Vapor precursor->surface_adsorbed Chemisorption via Si-Cl and Si-H bond cleavage plasma N₂/NH₃ Plasma (Reactive N species) plasma->surface_nitrided

Caption: Proposed surface reaction mechanism for PEALD of SiNₓ using PCDS on an amine-terminated surface.[1]

References

Application Notes and Protocols for Chemical Vapor Deposition using Pentachlorodisilane (Si₂HCl₅)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorodisilane (PCDS), with the chemical formula Si₂HCl₅, is a liquid precursor for the deposition of high-purity silicon-containing thin films.[1] Its application in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes is of growing interest for the fabrication of advanced semiconductor devices, integrated circuits, and photovoltaic cells.[2] Compared to traditional silicon precursors like trichlorosilane (SiHCl₃), PCDS offers the potential for faster deposition rates and lower impurity incorporation in the resulting films.[2]

These application notes provide detailed protocols and a summary of quantitative data for the deposition of silicon nitride (SiNₓ) and a proposed method for silicon oxide (SiO₂) films using PCDS. Additionally, a general protocol for the in-situ doping of silicon films is presented, with considerations for its adaptation to PCDS-based processes.

Properties of this compound

PropertyValue
Chemical Formula Si₂HCl₅
Molecular Weight 234.41 g/mol
Appearance Colorless liquid
Boiling Point 40 - 41 °C (at 35 hPa)
Purity (Semiconductor Grade) > 99.999% (5N)

Application 1: Low-Temperature Deposition of Silicon Nitride (SiNₓ) Thin Films via Plasma-Enhanced Atomic Layer Deposition (PEALD)

This compound is an effective precursor for the deposition of high-quality silicon nitride films at low temperatures using PEALD. This method allows for precise thickness control at the atomic level, which is critical for modern electronic devices.

Quantitative Data Summary: SiNₓ Film Deposition
ParameterValueReference
Deposition Temperature Range 270 - 360 °C[3]
Growth per Cycle (GPC) >20% higher than Hexachlorodisilane (HCDS)[3]
Oxygen Content in Film (at 360 °C) ~2 at. %[3]
Chlorine Content in Film (at 360 °C) <1 at. % (below detection limit)[3]
Leakage Current Density (at 2 MV/cm) 1 - 2 nA/cm²[3]
Breakdown Electric Field ~12 MV/cm[3]
Experimental Protocol: PEALD of SiNₓ

This protocol is based on the work by Xing Meng et al. for hollow cathode plasma-enhanced atomic layer deposition.[3][4]

1. Substrate Preparation:

  • Start with a clean silicon substrate. A standard RCA clean or a dilute hydrofluoric acid (HF) dip to remove the native oxide is recommended.
  • Transfer the substrate to the PEALD reaction chamber.

2. Precursor and Reactant Setup:

  • Maintain the PCDS precursor in a canister at a controlled temperature to ensure a stable vapor pressure.
  • Use nitrogen (N₂) or a mixture of argon and ammonia (Ar/NH₃) as the plasma gas.[1]
  • Use a high-purity purge gas, such as argon (Ar) or nitrogen (N₂).

3. PEALD Cycle:

  • Set the substrate temperature to the desired value within the 270-360 °C range.[3]
  • Each PEALD cycle consists of four steps:
  • PCDS Pulse: Introduce PCDS vapor into the chamber to allow for self-limiting chemisorption on the substrate surface.
  • Purge 1: Purge the chamber with an inert gas to remove any unreacted PCDS and byproducts.
  • Plasma Pulse: Introduce the nitrogen-containing plasma to react with the adsorbed PCDS layer, forming silicon nitride.
  • Purge 2: Purge the chamber again to remove reaction byproducts before the next cycle.
  • Repeat the cycle until the desired film thickness is achieved.

4. Post-Deposition:

  • Cool down the reactor under an inert atmosphere.
  • Remove the substrate for characterization.

Experimental Workflow: PEALD of SiNₓ

PEALD_SiNx_Workflow cluster_prep Substrate Preparation cluster_peald PEALD Cycle (Repeat n times) cluster_post Post-Deposition sub_clean Clean Substrate (e.g., RCA) load_sub Load into PEALD Chamber sub_clean->load_sub pcds_pulse 1. PCDS Pulse load_sub->pcds_pulse purge1 2. Purge pcds_pulse->purge1 plasma_pulse 3. N₂/NH₃ Plasma Pulse purge1->plasma_pulse purge2 4. Purge plasma_pulse->purge2 purge2->pcds_pulse cooldown Cooldown purge2->cooldown unload Unload Substrate cooldown->unload characterize Characterize Film unload->characterize

PEALD Workflow for SiNₓ Deposition
Signaling Pathway: PEALD of SiNₓ Surface Reactions

PEALD_SiNx_Pathway cluster_half1 Half-Reaction 1: PCDS Pulse cluster_half2 Half-Reaction 2: Plasma Pulse start_surface Initial Surface (-NH₂ terminated) adsorbed_surface Adsorbed PCDS (-NHSi₂ClₓHᵧ) start_surface->adsorbed_surface pcds_gas Si₂HCl₅ (gas) pcds_gas->adsorbed_surface Chemisorption hcl_byproduct HCl (gas) adsorbed_surface->hcl_byproduct Byproduct release plasma N₂/NH₃ Plasma (N, H radicals) final_surface SiNₓ Layer Formed (-NH₂ terminated) adsorbed_surface->final_surface plasma->final_surface Reaction byproducts2 HCl, SiClₓHᵧ (gas) final_surface->byproducts2 Byproduct release

Surface Reaction Pathway for PEALD of SiNₓ

Application 2: Proposed Protocol for Deposition of Silicon Oxide (SiO₂) Thin Films via ALD

Proposed Experimental Protocol: ALD of SiO₂

1. Substrate Preparation:

  • Utilize a clean silicon substrate, prepared as described for the SiNₓ deposition.
  • Load the substrate into the ALD reaction chamber.

2. Precursor and Reactant Setup:

  • Heat the PCDS precursor to achieve adequate vapor pressure.
  • Use a high-purity ozone (O₃) source as the oxidant.
  • Employ a high-purity inert purge gas (e.g., Ar or N₂).

3. ALD Cycle:

  • Set the substrate temperature. A starting point could be in the range of 350-450 °C, similar to what is used for other chlorosilanes with ozone.[5][6]
  • The ALD cycle consists of:
  • PCDS Pulse: Introduce PCDS vapor for self-limiting adsorption.
  • Purge 1: Purge with inert gas.
  • Ozone Pulse: Introduce ozone to oxidize the adsorbed PCDS layer, forming SiO₂.
  • Purge 2: Purge with inert gas to remove byproducts.
  • Repeat the cycle for the desired film thickness.

4. Post-Deposition:

  • Cool the reactor and unload the substrate for characterization.

Proposed Experimental Workflow: ALD of SiO₂

ALD_SiO2_Workflow cluster_prep Substrate Preparation cluster_ald ALD Cycle (Repeat n times) cluster_post Post-Deposition sub_clean Clean Substrate load_sub Load into ALD Chamber sub_clean->load_sub pcds_pulse 1. PCDS Pulse load_sub->pcds_pulse purge1 2. Purge pcds_pulse->purge1 ozone_pulse 3. Ozone (O₃) Pulse purge1->ozone_pulse purge2 4. Purge ozone_pulse->purge2 purge2->pcds_pulse cooldown Cooldown purge2->cooldown unload Unload Substrate cooldown->unload characterize Characterize Film unload->characterize

Proposed ALD Workflow for SiO₂ Deposition

Application 3: In-Situ Doping of Silicon Films

In-situ doping involves introducing a dopant gas during the CVD process to incorporate dopant atoms into the growing film. This is a common technique for creating n-type or p-type silicon layers. While specific protocols for in-situ doping with PCDS are not well-documented, a general methodology based on silane (SiH₄) chemistry can be adapted. The presence of chlorine in PCDS may influence the incorporation of dopants.

General Quantitative Data for In-Situ Doping (Silane-Based)
Parametern-type (Phosphorus)p-type (Boron)Reference
Dopant Precursor Phosphine (PH₃)Diborane (B₂H₆)[1][7]
Typical Temperature ~560 °C400 - 600 °C[1][7]
Typical Pressure ~300 mTorr-[1]
Dopant/SiH₄ Ratio 0.0008 - 0.002Varies[1]
Proposed Experimental Protocol: In-Situ Doping with PCDS

1. Substrate and Precursor Setup:

  • Prepare the substrate and PCDS precursor as for undoped film deposition.
  • Use a diluted mixture of the dopant gas (e.g., PH₃ in H₂ or B₂H₆ in H₂) for better control of the doping concentration.

2. Deposition and Doping:

  • Heat the substrate to the desired deposition temperature. For amorphous or polycrystalline silicon deposition using PCDS, a temperature range of 600-800°C is suggested.[2]
  • Introduce a continuous flow of PCDS and the dopant precursor into the reaction chamber.
  • The ratio of the dopant precursor to PCDS will determine the doping level in the film. This will need to be experimentally optimized.
  • Maintain a constant pressure during deposition.

3. Post-Deposition:

  • After achieving the desired thickness, stop the flow of precursors and cool down the chamber under an inert atmosphere.
  • Characterize the film for its electrical properties (e.g., resistivity, carrier concentration).

Logical Diagram: In-Situ Doping Process

InSitu_Doping cluster_gases Gas Introduction start Start prep_sub Prepare Substrate start->prep_sub heat_sub Heat Substrate to Deposition Temperature prep_sub->heat_sub pcds_flow Flow PCDS dopant_flow Flow Dopant Gas (e.g., PH₃ or B₂H₆) deposition CVD Deposition of Doped Silicon Film pcds_flow->deposition dopant_flow->deposition cooldown Cooldown in Inert Atmosphere deposition->cooldown end End cooldown->end

References

Application Notes and Protocols for Low-Temperature Silicon nitride Film Growth with Pentachlorodisilane (PCDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon nitride (SiN) thin films are crucial in a variety of advanced technological applications, ranging from semiconductor devices to biomedical implants and sensors. The ability to deposit high-quality SiN films at low temperatures (<400°C) is particularly important for applications involving temperature-sensitive substrates, such as in flexible electronics and certain biomedical devices. Pentachlorodisilane (PCDS, Si₂HCl₅) is a novel precursor for the low-temperature deposition of SiN films, offering distinct advantages over traditional precursors like hexachlorodisilane (HCDS). Notably, PCDS has been shown to provide a higher growth per cycle (GPC) in Plasma-Enhanced Atomic Layer Deposition (PEALD) processes while maintaining or even improving film quality.[1]

These application notes provide a comprehensive overview of the use of PCDS for low-temperature SiN film growth, including detailed experimental protocols, data on film properties, and safety guidelines. The information is intended for researchers, scientists, and professionals in fields where high-quality, low-temperature dielectric films are required, including those in the biomedical and drug development sectors exploring advanced materials for implants, biosensors, and drug delivery systems.[2][3][4]

Precursor Overview: this compound (PCDS)

PCDS is a liquid precursor with properties that make it well-suited for controlled deposition processes like PEALD. Its chemical structure is similar to HCDS, but the substitution of a chlorine atom with a hydrogen atom is believed to lower its steric hindrance and increase its polarity, leading to higher reactivity.

Key Advantages of PCDS:

  • Higher Growth Rate: Demonstrates a >20% higher GPC compared to HCDS under similar PEALD conditions.[1]

  • Low-Temperature Deposition: Enables the growth of high-quality SiN films at temperatures as low as 270-360°C.[1]

  • Excellent Film Quality: Produces SiN films with low oxygen (~2 at. %) and chlorine (<1 at. %) content.[1]

  • Good Electrical Properties: Films exhibit low leakage current density (1–2 nA/cm² at 2 MV/cm) and a high breakdown electric field (~12 MV/cm).[1]

Quantitative Data Summary

The following tables summarize the key deposition parameters and resulting film properties for low-temperature SiN growth using PCDS in a PEALD process.

Table 1: PCDS PEALD Deposition Parameters

ParameterValueReference
PrecursorThis compound (PCDS, Si₂HCl₅)
Co-reactantN₂/H₂ or N₂/NH₃ plasma[5]
Deposition Temperature270 - 360 °C
Growth per Cycle (GPC)>20% higher than HCDS

Table 2: Resulting SiN Film Properties with PCDS

PropertyValueCharacterization MethodReference
Oxygen Content~2 at. %X-ray Photoelectron Spectroscopy (XPS)
Chlorine Content<1 at. % (below detection limit)X-ray Photoelectron Spectroscopy (XPS)
Dominant Hydrogen BondsN-HFourier Transform Infrared Spectroscopy (FTIR)
Leakage Current Density1–2 nA/cm² @ 2 MV/cmCurrent-Voltage (I-V) Measurement
Breakdown Electric Field~12 MV/cmCurrent-Voltage (I-V) Measurement
Refractive Index~1.99 (stoichiometric)Ellipsometry[6]
Film DensityUp to 3.2 g/cm³ (stoichiometric)X-ray Reflectivity (XRR)[6]

Experimental Protocols

This section outlines a general protocol for the deposition of low-temperature SiN thin films using PCDS in a PEALD system.

Safety Precautions

This compound is a hazardous chemical that requires careful handling in a controlled environment.

  • Handling: Always handle PCDS under an inert gas atmosphere (e.g., nitrogen or argon).[7] It is corrosive to the respiratory tract and reacts violently with water.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, tightly sealed safety goggles, and protective clothing.[7]

  • Storage: Store PCDS in a dry, well-ventilated, and locked area, away from heat, moisture, and incompatible materials such as oxidizing agents, acids, and alkalis.[7]

  • Emergency Procedures: In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). Ensure an eye wash station and emergency shower are readily accessible.[8]

Substrate Preparation
  • Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. A standard RCA clean is recommended for silicon wafers.

  • Native Oxide Removal (Optional): For applications requiring a direct SiN-substrate interface, the native oxide layer can be removed using a dilute hydrofluoric acid (HF) dip.

  • Loading: Immediately transfer the cleaned substrate into the PEALD reaction chamber to minimize re-oxidation and contamination.

PEALD Deposition Protocol

The following is a typical cycle for PEALD of SiN using PCDS. The specific pulse and purge times will need to be optimized for the particular reactor geometry and desired film properties.

  • Stabilization: Heat the substrate to the desired deposition temperature (e.g., 360°C) and allow it to stabilize.

  • PCDS Pulse: Introduce PCDS vapor into the reaction chamber for a set duration (e.g., 0.1 - 1.0 seconds).

  • Purge 1: Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted PCDS and byproducts.

  • Plasma Pulse: Introduce the nitrogen-containing plasma (e.g., N₂/H₂ or N₂/NH₃) for a set duration to react with the adsorbed PCDS layer.

  • Purge 2: Purge the chamber with an inert gas to remove plasma species and reaction byproducts.

  • Repeat: Repeat the cycle (steps 2-5) until the desired film thickness is achieved.

Post-Deposition Characterization

After deposition, the SiN films should be characterized to determine their properties.

  • Thickness and Refractive Index: Use spectroscopic ellipsometry.

  • Compositional Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to determine the atomic composition and bonding states.

  • Bonding Information: Use Fourier Transform Infrared Spectroscopy (FTIR) to identify the types of chemical bonds present (e.g., Si-N, N-H, Si-H).

  • Density: Use X-ray Reflectivity (XRR) to determine the film density.

  • Electrical Properties: Fabricate metal-insulator-semiconductor (MIS) capacitors to measure leakage current and breakdown voltage.

  • Wet Etch Rate (WER): Use a dilute HF solution to determine the etch rate, which is an indicator of film quality and density.

Diagrams

Experimental Workflow

G cluster_prep Substrate Preparation cluster_peald PEALD Cycle cluster_char Film Characterization sub_clean Substrate Cleaning native_oxide_removal Native Oxide Removal (Optional) sub_clean->native_oxide_removal load_substrate Load into PEALD Chamber native_oxide_removal->load_substrate pcds_pulse PCDS Pulse load_substrate->pcds_pulse purge1 Inert Gas Purge pcds_pulse->purge1 Repeat n times plasma_pulse N₂/H₂ Plasma Pulse purge1->plasma_pulse Repeat n times purge2 Inert Gas Purge plasma_pulse->purge2 Repeat n times purge2->pcds_pulse Repeat n times ellipsometry Ellipsometry (Thickness, RI) purge2->ellipsometry xps XPS (Composition) ftir FTIR (Bonding) xrr XRR (Density) iv I-V Measurement (Electrical) wer Wet Etch Rate

Caption: Experimental workflow for low-temperature SiN deposition using PCDS.

PCDS-based PEALD Reaction Pathway

G cluster_surface Substrate Surface cluster_reactants Reactants surface_nh2 Amine-terminated surface (-NH₂) surface_pcds PCDS adsorbed on surface surface_nh2->surface_pcds Adsorption surface_sin SiN layer formed surface_pcds->surface_sin Reaction surface_sin->surface_nh2 Surface Reactivation pcds PCDS (Si₂HCl₅) pcds->surface_nh2 Pulse plasma N₂/H₂ Plasma plasma->surface_pcds Pulse

Caption: Proposed surface reaction pathway for PCDS-based PEALD of SiN.

Applications in Biomedical and Drug Development

While the primary applications of low-temperature SiN are in microelectronics, the unique properties of these films make them promising for the biomedical field.

  • Biocompatible Coatings: Silicon nitride is known for its biocompatibility, high strength, and resistance to bacterial proliferation.[2] Low-temperature deposition allows for the coating of temperature-sensitive medical devices and implants.

  • Biosensors: The excellent dielectric properties of SiN films are advantageous for the fabrication of sensitive biosensors for diagnostics and drug discovery.

  • Drug Delivery: The ability to create conformal, pinhole-free coatings could be explored for the encapsulation of drugs or the functionalization of drug delivery vehicles. The precise thickness control offered by PEALD is particularly beneficial for these applications.

Further research is needed to fully explore the potential of PCDS-grown SiN films in these areas. However, the combination of low-temperature processing and high-quality film properties provides a strong foundation for future innovations in biomedical and pharmaceutical research.

References

Application Notes and Protocols for Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride using Pentachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the deposition of high-quality silicon nitride (SiNₓ) thin films using plasma-enhanced atomic layer deposition (PEALD) with pentachlorodisilane (PCDS, Si₂HCl₅) as the silicon precursor. PEALD is a desirable deposition technique for applications requiring excellent conformality, precise thickness control at the atomic level, and low processing temperatures.[1] this compound has emerged as a promising precursor for PEALD of SiNₓ, offering a higher growth rate and comparable or superior film quality compared to more traditional chlorine-based precursors like hexachlorodisilane (HCDS).[2][3] The resulting silicon nitride films exhibit excellent electrical and mechanical properties, making them suitable for a wide range of applications, including gate dielectrics, encapsulation layers, and passivation coatings in microelectronics and medical devices.

Key Advantages of PEALD with this compound:

  • High Growth Rate: Achieves a growth per cycle (GPC) approximately 20% higher than that of HCDS under similar process conditions.[2][3]

  • Low Impurity Content: Resulting films exhibit low oxygen (∼2 at. %) and chlorine (<1 at. %) concentrations.[2]

  • Excellent Electrical Properties: Demonstrates low leakage current density (1–2 nA/cm² at 2 MV/cm) and a high breakdown electric field (∼12 MV/cm).[2]

  • Low-Temperature Process: Enables deposition within a temperature window of 270–360 °C, compatible with thermally sensitive substrates.[2][3]

Quantitative Data Presentation

The following tables summarize the key performance indicators of SiNₓ films deposited by PEALD using this compound.

Deposition Temperature (°C)Growth Per Cycle (GPC) (Å/cycle)Refractive IndexFilm Density (g/cm³)Wet Etch Rate (nm/min) in 100:1 HF
270Not explicitly availableNot explicitly available~2.6[3]Not explicitly available
300~1.02[2]Not explicitly available~2.9[3]~0.8[3]
360Not explicitly availableNot explicitly availableNot explicitly availableNot explicitly available

Table 1: Physical and Chemical Properties of PEALD SiNₓ Films with this compound at Various Temperatures. Note: Data is compiled from multiple sources and some values are approximated based on available literature.

PropertyValue
Electrical Properties
Leakage Current Density (@ 2 MV/cm)1–2 nA/cm²[2]
Breakdown Electric Field∼12 MV/cm[2]
Composition
Oxygen Content∼2 at. %[2]
Chlorine Content<1 at. % (below detection limit)[2]

Table 2: Electrical and Compositional Properties of PEALD SiNₓ Films Grown with this compound.

Experimental Protocols

This section provides a detailed methodology for the plasma-enhanced atomic layer deposition of silicon nitride using this compound. The protocol is based on established research and is intended to serve as a starting point for process optimization.[3][4][5]

1. Substrate Preparation:

  • Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).

  • Ensure the substrate is free of organic and particulate contamination.

  • Load the substrate into the PEALD reaction chamber.

2. PEALD Process Parameters:

  • Deposition Temperature: 270–360 °C[2][3]

  • Precursor: this compound (Si₂HCl₅)

  • Reactant: Nitrogen (N₂) and Ammonia (NH₃) plasma

  • Carrier/Purge Gas: Argon (Ar) or Nitrogen (N₂)

3. PEALD Cycle:

The PEALD process for SiNₓ consists of a four-step cycle that is repeated to achieve the desired film thickness:

  • This compound Pulse: Introduce PCDS vapor into the reaction chamber. The precursor will chemisorb onto the substrate surface.

    • Pulse Time: Typically 0.5 - 2.0 seconds. This should be optimized to ensure saturation of the surface.

  • Purge 1: Purge the chamber with an inert gas (Ar or N₂) to remove any unreacted PCDS and gaseous byproducts.

    • Purge Time: Typically 5 - 20 seconds.

  • Plasma Exposure: Introduce the reactant gas mixture (e.g., NH₃/N₂) and ignite the plasma. The plasma species react with the adsorbed precursor on the surface to form silicon nitride.

    • Plasma Gas: A mixture of NH₃ and N₂ is commonly used.[3]

    • Plasma Power: 100 - 300 W. The power should be optimized to achieve desired film properties without causing substrate damage.[1]

    • Plasma Exposure Time: Typically 5 - 30 seconds.

  • Purge 2: Purge the chamber with an inert gas to remove any remaining reactant gases and byproducts.

    • Purge Time: Typically 5 - 20 seconds.

4. Post-Deposition Characterization:

  • Thickness and Refractive Index: Measured by spectroscopic ellipsometry.

  • Composition: Analyzed by X-ray Photoelectron Spectroscopy (XPS).

  • Density: Determined by X-ray Reflectivity (XRR).

  • Wet Etch Rate: Measured by immersing the film in a dilute hydrofluoric acid solution (e.g., 100:1 H₂O:HF) and measuring the change in thickness over time.

  • Electrical Properties: Characterized by fabricating metal-insulator-semiconductor (MIS) capacitors and performing capacitance-voltage (C-V) and current-voltage (I-V) measurements.

Signaling Pathways and Experimental Workflows

PEALD Cycle Workflow

PEALD_Cycle cluster_0 PEALD Cycle PCDS_Pulse 1. PCDS Pulse Purge1 2. Purge PCDS_Pulse->Purge1 Plasma 3. NH3/N2 Plasma Purge1->Plasma Purge2 4. Purge Plasma->Purge2 Purge2->PCDS_Pulse Repeat Cycle

Caption: A diagram illustrating the four sequential steps of the PEALD cycle for silicon nitride deposition.

Surface Reaction Mechanism

Surface_Reaction cluster_surface Surface Chemistry Initial_Surface Initial Surface Amine-terminated (-NH2) PCDS_Adsorption PCDS Adsorption Si2HClx* species on surface Initial_Surface->PCDS_Adsorption PCDS Pulse Plasma_Reaction Plasma Reaction N radicals react with surface species PCDS_Adsorption->Plasma_Reaction NH3/N2 Plasma SiN_Formation SiN Film Growth Formation of Si-N bonds Plasma_Reaction->SiN_Formation Ligand Removal Surface_Reactivation Surface Reactivation New -NH2 sites formed SiN_Formation->Surface_Reactivation Byproduct Removal Surface_Reactivation->PCDS_Adsorption Next Cycle

Caption: A simplified schematic of the surface reaction mechanism during PEALD of SiNₓ with this compound.

References

Application Notes and Protocols for Pentachlorodisilane in Conformal Coating of 3D Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pentachlorodisilane (PCDS, Si₂Cl₅H) as a precursor for the conformal coating of three-dimensional (3D) structures. The focus is on atomic layer deposition (ALD), a technique that enables the deposition of ultrathin, highly conformal films with atomic-level precision, which is critical for a variety of advanced applications.

Introduction to this compound for Conformal Coatings

This compound is a liquid silicon precursor that has garnered significant interest for the deposition of silicon-containing thin films, such as silicon nitride (SiNₓ) and silicon (Si). Its chemical structure, featuring a Si-Si bond, five chlorine atoms, and one hydrogen atom, imparts unique reactivity and thermal properties that are advantageous for ALD processes.[1]

The primary advantage of using this compound in ALD lies in its potential for achieving highly conformal coatings on complex 3D topographies at relatively low temperatures. This is crucial for applications in microelectronics, MEMS, catalysis, and medical devices where uniform film coverage on high-aspect-ratio structures is a necessity. Compared to other chlorosilanes like hexachlorodisilane (Si₂Cl₆), this compound has demonstrated a higher growth per cycle (GPC) and enhanced reactivity, which can lead to more efficient deposition processes.[2]

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for developing a robust and reproducible ALD process.

PropertyValueReference
Chemical Formula Si₂Cl₅H[1]
Molecular Weight 234.44 g/mol [1]
Appearance Liquid[1]
Boiling Point 147 °C[1]
Density 1.54 g/cm³[1]

Safety and Handling of this compound

This compound is a reactive and hazardous chemical that requires strict safety protocols.

Hazards:

  • Reacts violently with water.

  • Catches fire spontaneously if exposed to air.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

Handling Precautions:

  • Handle under an inert gas atmosphere (e.g., nitrogen or argon).

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place away from moisture.

Experimental Protocols for Conformal Coating

Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon-Containing Films

This protocol is based on the successful deposition of silicon nitride and can be modified for silicon deposition.

4.1.1. Substrate Preparation:

  • Clean the 3D-structured substrates to remove any organic and inorganic contaminants. A standard RCA clean or a piranha etch followed by a deionized water rinse and nitrogen drying is recommended.

  • For hydroxyl-terminated surfaces, a UV-ozone treatment can be performed to enhance precursor chemisorption.

4.1.2. PEALD Reactor Setup:

  • Load the cleaned substrates into the ALD reactor.

  • Heat the this compound precursor to a temperature that provides adequate vapor pressure. A bubbler temperature of around 40°C is a reasonable starting point.

  • Maintain the precursor delivery lines at a temperature higher than the bubbler to prevent condensation.

  • Set the substrate temperature. A process window between 270°C and 360°C has been shown to be effective for silicon nitride deposition with this compound.[2]

4.1.3. PEALD Cycle for Silicon Deposition (Proposed):

The following is a proposed cycle for silicon deposition. Optimization of each step is crucial for achieving the desired film properties.

  • This compound Pulse: Introduce this compound vapor into the reactor chamber for a specific duration (e.g., 1 second). The precursor will react with the substrate surface in a self-limiting manner.

  • Purge 1: Purge the chamber with an inert gas (e.g., argon or nitrogen) to remove any unreacted precursor and gaseous byproducts (e.g., for 30 seconds).

  • Hydrogen Plasma: Introduce hydrogen gas and ignite a plasma for a set duration. The hydrogen plasma will react with the chemisorbed precursor on the surface, removing chlorine ligands and forming a silicon layer.

  • Purge 2: Purge the chamber with an inert gas to remove any remaining reactants and byproducts.

Repeat this cycle until the desired film thickness is achieved.

4.1.4. Key Process Parameters and Starting Values:

ParameterStarting ValueNotes
Substrate Temperature 270 - 360 °CA stable ALD window was observed in this range for SiNₓ deposition.[2]
PCDS Bubbler Temperature 40 °CShould be optimized based on vapor pressure requirements.
PCDS Pulse Time 1.0 sShould be long enough to achieve saturation.
Purge Time 30 sMust be sufficient to prevent CVD reactions.
H₂ Plasma Time To be determinedThis will depend on plasma power and reactor geometry.
Plasma Power To be determinedHigher power may increase reactivity but can also cause substrate damage.
Reactor Pressure ~1 TorrTypical for PEALD processes.

Expected Film Properties and Characterization

5.1. Growth Rate: For silicon nitride deposition using this compound and an ammonia plasma, a growth per cycle of approximately 1.02 Å/cycle has been reported. The growth rate for silicon deposition with a hydrogen plasma may differ and will need to be determined experimentally.

5.2. Conformality: Chlorosilane precursors are known to provide excellent conformality in thermal ALD processes. For PEALD, achieving high conformality on high-aspect-ratio structures can be more challenging due to the directionality of the plasma. However, with process optimization, excellent step coverage can be achieved. The conformality should be assessed by depositing the film on test structures with varying aspect ratios and analyzing the cross-section with a scanning electron microscope (SEM) or transmission electron microscope (TEM).

5.3. Film Composition and Purity: The composition of the deposited films should be analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) to determine the silicon content and to quantify any residual impurities like chlorine or oxygen.

Visualizations

PEALD Cycle for Silicon Deposition

PEALD_Cycle cluster_0 PEALD Cycle for Silicon Deposition Step_1 1. PCDS Pulse (Si₂Cl₅H vapor in) Step_2 2. Purge 1 (Inert gas in) Step_1->Step_2 Self-limiting chemisorption Step_3 3. H₂ Plasma (H₂ gas in, plasma on) Step_2->Step_3 Removal of excess precursor Step_4 4. Purge 2 (Inert gas in) Step_3->Step_4 Surface reaction and Si film formation Step_4->Step_1 Removal of byproducts

Caption: Proposed PEALD cycle for silicon deposition using this compound.

Experimental Workflow

Experimental_Workflow Substrate_Prep Substrate Preparation (Cleaning and surface treatment) ALD_Setup ALD Reactor Setup (Loading, heating, pressure stabilization) Substrate_Prep->ALD_Setup PEALD_Process PEALD Cycles (PCDS pulse, purge, H₂ plasma, purge) ALD_Setup->PEALD_Process Characterization Film Characterization (Thickness, conformality, composition) PEALD_Process->Characterization Data_Analysis Data Analysis and Process Optimization Characterization->Data_Analysis

Caption: General experimental workflow for conformal coating using this compound.

Key Parameter Relationships for Conformal Coating

Parameter_Relationships Conformality Conformality Precursor_Exposure Precursor Exposure (Pulse Time & Vapor Pressure) Surface_Saturation Surface Saturation Precursor_Exposure->Surface_Saturation ensures Surface_Saturation->Conformality enables Temperature Deposition Temperature Temperature->Conformality affects Aspect_Ratio Aspect Ratio of Structure Aspect_Ratio->Conformality challenges

Caption: Interplay of key parameters for achieving high conformality in ALD.

References

Application Notes and Protocols for Doping of Silicon Films Using Pentachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorodisilane (PCDS, Si₂Cl₅H) is a liquid precursor used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the formation of silicon-containing thin films.[1][2][3] Its primary application lies in the deposition of high-purity amorphous silicon, silicon nitride (SiNₓ), and silicon oxide (SiO₂) layers, particularly at lower temperatures compared to traditional precursors like trichlorosilane.[1][4] While PCDS is an effective silicon source, its use in the in-situ doping of silicon films to create n-type or p-type semiconductors is not extensively documented in peer-reviewed literature.

This document provides a comprehensive guide for researchers interested in exploring the use of this compound for doping silicon films. It includes established protocols for n-type and p-type doping of silicon via Low-Pressure Chemical Vapor Deposition (LPCVD), which can be adapted for use with PCDS. The provided data on the electrical properties of conventionally doped polysilicon films can serve as a benchmark for such research.

Overview of In-Situ Doping of Silicon Films

In-situ doping is a process where a dopant gas is introduced into the reaction chamber simultaneously with the silicon precursor gas during deposition. This method allows for a more uniform distribution of the dopant throughout the film compared to ex-situ methods like ion implantation, which can be performed at a lower temperature. The most common dopants for silicon are phosphorus (from phosphine, PH₃) for n-type doping and boron (from diborane, B₂H₆ or boron trichloride, BCl₃) for p-type doping.[5][6]

The introduction of dopant gases can influence the deposition rate of the silicon film. For instance, phosphine is known to decrease the deposition rate of silicon from silane, while boron can increase it.

Quantitative Data: Electrical Properties of Doped Polysilicon Films

The following tables summarize typical electrical properties of n-type and p-type polysilicon films deposited via LPCVD using conventional silicon precursors like silane. These values can serve as a reference for evaluating the outcomes of doping experiments with this compound.

Table 1: Typical Properties of N-Type (Phosphorus-Doped) Polysilicon Films

Deposition ParameterValueReference
Silicon PrecursorSilane (SiH₄)[1][5]
Dopant PrecursorPhosphine (PH₃)[1][5]
Deposition Temperature540 - 600 °C[1]
Deposition Pressure200 - 400 mTorr[1]
PH₃/SiH₄ Ratio~ 0.0008[1]
Resulting ResistivityLow (specific value depends on doping concentration)[1]
Carrier ConcentrationUp to 1.5 x 10²⁰ cm⁻³[3]
Electron Mobility18 - 31 cm²/V·s (for heavily doped films)[4]

Table 2: Typical Properties of P-Type (Boron-Doped) Polysilicon Films

Deposition ParameterValueReference
Silicon PrecursorSilane (SiH₄) or Dichlorosilane (SiH₂Cl₂)[5][6]
Dopant PrecursorDiborane (B₂H₆) or Boron Trichloride (BCl₃)[5][6]
Deposition Temperature~900 °C (for BCl₃)[6]
Dopant Concentration1x10¹² - 5x10¹⁵ atoms/cm² (implanted)[7]
Resulting ResistivityDecreases with increasing doping concentration[7]
Carrier ConcentrationApproaches doping concentration at high doping levels[7]
Hall MobilityShows a minimum at ~2x10¹⁸ cm⁻³ doping[7]

Experimental Protocols

The following are detailed protocols for the in-situ doping of silicon films using a standard LPCVD furnace. These can be adapted for use with this compound as the silicon source, though optimization of parameters such as temperature, pressure, and precursor flow rates will be necessary.

N-Type Doping of Silicon Films using Phosphine

This protocol describes the formation of phosphorus-doped silicon films.

Materials and Equipment:

  • LPCVD furnace system

  • Silicon wafers (substrate)

  • This compound (PCDS) precursor with bubbler and temperature control

  • Silane (SiH₄) as a comparative precursor (optional)

  • Phosphine (PH₃) gas (diluted in H₂ or N₂)

  • Nitrogen (N₂) or Argon (Ar) for purging

  • Wafer handling tools

Protocol:

  • Substrate Preparation:

    • Clean silicon wafers using a standard RCA cleaning procedure to remove organic and inorganic contaminants.

    • Perform a final dip in dilute hydrofluoric acid (HF) to remove the native oxide layer and create a hydrogen-terminated surface.

    • Immediately load the wafers into the LPCVD furnace to minimize re-oxidation.

  • LPCVD Process:

    • Pump Down: Evacuate the furnace tube to a base pressure of <10 mTorr.

    • Leak Check: Perform a leak check to ensure the integrity of the system.

    • Temperature Ramp: Ramp up the furnace temperature to the desired deposition temperature (e.g., 560 °C).[1]

    • Gas Stabilization: Flow a purge gas (N₂ or Ar) while the temperature stabilizes.

    • Deposition:

      • Introduce this compound vapor into the reaction chamber. The PCDS bubbler should be heated to a stable temperature (e.g., 40 °C) to ensure a consistent vapor pressure.[8]

      • Simultaneously, introduce the phosphine gas mixture. A low phosphine to silicon precursor ratio is recommended to start (e.g., analogous to a PH₃/SiH₄ ratio of 0.0008).[1]

      • Maintain a constant deposition pressure (e.g., 300 mTorr).[1]

      • The deposition time will determine the film thickness.

    • Gas Purge: After the desired deposition time, stop the flow of PCDS and phosphine and purge the chamber with N₂ or Ar.

    • Cool Down: Cool the furnace down to a safe handling temperature under a continuous N₂ or Ar flow.

  • Post-Deposition Annealing (Optional but Recommended):

    • To activate the dopants and improve the crystalline quality of the film, a post-deposition anneal is often performed.

    • Anneal the wafers in a nitrogen atmosphere at a temperature between 900 °C and 1100 °C for 30-60 minutes.

P-Type Doping of Silicon Films using Diborane or Boron Trichloride

This protocol outlines the formation of boron-doped silicon films.

Materials and Equipment:

  • LPCVD furnace system

  • Silicon wafers (substrate)

  • This compound (PCDS) precursor with bubbler and temperature control

  • Diborane (B₂H₆) gas (diluted in H₂ or N₂) or Boron Trichloride (BCl₃) gas

  • Nitrogen (N₂) or Argon (Ar) for purging

  • Wafer handling tools

Protocol:

  • Substrate Preparation: Follow the same procedure as for n-type doping.

  • LPCVD Process:

    • Pump Down, Leak Check, and Temperature Ramp: Follow the same procedure as for n-type doping. The deposition temperature may need to be adjusted based on the boron precursor used (e.g., ~900 °C for BCl₃).[6]

    • Gas Stabilization: Flow a purge gas (N₂ or Ar) during temperature stabilization.

    • Deposition:

      • Introduce this compound vapor into the reaction chamber.

      • Simultaneously, introduce the diborane or boron trichloride gas mixture.

      • Maintain a constant deposition pressure.

      • The deposition time will determine the film thickness.

    • Gas Purge and Cool Down: Follow the same procedure as for n-type doping.

  • Post-Deposition Annealing: A post-deposition anneal is typically required to activate the boron dopants. An anneal in a nitrogen atmosphere at 1000-1100 °C for 30 minutes is a common practice.[7]

Visualizations

Signaling Pathways and Experimental Workflows

CVD_Doping_Process cluster_precursors Precursor Delivery cluster_chamber LPCVD Reaction Chamber cluster_output Result PCDS This compound (PCDS) (Silicon Source) Deposition Surface Reaction & Film Growth PCDS->Deposition Si₂Cl₅H(g) Dopant Dopant Gas (e.g., PH₃ or B₂H₆) Dopant->Deposition Dopant(g) Wafer Silicon Wafer (Substrate) Wafer->Deposition DopedFilm Doped Silicon Film Deposition->DopedFilm In-situ Doping

Caption: In-situ doping process in an LPCVD system.

Experimental_Workflow A Substrate Cleaning (RCA + HF dip) B Load Wafers into LPCVD Furnace A->B C Pump Down & Temperature Ramp B->C D In-Situ Doping Deposition (PCDS + Dopant Gas) C->D E Purge & Cool Down D->E F Unload Wafers E->F G Post-Deposition Annealing (Dopant Activation) F->G H Film Characterization (e.g., Resistivity, Mobility) G->H

Caption: Experimental workflow for doped silicon film deposition.

Conclusion

While this compound is a promising precursor for silicon-based films, its application in the direct doping of silicon for semiconductor purposes is an area that requires further research and development. The protocols and data presented here for conventional in-situ doping processes provide a solid foundation for scientists and researchers to begin exploring the potential of PCDS in this application. Careful optimization of process parameters and thorough characterization of the resulting films will be crucial in determining the viability of this compound as a silicon source for doped silicon layers.

References

Application Notes and Protocols for Pentachlorodisilane in Semiconductor Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentachlorodisilane (PCDS), with the chemical formula Si₂Cl₅H, is an advanced precursor for the deposition of high-quality silicon-containing thin films in semiconductor manufacturing. Its unique chemical structure, featuring a Si-Si bond and a combination of silicon-chlorine and silicon-hydrogen bonds, offers advantages in low-temperature processing compared to traditional precursors. These application notes provide detailed information and protocols for the use of this compound in Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon nitride (SiNₓ) and proposed methods for Chemical Vapor Deposition (CVD) of silicon dioxide (SiO₂).

Physicochemical Properties of this compound

PropertyValue
Chemical Formula Si₂Cl₅H
Molecular Weight 233.4 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 40 - 41 °C (at 35 hPa)[2]
Purity (Semiconductor Grade) Up to 99.999% (5N)[2]

I. Application: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiNₓ)

This compound is a "next generation" precursor for the low-temperature deposition of silicon nitride films, demonstrating a higher growth rate and comparable or superior film quality to the commonly used hexachlorodisilane (HCDS).[2][3]

Key Advantages:
  • Higher Growth Rate: Achieves over 20% higher growth per cycle (GPC) than HCDS under similar PEALD conditions.[2][3]

  • Low-Temperature Processing: Enables the deposition of high-quality SiNₓ films at temperatures between 270-360 °C.[2][3]

  • Excellent Film Properties: Produces films with low impurity content, high density, and excellent electrical characteristics.[2][3]

Quantitative Data Summary: PEALD of SiNₓ
ParameterValueReference
Precursor This compound (PCDS)[2]
Co-reactant Hollow Cathode N₂/H₂ Plasma[3]
Deposition Temperature 270 - 360 °C
Growth per Cycle (GPC) >20% higher than HCDS
Oxygen Content ~2 at. % (at 360 °C)
Chlorine Content <1 at. % (below detection limit at 360 °C)
Leakage Current Density 1–2 nA/cm² at 2 MV/cm
Breakdown Electric Field ~12 MV/cm[3]
Experimental Protocol: PEALD of SiNₓ

This protocol is based on the findings from "Hollow Cathode Plasma-Enhanced Atomic Layer Deposition of Silicon Nitride Using this compound".

1. Substrate Preparation:

  • Utilize silicon wafers as substrates.
  • Perform a standard pre-deposition clean to remove native oxide and organic contaminants. A common method is a dilute hydrofluoric acid (HF) dip followed by a deionized water rinse and nitrogen drying.

2. PEALD System Preparation:

  • Maintain the ALD reactor chamber walls at approximately 120 °C to prevent precursor condensation.
  • Heat the this compound precursor delivery lines to around 90 °C.

3. Deposition Cycle:

  • Set the substrate temperature within the ALD window of 270-360 °C.
  • Step 1 (PCDS Pulse): Introduce this compound vapor into the reactor. A self-limiting chemisorption of the precursor will occur on the substrate surface.
  • Step 2 (Purge): Purge the chamber with an inert gas (e.g., Argon) to remove any unreacted PCDS and byproducts.
  • Step 3 (Plasma Exposure): Introduce the nitrogen and hydrogen gas mixture and ignite the hollow cathode plasma to react with the adsorbed precursor layer, forming a silicon nitride film.
  • Step 4 (Purge): Purge the chamber with an inert gas to remove reaction byproducts.
  • Repeat this cycle until the desired film thickness is achieved.

Signaling Pathway and Experimental Workflow

PEALD_SiNx_Workflow cluster_prep Preparation cluster_ald PEALD Cycle Substrate_Cleaning Substrate Cleaning (e.g., HF dip) System_Prep System Preparation (Chamber at 120°C, Lines at 90°C) Substrate_Cleaning->System_Prep Substrate_Heating Substrate Heating (270-360°C) System_Prep->Substrate_Heating PCDS_Pulse 1. PCDS Pulse Substrate_Heating->PCDS_Pulse Purge1 2. Inert Gas Purge PCDS_Pulse->Purge1 Plasma 3. N2/H2 Plasma Purge1->Plasma Purge2 4. Inert Gas Purge Plasma->Purge2 Purge2->PCDS_Pulse Repeat n times Final_Film SiNₓ Thin Film Purge2->Final_Film

Caption: Workflow for PEALD of SiNₓ using this compound.

II. Application: Chemical Vapor Deposition (CVD) of Silicon Dioxide (SiO₂) (Proposed)

While specific literature detailing the CVD of SiO₂ using this compound is limited, a prophetic protocol can be established based on its known reactivity and general knowledge of chlorosilane-based CVD processes. The presence of the Si-H bond in PCDS suggests it may have a lower thermal decomposition temperature compared to fully chlorinated silanes.

Proposed Advantages:
  • Lower Deposition Temperatures: The thermal instability of PCDS compared to precursors like hexachlorodisilane may allow for lower process temperatures for SiO₂ deposition.[4]

  • High Purity Films: As a high-purity semiconductor precursor, it is expected to yield SiO₂ films with low metallic contamination.

Proposed Experimental Protocol: LPCVD of SiO₂

This protocol is a proposed methodology and will require optimization.

1. Substrate and System Preparation:

  • Clean silicon wafers using a standard RCA cleaning procedure.
  • Load wafers into a Low-Pressure Chemical Vapor Deposition (LPCVD) furnace.
  • Heat the furnace to the desired deposition temperature, proposed to be in the range of 400-600 °C.

2. Deposition Process:

  • Introduce a gaseous oxygen source, such as nitrous oxide (N₂O) or oxygen (O₂), into the furnace.
  • Introduce this compound vapor into the furnace. The PCDS can be vaporized by heating a bubbler containing the liquid precursor and using an inert carrier gas (e.g., N₂ or Ar).
  • Maintain a constant pressure and temperature during the deposition process.
  • The PCDS and oxygen source will react on the heated substrate surface to form a silicon dioxide film.
  • After the desired deposition time, stop the precursor flows and purge the furnace with an inert gas.
  • Cool the furnace to room temperature before unloading the wafers.

Logical Relationship Diagram for Proposed SiO₂ CVD

CVD_SiO2_Logic cluster_inputs Inputs cluster_process CVD Process cluster_outputs Outputs PCDS This compound (Si₂Cl₅H) Reaction Surface Chemical Reaction PCDS->Reaction Oxidizer Oxygen Source (N₂O or O₂) Oxidizer->Reaction Substrate Heated Substrate (400-600°C) Substrate->Reaction SiO2_Film Silicon Dioxide Film (SiO₂) Reaction->SiO2_Film Byproducts Gaseous Byproducts Reaction->Byproducts

Caption: Logical inputs and outputs for the proposed CVD of SiO₂.

III. Synthesis of this compound

A common method for synthesizing this compound is through the thermal decomposition of trichlorosilane (HSiCl₃).[5]

Experimental Protocol: Synthesis of this compound

1. Reaction Setup:

  • Use a reaction vessel suitable for high-temperature gas-phase reactions.
  • The system should be equipped with a heating mechanism capable of reaching 600-800 °C, a condenser, and a collection flask.

2. Synthesis Procedure:

  • Introduce trichlorosilane into the heated reaction zone (600-800 °C).
  • The trichlorosilane will undergo thermal decomposition to yield a mixture of products, including this compound.
  • The reaction products are then passed through a condenser to liquefy the higher boiling point components.
  • Collect the crude product mixture in a collection flask.

3. Purification:

  • Purify the this compound from the reaction mixture via fractional distillation to obtain a high-purity product.

IV. Safety and Handling

This compound is a chlorosilane and should be handled with extreme caution in a well-ventilated area or a fume hood, following all safety protocols for hazardous materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

  • Reactivity: this compound reacts violently with water and moisture in the air to produce flammable and corrosive hydrogen chloride gas.[6] It may also be pyrophoric, catching fire spontaneously if exposed to air.[6]

  • Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Handling: All transfers and handling should be performed under an inert gas.[6]

  • Spills: In case of a spill, evacuate the area. Do not use water to clean up. Use a dry chemical absorbent.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Chlorosilane waste streams require specialized treatment.

Conclusion

This compound is a promising precursor for the fabrication of advanced semiconductor devices, particularly for low-temperature deposition of high-quality silicon nitride films via PEALD. While its application in the CVD of other silicon-containing films like SiO₂ is still under exploration, its chemical properties suggest potential advantages. Strict adherence to safety protocols is mandatory when handling this reactive and hazardous material.

References

Applications of Pentachlorodisilane in Microelectronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pentachlorodisilane (PCDS)

This compound (HSi₂Cl₅) is a colorless liquid chemical precursor increasingly utilized in the microelectronics industry for the deposition of high-quality silicon-containing thin films.[1] As the demand for smaller, more efficient semiconductor devices grows, PCDS has emerged as a "next generation" precursor, offering several advantages over traditional silicon precursors like hexachlorodisilane (HCDS).[1] Its unique molecular structure, containing a Si-H bond, contributes to its higher reactivity and allows for processing at lower temperatures, a critical factor in the fabrication of advanced integrated circuits.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the deposition of silicon nitride (SiNₓ) and silicon oxide (SiO₂) thin films, two of the most ubiquitous dielectric materials in microelectronics.

Core Applications in Microelectronics

The primary application of this compound in microelectronics is as a silicon source for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. These techniques are fundamental for building the intricate layered structures of modern electronic components.

Silicon Nitride (SiNₓ) Deposition

SiNₓ films are essential in microelectronics, serving as passivation layers, gate dielectrics, diffusion barriers, and encapsulation layers. PCDS is particularly effective for depositing SiNₓ films via Plasma-Enhanced Atomic Layer Deposition (PEALD).

Key Advantages of PCDS for SiNₓ PEALD:

  • Higher Growth Rate: PCDS demonstrates a significantly higher growth per cycle (GPC) compared to HCDS under similar process conditions, leading to improved throughput.[1][3]

  • Lower Deposition Temperatures: The use of PCDS allows for a self-limiting growth behavior at temperatures as low as 270–360 °C.[1][3] This is advantageous for temperature-sensitive device architectures.

  • Excellent Film Quality: SiNₓ films deposited using PCDS exhibit excellent electrical properties, including low leakage current density (1–2 nA/cm² at 2 MV/cm) and a high breakdown electric field (~12 MV/cm).[1][3]

  • High Purity: The resulting films have very low oxygen (~2 at. %) and chlorine (<1 at. %) content, which is crucial for device performance and reliability.[1][3]

Silicon Oxide (SiO₂) Deposition

Silicon oxide films are fundamental as gate insulators, interlayer dielectrics, and trench isolation materials. PCDS can be used in both ALD and CVD processes with an oxidizing gas to deposit high-quality SiO₂ films.

Key Advantages of PCDS for SiO₂ Deposition:

  • Wide Process Window: PCDS can be used to deposit SiO₂ films over a broad range of temperatures, from approximately 100°C to 800°C, depending on the deposition technique (ALD or CVD).[4]

  • Good Film Properties: The ability to deposit at higher temperatures (e.g., 450°C to 600°C) is important for producing dense films with low wet etch rates and minimal contaminants.[4]

  • Versatility: PCDS can be employed in various deposition techniques, including thermal CVD, Plasma-Enhanced CVD (PECVD), and ALD, providing flexibility in process design.[4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for the deposition of SiNₓ and SiO₂ films using this compound.

Table 1: Deposition Parameters for SiNₓ Films via PEALD using PCDS

ParameterValueReference
PrecursorThis compound (HSi₂Cl₅)[1][3]
Co-reactantNH₃/N₂ or N₂/H₂ plasma[2]
Deposition Temperature270–360 °C[1][3]
Growth per Cycle (GPC)>20% higher than HCDS[1][3]
Plasma Power100-300 W (typical)[2]

Table 2: Properties of SiNₓ Films Deposited with PCDS

PropertyValueReference
Leakage Current Density1–2 nA/cm² at 2 MV/cm[1][3]
Breakdown Electric Field~12 MV/cm[1][3]
Oxygen Content~2 at. %[1][3]
Chlorine Content<1 at. % (below detection limit)[1][3]
Film Density2.5 - 2.6 g/cm³[2]

Table 3: Deposition Parameters for SiO₂ Films using PCDS

ParameterDeposition MethodValueReference
PrecursorThis compound (HSi₂Cl₅)-[4]
Co-reactantOxidizing gas (e.g., O₂, N₂O)-[4]
Deposition TemperatureALD/CVD100–800 °C[4]
High-temperature CVD/ALD450–600 °C[4]
PressureLPCVD0.1 - 10 Torr (typical)[4]

Experimental Protocols

Safety and Handling of this compound

This compound is a reactive and corrosive compound. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle PCDS in a well-ventilated area, preferably within a fume hood. Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Prevent the formation of aerosols.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Spills: In case of a spill, evacuate the area. Use appropriate absorbent material for cleanup and dispose of it as hazardous waste. Do not use water to clean up spills.

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiNₓ)

This protocol describes a typical PEALD process for depositing a SiNₓ thin film using PCDS and a nitrogen-based plasma.

1. Substrate Preparation: a. Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants. b. Load the substrate into the ALD reaction chamber.

2. Process Parameters: a. Set the substrate temperature to the desired value within the ALD window (e.g., 300 °C). b. Maintain a constant pressure in the reaction chamber (e.g., 1-3 Torr). c. Set the flow rates for the carrier gas (e.g., Ar or N₂) and the plasma gases (e.g., N₂ and H₂ or NH₃).

3. PEALD Cycle: The PEALD process consists of a sequence of self-limiting surface reactions. One cycle typically includes four steps: a. PCDS Pulse: Introduce PCDS vapor into the chamber for a set duration (e.g., 0.5-2.0 seconds). The PCDS molecules will chemisorb onto the substrate surface. b. Purge 1: Purge the chamber with an inert gas (e.g., Ar or N₂) for a specific time (e.g., 5-10 seconds) to remove any unreacted PCDS and byproducts. c. Plasma Exposure: Introduce the reactant gas mixture (e.g., N₂/H₂) and ignite the plasma for a defined period (e.g., 10-30 seconds). The plasma radicals react with the chemisorbed PCDS layer to form a monolayer of SiNₓ. d. Purge 2: Purge the chamber again with the inert gas (e.g., 5-10 seconds) to remove any remaining reactants and byproducts from the plasma step.

4. Film Deposition: a. Repeat the PEALD cycle (steps 3a-3d) until the desired film thickness is achieved. The thickness can be precisely controlled by the number of cycles.

5. Post-Deposition: a. Cool down the reactor under an inert atmosphere. b. Unload the substrate for characterization.

Protocol 2: Chemical Vapor Deposition (CVD) of Silicon Oxide (SiO₂)

This protocol outlines a general procedure for depositing a SiO₂ thin film using PCDS in a CVD reactor.

1. Substrate Preparation: a. Clean the silicon substrate as described in Protocol 1. b. Place the substrate on the susceptor inside the CVD reaction chamber.

2. Process Parameters: a. Heat the substrate to the desired deposition temperature (e.g., 550 °C). b. Set the chamber pressure to the appropriate level for the CVD process (e.g., Low-Pressure CVD typically operates between 100 mTorr and 2 Torr). c. Introduce a carrier gas (e.g., N₂) into the chamber.

3. Deposition Process: a. Introduce a controlled flow of PCDS vapor into the reaction chamber along with an oxidizing gas (e.g., O₂ or N₂O). b. The precursor and oxidant will react at the heated substrate surface, leading to the deposition of a SiO₂ film. c. The deposition rate will depend on factors such as temperature, pressure, and reactant flow rates.

4. Film Deposition: a. Continue the flow of reactants for the time required to achieve the target film thickness.

5. Post-Deposition: a. Stop the flow of PCDS and the oxidizing gas. b. Cool the chamber to room temperature under a continuous flow of inert gas. c. Remove the coated substrate for analysis.

Mandatory Visualizations

PEALD_Workflow cluster_cycle One PEALD Cycle PCDS_Pulse 1. PCDS Pulse Purge1 2. Inert Gas Purge PCDS_Pulse->Purge1 Plasma 3. N2/H2 Plasma Purge1->Plasma Purge2 4. Inert Gas Purge Plasma->Purge2 Repeat Repeat N Times Purge2->Repeat Start Start Start->PCDS_Pulse Repeat->PCDS_Pulse End End Repeat->End CVD_Workflow Start Start Heat Heat Substrate Start->Heat Pressure Set Chamber Pressure Heat->Pressure Gases Introduce PCDS and Oxidizing Gas Pressure->Gases Deposit Film Deposition Gases->Deposit Stop Stop Gas Flow Deposit->Stop Cool Cool Down Stop->Cool End End Cool->End

References

Application Notes and Protocols for High-Purity Silicon Layer Deposition Using Pentachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentachlorodisilane (PCDS), with the chemical formula Si₂HCl₅, is an advanced precursor for the vapor deposition of high-purity, silicon-containing thin films.[1][2] It is particularly valuable in the semiconductor and microelectronics industries for creating amorphous silicon, silicon nitride, and silicon oxide layers.[2][3] A key advantage of this compound is its thermal instability relative to more common precursors like hexachlorodisilane (Si₂Cl₆), which allows for deposition to occur at significantly lower temperatures.[4] This characteristic is crucial for manufacturing highly integrated circuits with nanometer-scale features that cannot tolerate high-temperature processing.[4] PCDS can be used in various deposition techniques, including Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and their plasma-enhanced variants.[3]

Physicochemical Properties of this compound

The following table summarizes the key properties of this compound.

PropertyValueReference
Chemical Formula HSi₂Cl₅[1]
Molecular Mass 234.41 g/mol [5]
Appearance Colorless Liquid[5]
Density 1.54 g/cm³[2]
Boiling Point 147 °C (at standard pressure)[2]
40 - 41 °C (at 35 hPa)[5]
Purity (Synthesis Grade) Up to 99.999% (5N)[5]

Application Note 1: Amorphous Silicon (a-Si) Deposition by Thermal Chemical Vapor Deposition (CVD)

This section details the use of this compound for depositing high-purity amorphous silicon films via thermal CVD.

Principle of Deposition

Thermal CVD involves the pyrolysis (thermal decomposition) of the precursor gas on a heated substrate. When this compound vapor is introduced into the reaction chamber and flows over the heated substrate, it decomposes to form a solid silicon film on the substrate surface. The controlled decomposition at temperatures between 600–800°C allows for the deposition of high-purity amorphous silicon layers, which are critical components in integrated circuits and photovoltaic cells.

Experimental Protocol: Thermal CVD of a-Si

  • Substrate Preparation :

    • Use standard silicon wafers (e.g., p-type (100)) as substrates.

    • Perform a standard cleaning procedure to remove organic and native oxide contaminants. A typical cleaning sequence involves sonication in acetone, methanol, and deionized (DI) water, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide, and a final rinse with DI water.

    • Dry the substrates thoroughly with an inert gas (e.g., Nitrogen) before loading.

  • Deposition System Setup :

    • Load the cleaned substrates into a low-pressure CVD (LPCVD) reactor.

    • Pump the reactor down to a base pressure in the range of 0.1 to 10 Torr.[6]

    • Heat the substrate to the desired deposition temperature, typically in the range of 600°C to 800°C.[2]

  • Precursor Delivery and Deposition :

    • Maintain the this compound precursor canister at room temperature (~25°C).[7]

    • Heat the precursor delivery lines to approximately 90°C to prevent condensation.[7]

    • Introduce a carrier gas, such as Hydrogen (H₂) or an inert gas (e.g., Argon, Helium), into the reactor to establish a stable flow.

    • Introduce the this compound vapor into the reactor at a controlled flow rate.

    • Allow the deposition to proceed for the required duration to achieve the desired film thickness.

  • Post-Deposition :

    • Stop the flow of this compound.

    • Maintain the carrier gas flow while the system cools down to below 300°C to prevent uncontrolled reactions and film contamination.

    • Vent the reactor to atmospheric pressure with an inert gas.

    • Unload the coated substrates for characterization.

Deposition Parameters and Film Properties

ParameterTypical RangeResulting Film CharacteristicsReference
Substrate Temperature 600°C - 800°CAmorphous or polycrystalline silicon. Lower temperatures favor amorphous growth.[2]
Reactor Pressure 0.1 - 10 TorrAffects deposition rate and film uniformity.[6]
Precursor This compound (HSi₂Cl₅)Results in high-purity silicon films with low impurity incorporation.[2]
Carrier Gas H₂, He, ArInfluences deposition chemistry and film properties.[6]
Film Purity >99.999%Low metal and contaminant levels.
Deposition Rate Faster than Trichlorosilane (SiHCl₃)PCDS offers higher deposition rates under similar conditions.

CVD Experimental Workflow

CVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing start Start load Load Cleaned Substrate start->load pump Pump Down to Base Pressure load->pump heat Heat Substrate to Deposition T pump->heat gas_flow Establish Carrier Gas Flow heat->gas_flow pcds_flow Introduce PCDS Vapor gas_flow->pcds_flow deposit Deposition Process pcds_flow->deposit stop_pcds Stop PCDS Flow deposit->stop_pcds cool Cool Down Under Carrier Gas stop_pcds->cool vent Vent Reactor cool->vent unload Unload Coated Substrate vent->unload end End unload->end

Caption: Workflow for CVD of silicon using this compound.

Application Note 2: Silicon Nitride (SiNₓ) Deposition by Plasma-Enhanced Atomic Layer Deposition (PEALD)

This section provides a protocol for depositing high-quality silicon nitride films using PCDS, based on documented research.[5][7][8] While the primary topic is pure silicon, this detailed SiNₓ protocol illustrates the ALD process principles applicable to PCDS.

Principle of Deposition

PEALD is a cyclical deposition method that builds films one atomic layer at a time. Each cycle consists of sequential, self-limiting surface reactions. For SiNₓ deposition, a cycle involves exposing the substrate to PCDS, purging the excess precursor, and then exposing it to a nitrogen-containing plasma (e.g., NH₃ or N₂ plasma) to form a silicon nitride monolayer. This process yields films with excellent conformality and precise thickness control at lower temperatures than thermal ALD.[5][8]

Experimental Protocol: PEALD of SiNₓ

  • Substrate and System Preparation :

    • Prepare and clean substrates (e.g., 4-inch p-type (100) silicon wafers) as described in the CVD protocol.

    • Load substrates into a hollow cathode PEALD reactor.

    • Heat the substrate to the process temperature, within a range of 270–360 °C.[7]

    • Heat precursor delivery lines to 90 °C to prevent PCDS condensation.[7]

  • PEALD Cycle :

    • Step 1: PCDS Pulse : Introduce a pulse of this compound vapor into the chamber. A typical partial pressure during exposure is ~40 mTorr.[7] The PCDS molecules adsorb and react with the substrate surface.

    • Step 2: Purge : Purge the chamber with an inert gas (e.g., Argon) to remove any unreacted PCDS molecules and byproducts from the gas phase.

    • Step 3: Plasma Pulse : Introduce a nitrogen source gas (e.g., NH₃ or N₂) and apply RF power to generate a plasma. The reactive nitrogen species react with the adsorbed PCDS layer to form silicon nitride.

    • Step 4: Purge : Purge the chamber again with the inert gas to remove reaction byproducts before the next cycle begins.

  • Deposition Process :

    • Repeat the PEALD cycle until the desired film thickness is achieved. The number of cycles directly controls the final thickness.

PEALD Parameters and SiNₓ Film Properties

The following data is derived from a study on SiNₓ growth using PCDS via hollow cathode PEALD.[5][8]

ParameterValueResulting Film CharacteristicsReference
Growth Temperature 270–360 °CSelf-limiting growth behavior observed across this range.[5][7]
Growth Per Cycle (GPC) >20% higher than HCDSUnder identical conditions, PCDS shows a significantly higher GPC.[5]
Film Composition (at 360°C) Low Oxygen (~2 at. %), Low Chlorine (<1 at. %)High-purity SiNₓ films.[5]
Refractive Index ~1.9 - 2.0Comparable to high-quality SiNₓ.[8]
Leakage Current Density 1–2 nA/cm² at 2 MV/cmExcellent insulating properties.[5]
Breakdown Electric Field ~12 MV/cmHigh dielectric strength.[5]

PEALD Cycle Visualization

ALD_Cycle cluster_cycle Single PEALD Cycle step1 Step 1: PCDS Pulse (Adsorption) step2 Step 2: Inert Gas Purge (Remove Excess PCDS) step1->step2 step3 Step 3: N₂/NH₃ Plasma (Surface Reaction) step2->step3 step4 Step 4: Inert Gas Purge (Remove Byproducts) step3->step4 end_node Film Growth (Repeat N Cycles) step4->end_node Cycle Complete start_node Substrate start_node->step1 end_node->step1 Next Cycle

Caption: The four sequential steps of a PEALD cycle for SiNₓ.

Relationship Between Deposition Parameters and Film Properties

The properties of the deposited silicon-containing film are highly dependent on the chosen deposition parameters. Understanding these relationships is key to achieving the desired material characteristics.

Parameter Influence Diagram

Parameter_Influence cluster_params Deposition Parameters cluster_props Film Properties Temp Temperature Rate Deposition Rate Temp->Rate Strongly influences Purity Film Purity Temp->Purity Affects impurity incorporation Crystal Crystallinity Temp->Crystal Determines phase Press Pressure Press->Rate Uniform Uniformity Press->Uniform Flow Precursor/Gas Flow Rate Flow->Rate Flow->Uniform

Caption: Influence of key parameters on final film properties.

Safety Precautions

This compound is a reactive chlorosilane compound. It is susceptible to hydrolysis and should be handled under inert conditions to prevent reaction with atmospheric moisture.[2][9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used at all times. All deposition processes should be carried out in a well-ventilated area or within a fume hood.

References

Application Note: High Growth Rate Plasma-Enhanced Atomic Layer Deposition of Silicon Nitride (SiNₓ) Using Pentachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application data for the deposition of high-quality silicon nitride (SiNₓ) thin films using Pentachlorodisilane (PCDS, HSi₂Cl₅) as the silicon precursor in a plasma-enhanced atomic layer deposition (PEALD) process. PCDS has demonstrated a significantly higher growth per cycle (GPC) and comparable or superior film properties when compared to other chlorosilane precursors like hexachlorodisilane (HCDS).

Introduction

Silicon nitride is a critical material in various high-technology applications, including semiconductor devices, protective coatings, and biomedical implants, owing to its excellent dielectric properties, high hardness, and chemical inertness. Atomic Layer Deposition (ALD) offers precise, conformal coating of SiNₓ at the atomic scale. The use of this compound as a precursor in PEALD processes has been shown to enhance the growth rate without compromising film quality. This application note details the GPC of SiNₓ with PCDS and provides a comprehensive experimental protocol.

Data Presentation: Growth Per Cycle (GPC)

The GPC of SiNₓ deposited using PCDS exhibits a stable and self-limiting growth behavior over a specific temperature window. Below is a summary of the reported GPC values, including a comparison with the commonly used precursor, hexachlorodisilane (HCDS), under identical process conditions.

PrecursorDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Notes
This compound (PCDS) 270~1.0Self-limiting growth observed.[1]
300~1.0Stable ALD window.[1]
330~1.0Consistent GPC within the ALD window.[1]
360~1.0End of the primary ALD window.[1]
Hexachlorodisilane (HCDS)Not Specified0.78For comparison under similar conditions.[1]

Note: PCDS demonstrates a GPC approximately 20% higher than that of HCDS under the same experimental conditions.[1]

Experimental Protocol: PEALD of SiNₓ with PCDS

This section outlines a typical experimental protocol for the deposition of SiNₓ thin films using PCDS in a hollow cathode plasma-enhanced ALD system.

Substrate Preparation
  • Use single-crystal silicon (100) wafers as substrates.

  • Perform a standard RCA clean to remove organic and inorganic contaminants.

  • Alternatively, for a hydrogen-terminated surface, dip the wafers in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 60 seconds, followed by a deionized (DI) water rinse and drying with nitrogen gas.

PEALD System and Parameters
  • ALD Reactor: A custom-built ALD system equipped with a hollow cathode plasma source is recommended.[1]

  • Base Pressure: Maintain a base pressure of ~1 x 10⁻⁶ Torr or lower.

  • Process Pressure: Typically in the range of 100-300 mTorr during deposition.

  • Precursor and Reactant:

    • Silicon Precursor: this compound (PCDS, HSi₂Cl₅)

    • Nitrogen Source/Reactant: A mixture of ammonia (NH₃) and nitrogen (N₂) plasma.

  • Carrier Gas: High-purity Argon (Ar).

Deposition Cycle

A single PEALD cycle for SiNₓ deposition consists of four distinct steps:

  • PCDS Pulse: Introduce PCDS vapor into the reactor chamber for a specific duration (e.g., 0.5 - 2.0 seconds) to allow for self-limiting chemisorption onto the substrate surface.

  • Purge 1: Purge the chamber with an inert gas (e.g., Ar) for a sufficient time (e.g., 5 - 15 seconds) to remove any unreacted PCDS and gaseous byproducts.

  • Plasma Exposure: Introduce the nitrogen source gas (e.g., NH₃/N₂) and ignite the plasma for a set duration (e.g., 10 - 30 seconds). The reactive nitrogen species react with the adsorbed precursor layer to form SiNₓ.

  • Purge 2: Purge the chamber again with an inert gas (e.g., Ar) for a defined period (e.g., 5 - 15 seconds) to remove any remaining reactants and byproducts before initiating the next cycle.

Repeat this cycle until the desired film thickness is achieved.

Film Characterization
  • Thickness and Refractive Index: Use spectroscopic ellipsometry to measure the film thickness and refractive index.

  • Composition and Chemical Bonding: Employ X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) to determine the elemental composition and chemical bonding structure of the deposited SiNₓ films.

  • Wet Etch Rate (WER): Determine the film density and quality by measuring the etch rate in a dilute HF solution (e.g., 100:1 DI water:HF).

Visualization of the PEALD Workflow

The following diagram illustrates the sequential steps in a single cycle of the plasma-enhanced atomic layer deposition of SiNₓ using this compound.

PEALD_SiNx_PCDS cluster_cycle Single ALD Cycle step1 Step 1: PCDS Pulse step2 Step 2: Ar Purge step1->step2 step3 Step 3: NH3/N2 Plasma step2->step3 step4 Step 4: Ar Purge step3->step4 step4->step1 Repeat Cycle

Caption: PEALD cycle for SiNₓ deposition with PCDS.

Conclusion

The use of this compound in plasma-enhanced atomic layer deposition offers a reliable method for growing high-quality silicon nitride thin films with a significantly higher growth rate compared to conventional chlorosilane precursors. The detailed protocol and data presented in this application note provide a solid foundation for researchers and professionals to implement and optimize their SiNₓ deposition processes for a wide range of applications. The self-limiting nature of the ALD process ensures excellent conformality and precise thickness control, which are critical for the fabrication of advanced devices.

References

Application Notes and Protocols: Electrical Properties of Silicon Nitride from Polycarbosilane (PCDS) Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrical properties of silicon nitride (Si₃N₄) derived from polycarbosilane (PCDS) precursors. This document includes a summary of typical electrical properties, detailed experimental protocols for the synthesis of silicon nitride from PCDS and its subsequent electrical characterization, and graphical representations of the experimental workflow and influencing factors.

1. Introduction

Silicon nitride is a high-performance ceramic known for its exceptional mechanical strength, thermal stability, and chemical inertness. When synthesized from polymeric precursors like polycarbosilane, it offers unique advantages in forming complex shapes such as fibers and coatings. The electrical properties of PCDS-derived silicon nitride are of significant interest for applications in microelectronics, high-frequency devices, and biomedical sensors where electrical insulation or specific dielectric properties are crucial. The final electrical characteristics are highly dependent on the precursor chemistry, curing process, and pyrolysis conditions.

2. Data Presentation

While specific quantitative data for the electrical properties of silicon nitride derived exclusively from PCDS precursors is limited in publicly available literature, the following tables summarize the typical electrical properties of silicon nitride produced by various methods, including polymer precursor routes. This data provides a valuable benchmark for researchers working with PCDS-derived Si₃N₄. A specific value for the electrical resistivity of a related polymer-derived silicon carbide-silicon nitride fiber is also included for reference.

Table 1: Typical Electrical Properties of Silicon Nitride

PropertyValueTest Method/Conditions
Dielectric Constant 6 - 9Varies with processing method, density, and frequency.[1][2]
7.0 - 9.0General range for Si₃N₄.[1]
8.3 - 9.5For bulk ceramic Si₃N₄.[1]
Electrical Resistivity > 10¹² Ω·cmGeneral value for insulating grades.[3]
6.9 x 10⁸ Ω·cmFor SiC-Si₃N₄ fibers from a polycarbosilazane precursor.[4]
Dielectric Loss Tangent (tan δ) < 0.002 @ 1 MHzFor LPCVD Si₃N₄.[1]
Breakdown Voltage 1 - 6 MV/cm @ RTFor Si₃N₄ thin films.

3. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of silicon nitride from a PCDS precursor and the characterization of its key electrical properties.

3.1. Protocol: Synthesis of Silicon Nitride Fibers from Polycarbosilane (PCS) Precursor

This protocol is based on the synthesis of silicon nitride fibers from a polycarbosilane precursor, a process closely related to PCDS-derived materials.

3.1.1. Materials and Equipment

  • Polycarbosilane (PCS) precursor

  • Tube furnace with controlled atmosphere capabilities

  • Ammonia (NH₃) gas

  • Nitrogen (N₂) gas

  • Alumina tube and boats

  • Electron beam irradiation equipment (optional, for curing)

3.1.2. Procedure

  • Precursor Preparation: Procure or synthesize the polycarbosilane precursor. The molecular weight and chemical structure of the precursor will influence the properties of the final ceramic.

  • Fiber Spinning (if applicable): If producing fibers, melt-spin the PCS precursor to obtain green fibers.

  • Curing: To render the precursor infusible, a curing step is necessary. This can be achieved through:

    • Oxidative Curing: Heat the precursor material (e.g., fibers) in air at a controlled rate to a temperature typically between 150°C and 250°C.

    • Electron Beam Curing: Expose the precursor to electron beam irradiation. This method can provide a more controlled and rapid curing process.

  • Pyrolysis:

    • Place the cured precursor material in an alumina boat within a tube furnace.

    • Purge the furnace with an inert gas, such as nitrogen.

    • Heat the furnace to a temperature between 600°C and 1000°C in a flowing ammonia (NH₃) atmosphere. This step facilitates the conversion of the carbosilane structure to a silicon nitride network.

    • After a hold time at the desired temperature in ammonia, switch the atmosphere to flowing nitrogen.

    • Increase the temperature to a final pyrolysis temperature, typically between 1200°C and 1500°C, and hold for a specified duration (e.g., 1-5 hours). The final pyrolysis temperature significantly impacts the crystallinity and purity of the resulting silicon nitride.

    • Cool the furnace down to room temperature under a nitrogen atmosphere.

3.2. Protocol: Measurement of Electrical Resistivity using the Four-Point Probe Method

This protocol is suitable for measuring the sheet resistance and calculating the bulk resistivity of thin films or flat surfaces of the synthesized silicon nitride.

3.2.1. Materials and Equipment

  • Four-point probe measurement system

  • Source meter unit (for supplying current and measuring voltage)

  • Probe station with a sample holder

  • Micrometer for thickness measurement

  • The synthesized silicon nitride sample (as a thin film or a flat, polished bulk sample)

3.2.2. Procedure

  • Sample Preparation: Ensure the surface of the silicon nitride sample is clean, dry, and flat. For accurate bulk resistivity measurements, the thickness of the sample must be measured precisely using a micrometer.

  • System Setup:

    • Place the silicon nitride sample on the stage of the probe station.

    • Gently lower the four-point probe head until all four probes make firm and simultaneous contact with the sample surface.

  • Measurement:

    • Apply a constant DC current (I) through the two outer probes using the source meter. The magnitude of the current should be chosen to produce a measurable voltage without causing sample heating.

    • Measure the voltage difference (V) between the two inner probes using the voltmeter function of the source meter.

  • Calculation:

    • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

    • Calculate the bulk resistivity (ρ) by multiplying the sheet resistance by the thickness (t) of the sample: ρ = Rs * t

  • Data Recording: Record the current, voltage, sample thickness, calculated sheet resistance, and bulk resistivity. Repeat the measurement at multiple locations on the sample to ensure uniformity.

3.3. Protocol: Measurement of Dielectric Constant using the Parallel Plate Capacitor Method

This protocol is suitable for determining the dielectric constant of the synthesized silicon nitride, particularly for bulk samples or thick films.

3.3.1. Materials and Equipment

  • LCR meter or impedance analyzer

  • Parallel plate capacitor fixture

  • Micrometer for thickness and diameter measurement

  • Conductive paint or sputtering system for electrode deposition (optional, for improved accuracy)

  • The synthesized silicon nitride sample (as a flat, parallel-sided disc)

3.3.2. Procedure

  • Sample Preparation:

    • Prepare a flat, parallel-sided disc of the silicon nitride material.

    • Measure the thickness (d) and diameter of the disc accurately using a micrometer. Calculate the area (A) of the flat surface.

    • For improved accuracy, apply conductive electrodes (e.g., silver paint or sputtered gold) to the flat surfaces of the disc.

  • Measurement:

    • Place the prepared sample between the parallel plates of the capacitor fixture.

    • Connect the fixture to the LCR meter.

    • Measure the capacitance (C) of the sample at a specific frequency (e.g., 1 MHz).

  • Calculation:

    • Calculate the dielectric constant (εr) using the formula for a parallel plate capacitor: εr = (C * d) / (ε₀ * A) where ε₀ is the permittivity of free space (approximately 8.854 x 10⁻¹² F/m).

  • Data Recording: Record the sample dimensions (thickness and area), the measured capacitance, and the calculated dielectric constant. It is advisable to perform measurements at various frequencies to assess the frequency dependence of the dielectric constant.

4. Visualization

The following diagrams illustrate the experimental workflow for synthesizing and characterizing PCDS-derived silicon nitride and the key factors influencing its final electrical properties.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Data Analysis pcds PCDS Precursor curing Curing (Thermal or E-beam) pcds->curing pyrolysis Pyrolysis (NH₃ then N₂ atmosphere) curing->pyrolysis sin Silicon Nitride (Si₃N₄) pyrolysis->sin resistivity Electrical Resistivity (Four-Point Probe) sin->resistivity dielectric Dielectric Constant (Parallel Plate Capacitor) sin->dielectric data Quantitative Data (Tables and Plots) resistivity->data dielectric->data

Caption: Experimental workflow for the synthesis and electrical characterization of silicon nitride from a PCDS precursor.

influencing_factors cluster_process Process Parameters cluster_properties Resulting Material Properties cluster_electrical Final Electrical Properties precursor Precursor Chemistry (e.g., molecular weight, structure) microstructure Microstructure (Crystallinity, Grain Size, Porosity) precursor->microstructure composition Chemical Composition (Si:N ratio, impurities) precursor->composition curing_params Curing Conditions (Temperature, Time, Atmosphere) curing_params->microstructure pyrolysis_temp Pyrolysis Temperature pyrolysis_temp->microstructure pyrolysis_atmo Pyrolysis Atmosphere (NH₃/N₂ ratio) pyrolysis_atmo->composition elec_props Electrical Properties (Dielectric Constant, Resistivity, etc.) microstructure->elec_props composition->elec_props

Caption: Factors influencing the electrical properties of PCDS-derived silicon nitride.

References

Application Notes and Protocols for SiNₓ Films Grown from Pentachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring advanced material coatings, silicon nitride (SiNₓ) thin films offer exceptional properties, including high refractive index, excellent dielectric strength, and robust chemical and thermal stability. A novel precursor, pentachlorodisilane (PCDS, HSi₂Cl₅), is emerging for the growth of high-quality SiNₓ films. These application notes provide an overview of the deposition of SiNₓ films using PCDS, a generalized experimental protocol adaptable for this precursor, and the expected relationships between deposition parameters and film properties.

Data Presentation: Refractive Index of SiNₓ Films

While extensive quantitative data for SiNₓ films grown specifically from this compound is not yet widely published, the refractive index is known to be highly dependent on the deposition parameters. The following table summarizes the expected trends based on studies of other chlorosilane precursors and typical plasma-enhanced chemical vapor deposition (PECVD) processes. The values presented are illustrative to demonstrate the relationships between process variables and the resulting refractive index.

Deposition ParameterRange/ValueExpected Refractive Index (@633 nm)Film Stoichiometry Trend
Substrate Temperature (°C) 200 - 5001.85 - 2.10Increasing temperature generally leads to denser, more stoichiometric films.
PCDS Flow Rate (sccm) 5 - 20Higher flow can lead to higher refractive index.Higher PCDS flow relative to the nitrogen source can result in Si-rich films.
Nitrogen Source (e.g., NH₃) Flow Rate (sccm) 20 - 100Higher flow generally leads to lower refractive index.Higher NH₃ flow promotes the formation of more stoichiometric Si₃N₄.
PCDS:NH₃ Flow Ratio 1:10 - 1:4Lower ratio (more NH₃) results in a lower refractive index.A key determinant of stoichiometry; higher ratios lead to Si-rich films.
Plasma Power (W) 50 - 200Can influence film density and composition, with complex effects on refractive index.Higher power can increase precursor dissociation, affecting the Si/N ratio.
Chamber Pressure (mTorr) 100 - 1000Affects plasma characteristics and precursor residence time, influencing film properties.Lower pressure can sometimes lead to denser films.

Experimental Protocols

This section details a generalized protocol for the deposition of SiNₓ films using a plasma-enhanced chemical vapor deposition (PECVD) system, which can be adapted for use with this compound.

I. Substrate Preparation
  • Cleaning: Begin with pristine silicon wafers or other suitable substrates.

    • Perform a standard RCA clean (SC-1 and SC-2) to remove organic and metallic contaminants.

    • Alternatively, for less critical applications, sonicate the substrates in acetone, followed by isopropanol, and finally deionized (DI) water for 10 minutes each.

  • Drying: Dry the substrates thoroughly using a nitrogen gun and place them in a clean wafer carrier.

  • Loading: Immediately transfer the substrates into the PECVD reactor load-lock to minimize exposure to ambient air.

II. SiNₓ Film Deposition via PECVD
  • System Preparation:

    • Ensure the PECVD system is at its base pressure (typically <10⁻⁶ Torr).

    • Heat the substrate holder to the desired deposition temperature (e.g., 350 °C).

    • Heat the this compound bubbler to a stable temperature to ensure a consistent vapor pressure (e.g., 40 °C).

  • Deposition Process:

    • Introduce a carrier gas, such as Helium (He) or Argon (Ar), through the PCDS bubbler to transport the precursor vapor into the reaction chamber.

    • Introduce the nitrogen source gas, typically ammonia (NH₃), into the chamber.

    • Allow the gas flows to stabilize for a few minutes.

    • Set the chamber pressure to the desired value (e.g., 500 mTorr).

    • Ignite the plasma by applying RF power to the showerhead electrode (e.g., 100 W).

    • The deposition process begins, forming a SiNₓ film on the substrate surface. The deposition time will determine the final film thickness.

    • Upon completion, turn off the RF power and the precursor gas flows.

  • Post-Deposition:

    • Purge the chamber with an inert gas like nitrogen.

    • Allow the substrates to cool down under vacuum or in an inert atmosphere.

    • Remove the coated substrates from the load-lock.

III. Film Characterization
  • Refractive Index and Thickness:

    • Use spectroscopic ellipsometry to measure the refractive index and thickness of the deposited SiNₓ film. Measurements are typically performed at a wavelength of 633 nm for comparison.

  • Compositional Analysis:

    • X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition (Si, N, O, Cl) of the film. Studies on SiNₓ films from PCDS have shown low oxygen (~2 at.%) and chlorine (<1 at.%) content[1].

    • Fourier-Transform Infrared Spectroscopy (FTIR) can identify the bonding configurations within the film, such as Si-N, Si-H, and N-H bonds. Films grown from PCDS have been shown to have N-H as the dominant hydrogen-containing bonds[1].

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the properties of the deposited SiNₓ films.

experimental_workflow cluster_prep Substrate Preparation cluster_pecvd PECVD Process cluster_char Film Characterization sub_clean Substrate Cleaning (e.g., RCA) sub_dry Drying (N2 gun) sub_clean->sub_dry sub_load Loading into Load-Lock sub_dry->sub_load sys_prep System Preparation (Heating, Base Pressure) sub_load->sys_prep gas_intro Gas Introduction (PCDS + Carrier, NH3) sys_prep->gas_intro plasma_ignite Plasma Ignition (RF Power On) gas_intro->plasma_ignite deposition Film Deposition plasma_ignite->deposition ellipsometry Ellipsometry (Refractive Index, Thickness) deposition->ellipsometry xps XPS (Composition) deposition->xps ftir FTIR (Bonding) deposition->ftir

Caption: Experimental workflow for SiNₓ film deposition and characterization.

logical_relationship cluster_params Deposition Parameters cluster_props Film Properties pcds_flow PCDS Flow Rate si_n_ratio Si/N Ratio pcds_flow->si_n_ratio Increases nh3_flow NH3 Flow Rate nh3_flow->si_n_ratio Decreases temp Temperature ref_index Refractive Index temp->ref_index Influences Density power RF Power power->ref_index Complex Influence si_n_ratio->ref_index Directly Affects (Higher Si/N -> Higher RI)

Caption: Relationship between deposition parameters and SiNₓ film properties.

References

Application Notes and Protocols for Wet Etching of Pentachlorodisilane-Derived Silicon Nitride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the wet etching of silicon nitride (SiNₓ) films deposited using pentachlorodisilane (PCDS, HSi₂Cl₅) as a precursor. The data presented is primarily based on silicon nitride films grown by hollow cathode plasma-enhanced atomic layer deposition (PEALD), which has been shown to produce high-quality films with notable resistance to wet etching.

Introduction

Silicon nitride is a critical material in various technological fields, including semiconductor manufacturing and biomedical devices, owing to its excellent dielectric properties, chemical inertness, and mechanical robustness. The choice of precursor for SiNₓ deposition significantly influences the film's properties, including its etch characteristics. This compound has emerged as a promising precursor for depositing high-quality silicon nitride films at lower temperatures. Understanding and controlling the wet etch rate of these films is crucial for patterning and device fabrication.

Recent studies have demonstrated that SiNₓ films grown from PCDS exhibit comparable or even superior quality to those grown from the more common precursor, hexachlorodisilane (Si₂Cl₆)[1]. This includes a favorable wet etch resistance, a key parameter for process integration.

Quantitative Data: Wet Etch Rates

The wet etch rate (WER) of PCDS-derived silicon nitride is a critical parameter for process control. The following table summarizes the reported wet etch rates in dilute hydrofluoric acid (dHF).

PrecursorDeposition MethodGrowth Temperature (°C)EtchantWet Etch Rate (nm/min)Refractive IndexFilm Density (g/cm³)Reference
This compound (PCDS)PEALD360100:1 dHF~0.3~1.95~2.7[1]
Hexachlorodisilane (HCDS)PEALD360100:1 dHF~0.3~1.95~2.7[1]

Note: The wet etch rates for both PCDS and HCDS-derived films were found to be very similar under the studied conditions, indicating that PCDS is a viable alternative precursor for producing etch-resistant silicon nitride films[1].

Experimental Protocol: Wet Etching of PCDS-Derived SiNₓ

This protocol outlines the steps for determining the wet etch rate of silicon nitride films grown from this compound.

3.1. Materials and Equipment

  • Sample: Silicon wafer with PCDS-derived SiNₓ film of known thickness.

  • Etchant: Dilute hydrofluoric acid (dHF). A common dilution is 100:1 (H₂O:HF).

  • Safety Equipment: Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All work with HF must be conducted in a certified fume hood.

  • Measurement Tool: Ellipsometer or reflectometer for measuring film thickness.

  • Beakers: Teflon or other HF-resistant beakers.

  • Timer: Stopwatch or timer.

  • Deionized (DI) Water: For rinsing.

  • Nitrogen Gun: For drying the sample.

3.2. Procedure

  • Initial Thickness Measurement: Measure the initial thickness of the PCDS-derived SiNₓ film at multiple points across the wafer using an ellipsometer to ensure uniformity.

  • Prepare Etch Solution: In a designated fume hood, carefully prepare the 100:1 dHF solution by adding the appropriate volume of concentrated HF to deionized water in a Teflon beaker.

  • Etching:

    • Immerse the SiNₓ-coated wafer into the dHF solution.

    • Start the timer immediately.

    • Gently agitate the solution or the wafer to ensure uniform etching. The etch time will depend on the expected etch rate and the desired thickness removal. For a rate of ~0.3 nm/min, an etch time of several minutes is appropriate for measurable thickness change.

  • Rinsing:

    • After the designated etch time, carefully remove the wafer from the etchant.

    • Immediately immerse the wafer in a beaker of DI water to quench the etching process.

    • Rinse the wafer thoroughly with DI water for several minutes.

  • Drying: Dry the wafer using a nitrogen gun.

  • Final Thickness Measurement: Measure the final thickness of the SiNₓ film at the same points as the initial measurement.

  • Calculate Wet Etch Rate: The wet etch rate (WER) is calculated using the following formula:

    WER (nm/min) = (Initial Thickness - Final Thickness) / Etch Time

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the wet etching experiment.

WetEtchWorkflow cluster_prep Preparation cluster_process Etching Process cluster_analysis Analysis start Start measure_initial Measure Initial SiNₓ Thickness start->measure_initial prepare_etchant Prepare 100:1 dHF Solution measure_initial->prepare_etchant etch Immerse Wafer in dHF & Start Timer prepare_etchant->etch rinse Rinse with DI Water etch->rinse dry Dry with Nitrogen rinse->dry measure_final Measure Final SiNₓ Thickness dry->measure_final calculate_wer Calculate Wet Etch Rate measure_final->calculate_wer finish End calculate_wer->finish

Caption: Workflow for determining the wet etch rate of PCDS-derived silicon nitride.

Factors Influencing Wet Etch Rate

While the provided data is specific to PEALD-grown films under particular conditions, it is important to understand that the wet etch rate of silicon nitride can be influenced by several factors:

  • Film Density: Higher density films generally exhibit lower etch rates. The PEALD process allows for the growth of dense films, contributing to their etch resistance[1].

  • Hydrogen Content: The concentration of Si-H and N-H bonds in the film can affect the etch rate. Films with higher hydrogen content tend to etch faster.

  • Deposition Method and Parameters: The specific deposition technique (e.g., PECVD, LPCVD, ALD) and process parameters (temperature, pressure, plasma power) can significantly alter the film's microstructure and stoichiometry, thereby impacting its etch rate.

  • Etchant Concentration and Temperature: The concentration of the etchant and the temperature at which the etching is performed are critical parameters that directly influence the etch rate.

Conclusion

Silicon nitride films derived from this compound via PEALD demonstrate excellent resistance to wet etching in dilute hydrofluoric acid, with rates comparable to those of films grown from hexachlorodisilane. The provided protocol offers a standardized method for characterizing the wet etch rate of these films, which is essential for process development and control in various high-technology applications. Researchers and professionals can utilize this information to effectively integrate PCDS-derived silicon nitride into their fabrication processes.

References

Application Note: High-Density Silicon Nitride Thin Films via Plasma-Enhanced Atomic Layer Deposition using Pentachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the deposition of high-density silicon nitride (SiNₓ) thin films using pentachlorodisilane (PCDS) as a silicon precursor in a plasma-enhanced atomic layer deposition (PEALD) process. The use of PCDS offers advantages in achieving dense, high-quality films at relatively low temperatures, making it suitable for applications sensitive to thermal budgets.

Data Presentation

The density of silicon nitride films is a critical parameter influencing their performance as dielectric layers, encapsulation barriers, and in various microfabrication processes. The following table summarizes the densities of SiNₓ films deposited from PCDS under different PEALD process conditions. For comparison, typical densities of SiNₓ films deposited by other common methods are also included.

Deposition MethodPrecursorsTemperature (°C)Plasma PowerFilm Density (g/cm³)Reference
PEALD This compound (PCDS), NH₃/N₂ Plasma 300 - 2.9 [1]
PEALD This compound (PCDS), N₂/H₂ Plasma 500-550 Lower 2.81 - 2.85 [2]
PEALD This compound (PCDS), N₂/H₂ Plasma 500 Higher 2.96 [2]
PEALDHexachlorodisilane (HCDS), NH₃/N₂ Plasma270-360-Comparable to PCDS films[3][4]
LPCVDDichlorosilane (SiH₂Cl₂), NH₃700-850N/A~2.71[1]
PECVDSilane (SiH₄), NH₃200-400Varies2.5 - 2.8

Experimental Protocols

This section outlines a typical experimental protocol for the deposition of silicon nitride thin films using PCDS in a hollow cathode plasma-enhanced atomic layer deposition system.

1. Substrate Preparation:

  • Start with a clean silicon wafer or other suitable substrate.
  • Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants.
  • A final dip in dilute hydrofluoric acid (HF) is recommended to remove the native oxide layer immediately before loading into the deposition chamber.

2. Deposition System and Precursors:

  • Deposition System: A custom-built or commercial PEALD reactor equipped with a hollow cathode plasma source.
  • Silicon Precursor: this compound (HSi₂Cl₅). The precursor is typically heated to 90°C to ensure adequate vapor pressure.
  • Nitrogen Source: A mixture of ammonia (NH₃) and nitrogen (N₂) gas for the plasma.
  • Carrier/Purge Gas: High-purity argon (Ar) or nitrogen (N₂).

3. PEALD Deposition Cycle: The PEALD process for SiNₓ from PCDS consists of a repeating cycle of four steps:

4. Process Parameters:

  • Substrate Temperature: 270°C to 360°C. A well-defined self-limiting growth behavior has been demonstrated in this range.[3][4]
  • Chamber Pressure: Typically maintained in the range of 100 to 500 mTorr during the deposition cycle.
  • Precursor Temperature (PCDS): Maintained at 90°C.
  • Plasma Parameters:
  • Gas Flow Rates: To be optimized for the specific reactor geometry.
  • RF Power: Typically in the range of 50 W to 300 W. Higher plasma power can lead to denser films.[2]
  • Number of Cycles: The final film thickness is controlled by the number of ALD cycles repeated.

5. Post-Deposition Characterization:

  • Film Thickness and Refractive Index: Measured using ellipsometry.
  • Film Density: Determined by X-ray reflectivity (XRR).
  • Chemical Composition and Bonding: Analyzed by X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR).
  • Electrical Properties: Assessed through capacitance-voltage (C-V) and current-voltage (I-V) measurements on fabricated metal-insulator-semiconductor (MIS) capacitor structures.

Visualizations

Experimental Workflow for PEALD of SiNₓ from PCDS

G cluster_prep Substrate Preparation cluster_ald PEALD Cycle (Repeated 'n' times) cluster_char Film Characterization sub_clean Substrate Cleaning (e.g., RCA) hf_dip HF Dip (Native Oxide Removal) sub_clean->hf_dip load Load into ALD Chamber hf_dip->load pcds_pulse 1. PCDS Pulse load->pcds_pulse purge1 2. Inert Gas Purge pcds_pulse->purge1 plasma 3. NH3/N2 Plasma Exposure purge1->plasma purge2 4. Inert Gas Purge plasma->purge2 purge2->pcds_pulse ellipsometry Ellipsometry (Thickness, RI) purge2->ellipsometry xrr XRR (Density) ellipsometry->xrr xps XPS (Composition) xrr->xps ftir FTIR (Bonding) xps->ftir

Caption: Workflow for depositing and characterizing SiNₓ films using PCDS.

Proposed Surface Reaction Mechanism during PEALD

G cluster_0 Initial Surface cluster_1 Step 1: PCDS Pulse cluster_2 Intermediate Surface cluster_3 Step 2: Plasma Exposure cluster_4 Final Surface start Amine-Terminated Surface (-NH2 groups) pcds This compound (HSi2Cl5) Adsorption start->pcds Reaction intermediate PCDS Chemisorbed on Surface pcds->intermediate plasma NH3/N2 Plasma (N, H radicals) intermediate->plasma Reaction final Silicon Nitride Film Growth (Si-N bond formation) plasma->final byproducts Byproducts (e.g., HCl) plasma->byproducts final->start Surface Regeneration for next cycle

Caption: PEALD surface reaction mechanism of PCDS and NH₃/N₂ plasma.

References

Pentachlorodisilane: A Key Enabler for Advanced Logic and Memory Devices

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

Pentachlorodisilane (PCDS), with the chemical formula Si₂HCl₅, is emerging as a critical precursor in the fabrication of next-generation logic and memory devices. Its unique chemical properties offer significant advantages in the deposition of high-quality silicon-based thin films, essential for the continued scaling and performance enhancement of integrated circuits. These application notes provide an in-depth overview of PCDS utilization in advanced semiconductor manufacturing, focusing on its role in Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon nitride (SiNₓ) and Chemical Vapor Deposition (CVD) of silicon oxide (SiO₂).

Application in Silicon Nitride (SiNₓ) Deposition for Memory and Logic Spacers

Silicon nitride thin films are integral components in modern semiconductor devices, serving as dielectric layers, etch stop layers, and spacers in transistor architectures.[1] The use of PCDS as a precursor for SiNₓ deposition, particularly through PEALD, offers superior film quality and process control at lower temperatures compared to traditional precursors.

A novel application of PCDS is in the growth of SiNₓ via hollow cathode plasma-enhanced atomic layer deposition (PEALD).[2][3] This process demonstrates a well-defined self-limiting growth behavior within a temperature range of 270–360 °C.[2][3][4][5] Notably, PCDS exhibits a growth rate per cycle that is over 20% higher than that of the commonly used precursor, hexachlorodisilane (Si₂Cl₆), under identical process conditions.[3][5] The resulting SiNₓ films possess comparable or superior quality, as determined by their refractive index, wet etch rate, and density.[3][5]

Key Advantages of PCDS for SiNₓ PEALD:

  • Higher Growth Rate: Enables increased throughput in manufacturing.[3][5]

  • Low-Temperature Processing: Compatible with temperature-sensitive device structures.[2][3][4][5]

  • Excellent Film Properties: Produces dense, high-quality SiNₓ films with low impurity content.[3][5]

  • Superior Electrical Characteristics: Films exhibit low leakage current density (1–2 nA/cm² at 2 MV/cm) and a high breakdown electric field (~12 MV/cm).[3][5]

Quantitative Data for PEALD of SiNₓ using PCDS
ParameterValueReference
Deposition Temperature270–360 °C[2][3][4][5]
Growth Per Cycle (GPC)>20% higher than HCDS[3][5]
Oxygen Content~2 at. %[3][5]
Chlorine Content<1 at. % (below detection limit)[3][5]
Leakage Current Density1–2 nA/cm² at 2 MV/cm[3][5]
Breakdown Electric Field~12 MV/cm[3][5]
Film Density2.9 g/cm³[1]
Wet Etch Rate (100:1 HF)0.8 nm/min[1]
Experimental Protocol: PEALD of Silicon Nitride

This protocol outlines the steps for depositing SiNₓ films using PCDS in a hollow-cathode PEALD system.

1. Substrate Preparation:

  • Start with a clean silicon wafer.
  • Perform a standard pre-deposition clean to remove organic and native oxide contaminants.

2. Chamber Preparation:

  • Heat the stainless-steel chamber walls to approximately 120 °C.[1]
  • Maintain the precursor delivery lines at 90 °C to prevent condensation.[1]
  • Stabilize the heater at the desired deposition temperature (e.g., 360 °C) for at least one hour.[2][4]
  • Flush the chamber with N₂ at a flow rate of 50 sccm for 5 minutes at a chamber pressure of 0.3 Torr.[2][4]

3. Plasma Pretreatment:

  • Subject the substrate to a 10-minute plasma pretreatment under the same conditions as the ALD plasma exposure step. This forms a thin (~2 nm) nitride layer on the surface.[2][4]

4. PEALD Cycle:

  • Step 1: PCDS Pulse: Introduce PCDS precursor into the chamber for 1 second.[2][4]
  • Step 2: Purge: Purge the chamber with an inert gas (e.g., N₂) for 30 seconds to remove unreacted precursor and byproducts.[2][4]
  • Step 3: Plasma Exposure: Introduce N₂/NH₃ plasma to react with the adsorbed PCDS layer.
  • Step 4: Purge: Purge the chamber to remove reaction byproducts.
  • Repeat the cycle until the desired film thickness is achieved.

PEALD Workflow for SiNₓ Deposition

PEALD_SiNx_Workflow cluster_cycle PEALD Cycle PCDS_Pulse PCDS Pulse (1s) Purge1 Purge (30s) PCDS_Pulse->Purge1 Plasma N2/NH3 Plasma Purge1->Plasma Purge2 Purge Plasma->Purge2 Purge2->PCDS_Pulse End End Purge2->End Repeat N times Start Start Pretreatment Plasma Pretreatment (10 min) Start->Pretreatment Pretreatment->PCDS_Pulse

PEALD cycle for silicon nitride deposition using PCDS.

Application in Silicon Oxide (SiO₂) Deposition for Gate Dielectrics and Interlayer Liners

High-quality silicon oxide films are fundamental to the performance of transistors, acting as gate dielectrics and insulating layers. PCDS can be utilized as a precursor for the deposition of SiO₂ films at high temperatures through both ALD and CVD processes.[6] This is crucial for producing films with high density, low wet etch rates, and minimal contaminant levels.[6]

Deposition Temperature Ranges for SiO₂:

  • CVD/ALD: 450 °C to 800 °C[6]

  • Preferred Range: 450 °C to 600 °C[6]

  • More Preferred Range: 500 °C to 600 °C[6]

Experimental Protocol: High-Temperature CVD of Silicon Oxide

This protocol provides a general methodology for depositing SiO₂ films using PCDS and an oxidizing gas in a CVD reactor.

1. Substrate Preparation:

  • Utilize a clean silicon wafer.
  • Perform a suitable pre-deposition cleaning procedure.

2. Reactor Setup:

  • Set the reactor temperature to the desired deposition temperature (e.g., 550 °C).
  • Introduce a continuous flow of an inert carrier gas.

3. Deposition Process:

  • Introduce a controlled flow of PCDS vapor into the reactor.
  • Simultaneously introduce a controlled flow of an oxidizing gas (e.g., N₂O, O₂).
  • The precursors react on the substrate surface to form a silicon oxide film.
  • Continue the process until the target film thickness is reached.

4. Post-Deposition:

  • Stop the precursor flow and purge the reactor with an inert gas.
  • Cool down the reactor to room temperature.

CVD Process Flow for SiO₂ Deposition

CVD_SiO2_Workflow Start Start Set_Temp Set Reactor Temperature (450-800°C) Start->Set_Temp Introduce_Gases Introduce PCDS and Oxidizing Gas Set_Temp->Introduce_Gases Deposition Film Deposition Introduce_Gases->Deposition Stop_Flow Stop Precursor Flow Deposition->Stop_Flow Purge Purge Reactor Stop_Flow->Purge Cooldown Cooldown Purge->Cooldown End End Cooldown->End

High-temperature CVD process for silicon oxide deposition.

Safety and Handling Protocols

This compound is a reactive and hazardous chemical that requires careful handling.[7] It is crucial to adhere to strict safety protocols to prevent exposure and ensure a safe working environment.

Key Safety Precautions:

  • Handling: Handle under an inert gas atmosphere.[7] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8] Protect from humidity, water, air, heat, and direct sunlight.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly sealed safety goggles and a face shield.[7]

    • Skin Protection: Wear impervious clothing and handle with gloves.[8]

    • Respiratory Protection: Use appropriate respiratory protection, especially where dust or aerosols are formed.[8]

  • In Case of Exposure:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus.[8]

Safety Protocol Workflow

Safety_Protocol_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling and Storage cluster_emergency Emergency Procedures PPE Eye Protection Skin Protection Respiratory Protection Emergency Inhalation Skin Contact Eye Contact Ingestion Fire PPE->Emergency Handling Handle under Inert Gas Avoid Contact Store in Cool, Dry Place Handling->Emergency End End: Safe Completion Emergency->End Start Start: PCDS Handling Start->PPE Start->Handling

Workflow for safe handling and emergency procedures for PCDS.

References

Troubleshooting & Optimization

Pentachlorodisilane (PCDS) Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Pentachlorodisilane (PCDS) as a precursor, this technical support center provides essential information on safe handling, troubleshooting common experimental issues, and emergency procedures. Adherence to these guidelines is critical due to the hazardous nature of PCDS.

This compound is a pyrophoric and water-reactive liquid, meaning it can ignite spontaneously in air and reacts violently with water. It is also corrosive and can cause severe skin burns and eye damage.[1] Proper handling in a controlled environment is paramount to ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: PCDS is classified as a hazardous substance with the following primary risks:

  • Pyrophoric: Spontaneously ignites upon contact with air.[1]

  • Water-Reactive: Reacts violently with water and moisture, releasing flammable and corrosive gases.[1]

  • Corrosive: Causes severe burns to skin, eyes, and the respiratory tract.[1][2]

Q2: What personal protective equipment (PPE) is required when handling PCDS?

A2: A comprehensive PPE setup is mandatory. This includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[3]

  • Eye Protection: Tightly sealed safety goggles and a face shield.[1]

  • Skin and Body Protection: A flame-retardant lab coat and protective clothing. For tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[3][4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood or glovebox.[4][5]

Q3: What are the proper storage conditions for PCDS?

A3: PCDS must be stored in a cool, dry, and well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1][4] Storage containers should be tightly sealed and regularly inspected for any signs of damage or leaks.[6] Store away from incompatible materials such as oxidizing agents, acids, bases, and alcohols.[1]

Q4: What should I do in case of a PCDS spill?

A4: The response depends on the size of the spill.

  • Minor Spill (in a controlled environment like a glovebox): Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill. Do not use water or combustible materials.

  • Major Spill: Evacuate the area immediately and alert your institution's emergency response team.[6] If it is safe to do so, and you are trained, try to contain the spill by creating a dike with absorbent, non-combustible material.[1][5]

Q5: How should I dispose of PCDS waste?

A5: PCDS waste is considered hazardous and must be disposed of according to institutional and local regulations. A common procedure involves slow neutralization of the waste. Empty containers must be triple-rinsed with a suitable inert solvent, and the rinsate collected as hazardous waste.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving PCDS.

Problem Potential Cause Troubleshooting Steps
Low or Inconsistent Vapor Pressure/Flow Rate 1. Precursor Degradation: PCDS can degrade over time, especially if exposed to trace amounts of moisture or oxygen, leading to the formation of solid byproducts that can clog lines. 2. Temperature Controller Malfunction: Incorrect temperature of the PCDS bubbler will affect its vapor pressure. 3. Carrier Gas Issue: The inert carrier gas flow may be too low or inconsistent.1. Check for Discoloration/Particles: Visually inspect the PCDS. Any yellowing or presence of solid particles may indicate degradation. 2. Verify Bubbler Temperature: Use a calibrated external thermometer to check the bubbler temperature against the controller's setpoint. 3. Check Gas Flow: Verify the mass flow controller (MFC) for the carrier gas is functioning correctly and the gas supply is adequate.
Poor Film Quality (e.g., non-uniformity, high defect density) 1. Precursor Purity: The PCDS may be contaminated. 2. Deposition Temperature: The substrate temperature may be too high or too low. 3. Reactor Pressure: The pressure in the deposition chamber may not be optimal. 4. Gas Flow Dynamics: Inconsistent flow of precursor or reactive gases.1. Use High-Purity Precursor: Ensure you are using a high-purity grade of PCDS from a reputable supplier. 2. Optimize Deposition Temperature: Experiment with a range of substrate temperatures to find the optimal process window.[4] 3. Adjust Reactor Pressure: Fine-tune the chamber pressure to improve film uniformity.[4] 4. Calibrate MFCs: Ensure all mass flow controllers are properly calibrated.
Clogged Gas Lines or Injector 1. Precursor Condensation: The temperature of the gas lines is too low, causing the PCDS vapor to condense. 2. Reaction with Residuals: PCDS is reacting with residual moisture or other contaminants in the gas lines.1. Heat Gas Lines: Ensure all gas lines from the bubbler to the reaction chamber are heated to a temperature above the PCDS dew point. 2. Purge System Thoroughly: Before introducing PCDS, thoroughly purge the entire system with a high-purity inert gas to remove any residual contaminants.

Experimental Protocols

Protocol for Handling and Dispensing PCDS

This protocol should be performed in a glovebox or a fume hood with an inert atmosphere.

  • Preparation:

    • Ensure the work area is clean, dry, and free of any incompatible materials.

    • Have all necessary equipment (e.g., Schlenk line, gas-tight syringes, cannulas) and PPE ready.

    • Purge all glassware and transfer lines with a high-purity inert gas (e.g., argon or nitrogen) to remove air and moisture.

  • Transfer:

    • Using a gas-tight syringe or a cannula, slowly draw the desired amount of PCDS from the storage container.

    • Maintain a positive pressure of inert gas in the storage container and the receiving vessel throughout the transfer to prevent air from entering.

    • Slowly dispense the PCDS into the reaction vessel.

  • Post-Transfer:

    • Properly cap and seal the PCDS storage container.

    • Clean any residual PCDS from the syringe or cannula by rinsing with a compatible inert solvent (e.g., anhydrous hexane) in a designated waste container. The rinsate is considered hazardous waste.

Protocol for Safe Disposal of Residual PCDS

This procedure should be carried out in a fume hood.

  • Preparation:

    • Prepare a neutralization solution. A common neutralizer is a dilute solution of sodium bicarbonate (baking soda) or another weak base.[8] The exact concentration will depend on the amount of PCDS to be neutralized.

    • Have a large container of the neutralizing solution ready in an ice bath to manage the exothermic reaction.

  • Neutralization:

    • Slowly and carefully add the residual PCDS dropwise to the stirred, cooled neutralizing solution.

    • Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition and allow it to subside before continuing.

    • After all the PCDS has been added, continue stirring the solution for a period to ensure complete neutralization.

  • Final Disposal:

    • Check the pH of the final solution to ensure it is neutral.

    • Dispose of the neutralized solution in accordance with your institution's hazardous waste disposal procedures.

Visualizations

experimental_workflow PCDS Handling and Experiment Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_env Prepare Inert Environment (Glovebox/Fume Hood) prep_ppe->prep_env prep_glass Dry and Purge Glassware prep_env->prep_glass transfer Transfer PCDS using Syringe/Cannula prep_glass->transfer experiment Conduct Experiment (e.g., CVD) transfer->experiment quench Quench Residual PCDS experiment->quench neutralize Neutralize Waste quench->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

Caption: A typical workflow for handling this compound in a laboratory setting.

leak_response PCDS Leak Response Logic start PCDS Leak Detected is_major Is the leak major? start->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes is_contained Is the leak contained (e.g., in fume hood)? is_major->is_contained No is_contained->evacuate No contain_spill Contain Spill with Inert Absorbent is_contained->contain_spill Yes cleanup Clean up spill following approved procedures contain_spill->cleanup alert_supervisor Alert Supervisor cleanup->alert_supervisor

Caption: Decision-making flowchart for responding to a this compound leak.

References

Technical Support Center: Liquid Pentachlorodisilane (Si₂HCl₅)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with liquid pentachlorodisilane (PCDS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling and storage of this highly reactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (PCDS), with the chemical formula Si₂HCl₅, is a colorless, fuming liquid. It is a highly reactive chlorosilane primarily used as a precursor in the semiconductor industry for the chemical vapor deposition (CVD) of silicon-containing thin films, such as silicon nitride.[1] Its reactivity also makes it a valuable reagent in organosilicon chemistry.

Q2: What are the main hazards associated with liquid this compound?

This compound is a hazardous material with the following primary risks:

  • Pyrophoric: It can ignite spontaneously upon contact with air.

  • Water Reactive: It reacts violently with water and moisture, releasing flammable and corrosive gases.

  • Corrosive: It can cause severe burns to the skin, eyes, and respiratory tract.[2]

  • Formation of Shock-Sensitive Byproducts: Hydrolysis of PCDS can lead to the formation of "popping gels," which are shock-sensitive and can decompose explosively.[3][4]

Q3: How should liquid this compound be stored?

Proper storage is critical for maintaining the stability and safety of PCDS. Key storage recommendations include:

  • Inert Atmosphere: Store under a dry, inert atmosphere, such as nitrogen or argon.[2]

  • Tightly Sealed Containers: Use corrosion-resistant and tightly sealed containers.

  • Cool and Dry Environment: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]

  • Avoid Incompatible Materials: Keep away from water, alcohols, oxidizing agents, acids, and bases.[2]

Q4: What are the signs of this compound degradation?

Degradation of PCDS can be indicated by:

  • Pressure Buildup in the Container: This may suggest decomposition and gas formation.

  • Discoloration of the Liquid: A change from a colorless liquid may indicate the presence of impurities or degradation products.

  • Formation of Solids: Precipitation of solid material can occur due to polymerization or reaction with contaminants.

  • Inconsistent Experimental Results: A decrease in the yield or purity of your desired product can be a sign of precursor degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of liquid this compound.

Problem Possible Cause(s) Recommended Solution(s)
Pressure buildup in the storage container. 1. Moisture Contamination: Reaction with trace moisture leading to the formation of HCl and H₂ gas. 2. Thermal Decomposition: Elevated storage temperatures accelerating decomposition.1. Handle with extreme caution. Do not attempt to open a visibly bulging container. Contact your institution's environmental health and safety (EHS) office immediately. 2. For future prevention, ensure the container is stored in a cool, dry place and that all transfers are conducted under a strictly inert atmosphere.
Formation of a white solid or gel-like substance in the container or during reaction. 1. Hydrolysis: Reaction with moisture from the atmosphere or solvents to form siloxanes and potentially shock-sensitive "popping gels".[3][4] 2. Polymerization: Can be initiated by impurities or elevated temperatures.1. Do not touch or attempt to scrape the solid material. Treat it as potentially shock-sensitive.[3][4] 2. If the material is in a reaction vessel, quench the reaction carefully under an inert atmosphere with a high-boiling, non-reactive solvent (e.g., mineral oil) followed by slow addition of a less reactive quenching agent like isopropanol. 3. Review your experimental setup to identify and eliminate sources of moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
Inconsistent reaction yields or product purity. 1. Degraded this compound: The purity of the starting material may have decreased over time. 2. Improper Handling: Accidental exposure to air or moisture during transfer.1. Verify the purity of the PCDS. Use an analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity. 2. Refine your handling techniques for air- and moisture-sensitive reagents. Use a well-maintained Schlenk line or glovebox.
Spontaneous ignition upon exposure to air. Inherent Pyrophoric Nature: This is an expected property of this compound.1. Always handle PCDS under an inert atmosphere. 2. Have appropriate fire extinguishing media readily available (e.g., dry chemical powder). DO NOT USE WATER. 3. Ensure all personnel are trained in handling pyrophoric materials and are wearing appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and face shields.

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following table provides general physical properties and expected reactivity based on data for similar chlorosilanes.

Property Value Source
Molecular Formula Si₂HCl₅[2]
Molecular Weight 234.41 g/mol [2]
Appearance Colorless liquid[5]
Boiling Point 147 °C (decomposes)[1]
Reactivity with Water Violent, produces flammable and corrosive gases[2]
Reactivity with Air Pyrophoric[2]
Hazardous Decomposition Products Hydrogen chloride (HCl), Chlorine (in case of fire)[2]

Experimental Protocols

Protocol 1: Purity Assessment of Liquid this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of liquid this compound and identify potential degradation products.

Materials:

  • This compound sample

  • Anhydrous hexane (or other suitable anhydrous, non-reactive solvent)

  • GC-MS instrument with a capillary column suitable for reactive compounds (e.g., a non-polar column)

  • Gas-tight syringe

  • Glovebox or Schlenk line

  • Anhydrous GC vials with septa

Procedure:

  • Sample Preparation (under inert atmosphere):

    • Inside a glovebox or on a Schlenk line, prepare a dilute solution of the this compound sample in anhydrous hexane. A typical concentration is around 1% (v/v).

    • Transfer the prepared sample to an anhydrous GC vial and seal it with a septum cap.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to a suitable value (e.g., 150 °C). Use a split injection mode to avoid overloading the column.

    • Oven Program: Start with a low initial temperature (e.g., 40 °C) and ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Use an inert carrier gas such as helium or argon.

    • Mass Spectrometer: Set the MS to scan a suitable mass range (e.g., m/z 30-400).

  • Analysis:

    • Using a gas-tight syringe that has been flushed with an inert gas, draw an aliquot of the sample from the GC vial.

    • Inject the sample into the GC-MS.

    • Acquire the chromatogram and mass spectra.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra to a library of known compounds or by interpreting the fragmentation patterns.

    • Calculate the purity of the this compound by comparing the peak area of PCDS to the total peak area of all components.

Protocol 2: Safe Quenching and Disposal of this compound Residues

Objective: To safely neutralize small quantities of this compound residues in laboratory glassware.

Materials:

  • Glassware containing PCDS residues

  • Anhydrous isopropanol

  • Anhydrous hexane (or other high-boiling inert solvent like mineral oil)

  • Dry ice/acetone bath

  • Inert atmosphere (glovebox or Schlenk line)

  • Appropriate PPE (flame-retardant lab coat, safety glasses, face shield, chemical-resistant gloves)

Procedure:

  • Initial Dilution (under inert atmosphere):

    • Place the glassware containing the PCDS residue in a secondary container within a fume hood or glovebox.

    • Cool the glassware in a dry ice/acetone bath.

    • Slowly add a large excess of anhydrous hexane or mineral oil to dilute the reactive material.

  • Quenching:

    • While maintaining the cold temperature and inert atmosphere, slowly add anhydrous isopropanol dropwise with vigorous stirring. Be prepared for gas evolution.

    • Continue adding isopropanol until the gas evolution ceases.

  • Warming and Final Quenching:

    • Allow the mixture to slowly warm to room temperature.

    • Once at room temperature, slowly and carefully add more isopropanol to ensure all reactive material is quenched.

    • As a final step, very slowly add a small amount of water to quench any remaining reactive species.

  • Disposal:

    • Neutralize the resulting solution with a weak acid (e.g., citric acid) or base as appropriate.

    • Dispose of the quenched material in accordance with your institution's hazardous waste disposal procedures.

Visualizations

Storage_and_Handling_Workflow This compound Storage and Handling Workflow cluster_storage Storage cluster_handling Handling Store Store in cool, dry, well-ventilated area Inert Under inert atmosphere (N2 or Ar) Glovebox Use glovebox or Schlenk line Store->Glovebox Prepare for use Sealed In tightly sealed, corrosion-resistant container PPE Wear appropriate PPE Use Use in experiment Glovebox->Use Quench Prepare for quenching of residues Dispose Dispose of waste and residues properly Quench->Dispose Start Receive this compound Check Inspect container for damage or pressure buildup Start->Check Check->Store No issues Problem Problem Identified Check->Problem Issue found Use->Quench Troubleshoot Consult Troubleshooting Guide Problem->Troubleshoot

Caption: Workflow for the safe storage and handling of this compound.

Degradation_Pathway This compound Degradation Pathways PCDS This compound (Si₂HCl₅) Hydrolysis Hydrolysis PCDS->Hydrolysis Oxidation Oxidation PCDS->Oxidation ThermalDecomp Thermal Decomposition PCDS->ThermalDecomp Moisture Trace Moisture (H₂O) Moisture->Hydrolysis Air Air (O₂) Air->Oxidation Heat Heat Heat->ThermalDecomp Siloxanes Siloxanes (Si-O-Si) Hydrolysis->Siloxanes HCl Hydrogen Chloride (HCl) Hydrolysis->HCl H2 Hydrogen (H₂) Hydrolysis->H2 SiliconOxides Silicon Oxides Oxidation->SiliconOxides ThermalDecomp->HCl LowerSilanes Lower Silanes ThermalDecomp->LowerSilanes PoppingGels Shock-Sensitive Gels Siloxanes->PoppingGels

Caption: Potential degradation pathways for liquid this compound.

References

Pentachlorodisilane Reaction with Water and Moisture: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for safely and effectively managing the reaction of pentachlorodisilane with water and moisture. Given the highly reactive and hazardous nature of this compound, a thorough understanding of its properties and handling requirements is critical for experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What happens when this compound comes into contact with water or moisture?

A1: this compound reacts violently and exothermically with water and even atmospheric moisture.[1] This hydrolysis reaction is rapid and produces corrosive and flammable byproducts.

Q2: What are the primary products of the reaction between this compound and water?

A2: The hydrolysis of this compound yields hydrochloric acid (HCl), hydrogen gas (H₂), and a mixture of silicon-containing compounds, primarily polysiloxanes.[2] In uncontrolled conditions, this can also lead to the formation of complex, shock-sensitive gels.[3]

Q3: What are "popping gels" and why are they a concern?

A3: "Popping gels" are shock-sensitive and potentially explosive solid byproducts that can form from the hydrolysis of chlorosilanes like this compound.[3] These gels are a significant safety hazard and can be initiated by mechanical shock, such as scraping or even peeling a label off contaminated equipment.[3]

Q4: How can I prevent the formation of shock-sensitive gels?

A4: Strict exclusion of moisture is the primary preventative measure. All reactions and handling of this compound should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Using anhydrous solvents and meticulously dried glassware is crucial. Controlled quenching of any residues is also essential to prevent their formation in waste streams.

Q5: What are the immediate safety precautions I should take when working with this compound?

A5: Always handle this compound in a well-ventilated fume hood.[4] Personal protective equipment (PPE) is mandatory and includes chemical safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[1][5] An emergency safety shower and eyewash station should be immediately accessible.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly vigorous or uncontrollable reaction Accidental introduction of water or moisture. Use of non-anhydrous solvents or reagents. High ambient humidity.1. If safe to do so, cool the reaction vessel immediately with an ice bath. 2. Ensure the reaction is under an inert atmosphere to prevent ignition of evolved hydrogen gas. 3. If the reaction is too vigorous to control, evacuate the area and alert safety personnel.
Formation of a white precipitate or gel-like substance Uncontrolled hydrolysis of this compound due to moisture contamination.1. Do not attempt to scrape or mechanically disturb the solid material, as it may be shock-sensitive.[3] 2. If the reaction can be safely controlled, proceed with a careful, slow quenching procedure (see Experimental Protocols). 3. If the material has formed in an apparatus, it may require specialized decontamination procedures. Consult with your institution's safety office.
Low yield of the desired product in a reaction involving this compound Consumption of this compound by reaction with trace moisture.1. Rigorously dry all glassware (flame-drying under vacuum or oven-drying is recommended). 2. Use freshly distilled or commercially available anhydrous solvents. 3. Ensure a positive pressure of a dry inert gas is maintained throughout the experiment.
Corrosion of equipment Formation of hydrochloric acid during hydrolysis.1. Use corrosion-resistant materials for reaction vessels and transfer lines (e.g., glass, PTFE). 2. Neutralize any acidic byproducts during the workup procedure with a suitable base (e.g., saturated sodium bicarbonate solution), but be aware that this will also be a vigorous reaction.

Data Presentation

Due to the scarcity of publicly available quantitative data specifically for the hydrolysis of this compound, the following table provides illustrative data for the hydrolysis of a related chlorosilane, which can offer insights into the expected behavior.

Table 1: Illustrative Hydrolysis Data for a Chlorosilane Compound

ParameterConditionObservation
Reaction Vigor Addition to excess water at 25 °CHighly exothermic, rapid evolution of HCl and H₂ gas.
Primary Products Controlled hydrolysisPolysiloxane oils/resins, Hydrochloric Acid, Hydrogen Gas.
Hazardous Byproducts Uncontrolled hydrolysis with limited waterFormation of shock-sensitive solid materials ("popping gels").[3]

Experimental Protocols

Protocol 1: General Handling of this compound under Inert Atmosphere
  • Glassware Preparation: All glassware must be rigorously dried before use, either by flame-drying under a high vacuum or by oven-drying at >120 °C for several hours and cooling under a stream of dry inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a dry inert gas (nitrogen or argon) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or a balloon.

  • Reagent Transfer: Transfer this compound using syringe or cannula techniques. Ensure all transfer equipment is dry and purged with inert gas.

  • Solvent Use: Use only anhydrous solvents from a freshly opened bottle or a solvent purification system.

Protocol 2: Controlled Quenching of Unreacted this compound

This procedure should be performed in a fume hood under an inert atmosphere.

  • Dilution: Dilute the this compound solution with a high-boiling, inert, and anhydrous solvent (e.g., toluene or hexane) to help dissipate heat.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Slow Addition of a Less Reactive Alcohol: Slowly add a less reactive, anhydrous alcohol such as isopropanol dropwise with vigorous stirring. This will react less violently than water.

  • Sequential Alcohol Addition: Once the addition of isopropanol no longer produces a vigorous reaction, a more reactive alcohol like ethanol, followed by methanol, can be slowly added in the same manner.

  • Final Water Quench: After the reaction with alcohols has subsided, water can be very cautiously added dropwise to hydrolyze any remaining chlorosilane species. Be prepared for some gas evolution.

  • Neutralization: Once the quenching is complete, the acidic solution can be neutralized by the slow addition of a base, such as a saturated solution of sodium bicarbonate. Be aware that this will generate carbon dioxide gas.

  • Disposal: Dispose of the resulting waste in accordance with all local, regional, and national regulations.

Visualizations

ReactionPathway cluster_products Products PCDS This compound (Si₂HCl₅) HCl Hydrochloric Acid (HCl) PCDS->HCl Violent Reaction H2 Hydrogen Gas (H₂) PCDS->H2 Polysiloxanes Polysiloxanes PCDS->Polysiloxanes Gels Shock-Sensitive Gels PCDS->Gels Uncontrolled Reaction Water Water (H₂O) Water->HCl Water->H2 Water->Polysiloxanes Moisture Moisture Moisture->Gels

Caption: Reaction pathway of this compound with water.

TroubleshootingWorkflow Start Experiment with this compound Issue Unexpected Outcome? Start->Issue Vigorous Uncontrolled Reaction Issue->Vigorous Yes Gel Solid/Gel Formation Issue->Gel Yes LowYield Low Product Yield Issue->LowYield Yes Corrosion Equipment Corrosion Issue->Corrosion Yes Cool Cool Reaction Vigorous->Cool Stop Stop & Decontaminate Gel->Stop Dry Check Reagent/Glassware Dryness LowYield->Dry Neutralize Neutralize Acidic Byproducts Corrosion->Neutralize Inert Ensure Inert Atmosphere Cool->Inert

Caption: Troubleshooting workflow for this compound reactions.

SafetyLogic cluster_hazards Potential Hazards cluster_prevention Preventative Measures ViolentReaction Violent Reaction with Water ToxicFumes Toxic/Corrosive Fumes (HCl) FlammableGas Flammable Gas (H₂) ShockSensitive Shock-Sensitive Byproducts InertAtmosphere Work Under Inert Atmosphere InertAtmosphere->ViolentReaction InertAtmosphere->FlammableGas DryGlassware Use Anhydrous Reagents & Dry Glassware DryGlassware->ViolentReaction DryGlassware->ShockSensitive FumeHood Use a Fume Hood FumeHood->ToxicFumes PPE Wear Appropriate PPE PPE->ToxicFumes ControlledQuench Controlled Quenching ControlledQuench->ShockSensitive

Caption: Relationship between hazards and preventative measures.

References

Technical Support Center: Impurities in Commercial Pentachlorodisilane (PCDS) Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentachlorodisilane (PCDS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and understand the impact of impurities in commercial PCDS sources on their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCDS) and what are its primary applications?

This compound (Si₂HCl₅) is a liquid chlorosilane used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. Its primary application is in the semiconductor industry for the deposition of thin silicon-containing films, such as silicon nitride (SiNₓ) and silicon dioxide (SiO₂), at low temperatures. These films are critical components in the fabrication of microelectronic devices.

Q2: Why is the purity of PCDS critical for my experiments?

The purity of PCDS is paramount because even trace impurities can be incorporated into the deposited thin films, significantly altering their physical and electrical properties.[1][2] Impurities can lead to a range of issues, including:

  • Changes in Electrical Properties: Metallic and dopant impurities can introduce unwanted charge carriers, altering the conductivity and performance of semiconductor devices.[2]

  • Degraded Film Quality: Impurities can disrupt the crystal structure of the deposited film, leading to defects such as pinholes and voids, which can compromise the integrity and reliability of the final device.[2][3]

  • Inconsistent Experimental Results: Variability in impurity levels between different PCDS batches can lead to a lack of reproducibility in experiments.[4]

Q3: What are the common impurities found in commercial PCDS sources?

Impurities in commercial PCDS can be broadly categorized into three groups:

  • Related Chlorosilanes: The synthesis of PCDS involves the partial reduction of hexachlorodisilane (HCDS). Consequently, residual HCDS is a common impurity. Other related chlorosilanes, such as tetrachlorodisilane (TCDS) and silicon tetrachloride (STC), may also be present as byproducts of the synthesis and purification processes.[5]

  • Metallic Impurities: These can be introduced from raw materials, manufacturing equipment, and storage containers. Common metallic impurities of concern in silicon precursors include iron (Fe), aluminum (Al), chromium (Cr), nickel (Ni), and others.[6][7]

  • Dopant Impurities: Boron (as boron trichloride, BCl₃) and phosphorus (as phosphorus trichloride, PCl₃) are critical impurities as they are electrically active dopants in silicon and can significantly alter the intended electronic properties of the deposited films.[8][9]

Quantitative Data on Impurities

The purity of commercial PCDS can vary significantly between suppliers and grades. High-purity grades are typically required for demanding semiconductor applications. The table below summarizes typical purity specifications and impurity levels, though specific batch-to-batch variations will exist. Researchers should always refer to the supplier's certificate of analysis for specific impurity concentrations.

Supplier/GradeStated PurityMethodCommon Impurities & Typical Levels
PSC GmbH (5N Grade) 99.999%ICP-MSMetallic impurities are controlled to the parts-per-billion (ppb) level.[10]
PSC GmbH (Synthesis Grade) >95%NMRHigher levels of related chlorosilanes (e.g., HCDS) can be expected.[11]
Various Suppliers 95% - 98%Not specifiedLikely to contain higher percentages of other chlorosilanes and metallic impurities.

Note: Obtaining precise, quantitative data for all impurities from all commercial sources is challenging. The data presented is based on available supplier specifications and analysis of related chlorosilanes.

Troubleshooting Guides

This section provides guidance on troubleshooting common experimental issues that may arise from impurities in PCDS.

Issue 1: Poor Thin Film Quality (e.g., high defect density, roughness)
  • Symptom: Deposited films exhibit high surface roughness, pinholes, or particle contamination.

  • Potential Cause: Particulate matter or less volatile impurities in the PCDS source. Metallic impurities can also lead to film defects.[3]

  • Troubleshooting Workflow:

    G start Poor Film Quality Observed check_source Verify PCDS Supplier Certificate of Analysis for Particulates start->check_source analyze_pcds Analyze PCDS for Metallic Impurities (ICP-MS) check_source->analyze_pcds If no particulate info check_system Inspect Deposition System for Contamination analyze_pcds->check_system purify_pcds Consider In-line Purification or Distillation of PCDS check_system->purify_pcds If system is clean resolve Improved Film Quality purify_pcds->resolve

Issue 2: Unintended Electrical Properties in Deposited Films
  • Symptom: Films show unexpected conductivity or doping type (e.g., n-type instead of intrinsic).

  • Potential Cause: Electrically active impurities such as boron (p-type dopant) or phosphorus (n-type dopant) in the PCDS. [7]* Troubleshooting Workflow:

    G start Unintended Electrical Properties check_coa Review Certificate of Analysis for Boron and Phosphorus Levels start->check_coa analyze_source Perform ICP-MS or other sensitive elemental analysis on PCDS check_coa->analyze_source If levels are high or not specified compare_sources Test PCDS from a different batch or supplier analyze_source->compare_sources contact_supplier Contact Supplier for high-purity grade compare_sources->contact_supplier If issue persists with own stock resolved Expected Electrical Properties Achieved contact_supplier->resolved

    Caption: Troubleshooting workflow for unintended electrical properties.

Experimental Protocols

Protocol 1: Analysis of Metallic Impurities by ICP-MS

Objective: To quantify trace metallic impurities in a PCDS sample.

Methodology:

  • Sample Preparation (Hydrolysis and Digestion):

    • Caution: PCDS reacts vigorously with water and moisture, releasing HCl gas. All handling must be performed in a fume hood with appropriate personal protective equipment.

    • Carefully hydrolyze a known quantity of PCDS by slowly adding it to a cooled, high-purity deionized water or a dilute acid solution in a PFA vessel.

    • After hydrolysis, the resulting solution containing silicic acid and metallic chlorides is acidified with high-purity nitric acid.

    • The silicon can be removed as volatile SiF₄ by adding hydrofluoric acid (HF) and gently heating. [12]This step is crucial to prevent matrix effects in the ICP-MS.

    • The final solution is then diluted to a known volume with deionized water.

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument using certified multi-element standards.

    • Analyze the prepared sample solution for the target metallic elements.

    • Run a blank sample (prepared using the same procedure without PCDS) to correct for background contamination.

    • Quantify the concentration of each metal in the original PCDS sample based on the measured concentrations and the dilution factors.

Protocol 2: Purity and Chlorosilane Impurity Analysis by GC-MS

Objective: To determine the purity of PCDS and identify and quantify other chlorosilane impurities.

Methodology:

  • Sample Preparation:

    • Due to the reactivity of chlorosilanes, sample handling must be performed under an inert atmosphere (e.g., in a glovebox).

    • Dilute the PCDS sample in a dry, inert solvent such as hexane or dichloromethane. The concentration should be around 10 µg/mL. [13] * Transfer the diluted sample to a GC vial with a septum cap.

  • GC-MS Analysis:

    • Use a gas chromatograph equipped with a mass spectrometer detector. A non-polar or semi-polar capillary column is suitable for separating chlorosilanes. [14] * GC Conditions (Example):

      • Injector Temperature: 220 °C

      • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library and their retention times to known standards.

    • Quantify the components by peak area integration.

Protocol 3: Purification of PCDS by Fractional Distillation

Objective: To reduce the concentration of less volatile (e.g., HCDS) and more volatile impurities from a PCDS sample.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. The system must be completely dry and purged with an inert gas.

    • Use a vacuum pump for reduced pressure distillation, which is necessary for chlorosilanes to prevent decomposition at high temperatures. [9]

  • Distillation Procedure:

    • Charge the distillation flask with the impure PCDS.

    • Slowly reduce the pressure in the system to the desired level.

    • Gradually heat the distillation flask.

    • Collect the initial fraction (forerun), which will be enriched in more volatile impurities.

    • Collect the main fraction at the boiling point of PCDS under the operating pressure.

    • The less volatile impurities, such as HCDS, will remain in the distillation flask.

    • All collected fractions and the residue should be handled and stored under an inert atmosphere.

Logical Relationships and Workflows

The following diagram illustrates the overall workflow for ensuring the quality of PCDS for experimental use.

G cluster_procurement Procurement & Initial Assessment cluster_analysis In-house Analysis cluster_decision Decision & Action procure Procure PCDS review_coa Review Certificate of Analysis procure->review_coa gcms GC-MS for Purity & Chlorosilane Impurities review_coa->gcms icpms ICP-MS for Metallic Impurities review_coa->icpms accept Accept for Use gcms->accept Purity Meets Spec purify Purify (e.g., Distillation) gcms->purify Purity Below Spec reject Reject Batch gcms->reject Cannot be purified icpms->accept Metals Below Threshold icpms->purify Metals Too High icpms->reject Cannot be purified purify->gcms Re-analyze purify->icpms Re-analyze

Caption: PCDS quality control workflow.

References

Technical Support Center: Byproduct Formation in Pentachlorodisilane CVD Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation during Chemical Vapor Deposition (CVD) processes using Pentachlorodisilane (Si₂Cl₅H). The information is tailored for researchers, scientists, and drug development professionals utilizing this precursor for thin-film deposition.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in a this compound CVD process?

Based on the chemistry of chlorosilanes, the primary byproducts expected from the thermal decomposition of this compound (Si₂Cl₅H) include:

  • Hydrogen Chloride (HCl): A common byproduct in CVD processes involving chlorosilanes and a hydrogen carrier gas.[1][2] Its formation is a result of reactions between the precursor and hydrogen.

  • Lower and Higher Order Chlorosilanes: Disproportionation and redistribution reactions can lead to the formation of other chlorosilanes such as silicon tetrachloride (SiCl₄), trichlorosilane (SiHCl₃), and dichlorosilane (SiH₂Cl₂).

  • Silicon Dichloride (SiCl₂): This reactive species is a key intermediate in the deposition of silicon from chlorosilanes.[3][4] It is formed in the gas phase at high temperatures.

  • Silicon Particulates: Unwanted gas-phase nucleation can lead to the formation of silicon nanoparticles, which can contaminate the film and the reactor.

Q2: What are the primary causes of excessive byproduct formation?

Excessive byproduct formation is often linked to suboptimal process parameters. Key factors include:

  • High Deposition Temperature: While higher temperatures increase the decomposition rate of the precursor, they can also promote unwanted gas-phase reactions, leading to the formation of higher-order silanes and silicon dust.

  • High Precursor Partial Pressure: A high concentration of this compound can increase the likelihood of gas-phase nucleation and the formation of polymeric silicon-containing species.

  • Inadequate Carrier Gas Flow: Insufficient flow of the carrier gas (typically hydrogen) can lead to poor removal of reactive byproducts from the deposition zone, increasing their residence time and the probability of unwanted side reactions.

Q3: How do byproducts affect the quality of the deposited film?

Byproducts can have several detrimental effects on the resulting thin film, including:

  • Incorporation of Impurities: Chlorine-containing byproducts can be incorporated into the film, affecting its electrical and optical properties.

  • Poor Film Morphology: The presence of gas-phase particulates can lead to a rough and non-uniform film surface.

  • Reduced Deposition Rate: Certain byproducts can adsorb on the substrate surface and inhibit the desired film growth.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to byproduct formation in this compound CVD.

Issue 1: High Concentration of Chlorine-Containing Byproducts (e.g., HCl, SiCl₄)
Symptom Possible Cause Recommended Action
High Cl content in the film (detected by XPS or SIMS)Incomplete reaction of precursor; Insufficient H₂ carrier gas flow.1. Optimize the Si₂Cl₅H to H₂ ratio. 2. Increase the H₂ carrier gas flow rate to enhance the removal of HCl.[1] 3. Verify the purity of the H₂ gas.
Corrosion of reactor componentsReaction of HCl with chamber materials.1. Ensure all reactor components are made of compatible, corrosion-resistant materials. 2. Perform regular maintenance and inspection of the reactor chamber and gas lines.
Issue 2: Formation of Silicon Dust and Particulates
Symptom Possible Cause Recommended Action
Hazy or cloudy appearance of the deposited filmGas-phase nucleation of silicon.1. Lower the deposition temperature to reduce the rate of homogeneous nucleation. 2. Reduce the partial pressure of this compound. 3. Increase the total gas flow rate to reduce the residence time of reactants in the hot zone.
Clogging of exhaust linesAccumulation of silicon powder.1. Implement a regular cleaning schedule for the exhaust system. 2. Consider the use of a particle trap or filter in the exhaust line.
Issue 3: Deposition of Unwanted Silicon-Subchlorides
Symptom Possible Cause Recommended Action
Non-stoichiometric or amorphous silicon depositionHigh concentration of SiCl₂ and other reactive intermediates.1. Adjust the deposition temperature and pressure to control the gas-phase chemistry. 2. Optimize the substrate temperature to promote the desired surface reactions.

Quantitative Data Summary

While specific quantitative data for this compound is limited in open literature, the following table summarizes the general influence of key process parameters on byproduct formation in chlorosilane CVD, which can be used as a guideline.

Process Parameter Effect on Byproduct Formation Typical Range for Chlorosilane CVD
Deposition Temperature Higher temperature generally increases the formation of SiCl₂ and HCl.600 - 1100 °C
Precursor Partial Pressure Higher pressure increases the likelihood of forming higher-order silanes and particulates.10 - 500 mTorr
H₂/Precursor Molar Ratio A higher ratio favors the removal of chlorine and the formation of HCl.10:1 to 100:1

Experimental Protocols

Protocol 1: Analysis of Gas-Phase Byproducts using Mass Spectrometry

Objective: To identify and quantify the volatile byproducts in the CVD exhaust gas.

Methodology:

  • Sampling: Connect a quadrupole mass spectrometer to the exhaust line of the CVD reactor through a pressure reduction system and a heated transfer line to prevent condensation.

  • Ionization: Use a standard electron impact ionization source (e.g., 70 eV).

  • Mass Analysis: Scan a mass-to-charge (m/z) range relevant for chlorosilanes and their fragments (e.g., m/z 20-400).

  • Data Interpretation: Identify the parent and fragment ions corresponding to expected byproducts such as HCl (m/z 36, 38), SiCl₄ (m/z 168, 170, 172), SiHCl₃ (m/z 134, 136, 138), and SiCl₂ (m/z 98, 100).

  • Quantification: Use calibrated gas mixtures for the quantification of major byproducts.

Protocol 2: In-situ Monitoring of Gas-Phase Species using Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the concentration of key gaseous species in the reaction chamber in real-time.

Methodology:

  • Optical Access: Equip the CVD reactor with viewports (e.g., made of BaF₂ or ZnSe) that are transparent in the mid-infrared range.

  • FTIR Setup: Pass a collimated infrared beam through the reaction zone, just above the substrate surface.

  • Spectral Acquisition: Continuously acquire FTIR spectra during the deposition process.

  • Data Analysis: Analyze the characteristic absorption bands of the precursor and expected byproducts. For example, monitor the Si-H stretch (around 2260 cm⁻¹) and Si-Cl stretches (around 600 cm⁻¹).

  • Concentration Measurement: Use Beer-Lambert law and reference spectra to estimate the concentration of different species.

Visualizations

Byproduct_Formation_Pathway cluster_gas_phase Gas-Phase Reactions cluster_surface Surface Reactions Si2Cl5H This compound (Si₂Cl₅H) Decomposition Thermal Decomposition Si2Cl5H->Decomposition Reduction Reduction by H₂ Si2Cl5H->Reduction H2 Hydrogen (H₂) H2->Reduction Redistribution Redistribution Reactions Decomposition->Redistribution SiCl2 Silicon Dichloride (SiCl₂) Decomposition->SiCl2 Particles Silicon Particles Decomposition->Particles Gas-Phase Nucleation Higher_Silanes Higher Order Silanes (e.g., SiCl₄, SiHCl₃) Redistribution->Higher_Silanes HCl Hydrogen Chloride (HCl) Reduction->HCl Si_Film Silicon Film Deposition SiCl2->Si_Film Adsorption & Reaction

Caption: Simplified reaction pathway for byproduct formation in this compound CVD.

Troubleshooting_Workflow Start Problem: Excessive Byproducts Check_Film Analyze Film Quality (e.g., XPS, SEM) Start->Check_Film High_Cl High Chlorine Content? Check_Film->High_Cl Rough_Film Rough Surface / Particles? Check_Film->Rough_Film High_Cl->Rough_Film No Optimize_H2 Increase H₂/Si₂Cl₅H Ratio High_Cl->Optimize_H2 Yes Lower_Temp Decrease Deposition Temperature Rough_Film->Lower_Temp Yes End Re-evaluate Film Quality Rough_Film->End No Optimize_H2->End Lower_Pressure Decrease Precursor Partial Pressure Lower_Temp->Lower_Pressure Lower_Pressure->End

Caption: Troubleshooting workflow for addressing byproduct-related issues.

References

Technical Support Center: Optimizing Pentachlorodisilane (PCDS) Delivery for ALD Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Pentachlorodisilane (PCDS) in Atomic Layer Deposition (ALD) systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCDS) and why is it used in ALD?

A1: this compound (Si₂HCl₅) is a liquid precursor used in ALD to deposit thin films, most notably silicon nitride (SiNₓ). It is often considered a next-generation precursor for low-temperature SiNₓ deposition, offering a higher growth per cycle (GPC) compared to more traditional precursors like hexachlorodisilane (HCDS). This increased growth rate can lead to shorter deposition times and higher throughput.

Q2: What are the key safety precautions for handling PCDS?

A2: PCDS is a hazardous material and requires strict safety protocols. It is corrosive and can cause severe skin burns and eye damage. It may also catch fire spontaneously if exposed to air and reacts violently with water, releasing flammable gases. Always handle PCDS in an inert gas environment (e.g., a glovebox with nitrogen or argon atmosphere) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Ensure the ALD system and precursor delivery lines are leak-tight.

Q3: What are the recommended storage conditions for PCDS?

A3: PCDS should be stored in a tightly sealed stainless steel container under an inert atmosphere. The storage area should be dry, well-ventilated, and away from heat, sparks, and open flames. Protect the container from direct sunlight and moisture.

Q4: How do I ensure consistent delivery of PCDS vapor to the ALD reactor?

A4: Consistent vapor delivery is crucial for uniform and repeatable film growth. To achieve this with PCDS, it is essential to heat the PCDS ampoule, as well as all gas lines leading to the reactor, to a stable and uniform temperature. This prevents condensation of the precursor in the lines. A carrier gas, such as argon or nitrogen, is typically used to transport the PCDS vapor into the reaction chamber. Precise control of the ampoule temperature, carrier gas flow rate, and reactor pressure are key to maintaining a stable precursor flux.

Troubleshooting Guides

Issue 1: Low Growth Rate or No Film Deposition

Symptoms:

  • Significantly lower than expected growth per cycle (GPC).

  • No measurable film thickness after the deposition process.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Precursor Delivery 1. Verify Ampoule Temperature: Ensure the PCDS ampoule is heated to the recommended temperature to achieve adequate vapor pressure. 2. Check Delivery Line Temperature: Confirm that all gas lines between the ampoule and the reactor are heated to a temperature at least as high as the ampoule to prevent condensation. A common practice is to set the line temperature 10-20°C higher than the ampoule. 3. Inspect for Blockages: Check for any clogs or restrictions in the delivery lines or valves.Increased and stable precursor flow to the chamber, leading to the expected GPC.
Precursor Degradation 1. Check Precursor Age and Storage: Ensure the PCDS is within its shelf life and has been stored under proper inert conditions. 2. Look for Visual Changes: Inspect the liquid precursor for any discoloration or precipitation, which could indicate decomposition.Using fresh, high-purity precursor will ensure proper reactivity and film growth.
Incorrect ALD Process Parameters 1. Review Pulse and Purge Times: Ensure the PCDS pulse time is long enough to achieve saturation on the substrate surface. Also, verify that the purge times are sufficient to remove all unreacted precursor and byproducts. 2. Check Reactant (e.g., Plasma) Conditions: If using plasma-enhanced ALD (PEALD), verify the plasma power, gas flow rates (e.g., NH₃, N₂), and pulse time for the co-reactant.Optimization of the ALD cycle will lead to self-limiting growth and the expected GPC.
Issue 2: Poor Film Uniformity

Symptoms:

  • Film thickness varies significantly across the substrate.

  • Inconsistent film properties (e.g., refractive index) across the wafer.

Potential Cause Troubleshooting Step Expected Outcome
Non-Uniform Precursor Distribution 1. Optimize Gas Flow Dynamics: Adjust the carrier gas flow rate to ensure even distribution of PCDS vapor across the substrate. 2. Check Showerhead/Injector Design: If applicable, inspect the gas injector or showerhead for any blockages or design flaws that could lead to uneven precursor delivery.Improved film thickness and refractive index uniformity across the substrate.
Temperature Gradients 1. Verify Substrate Temperature Uniformity: Ensure the substrate heater is providing a uniform temperature across the entire wafer. 2. Check for Cold Spots in the Reactor: Make sure the reactor walls are adequately heated to prevent precursor condensation in certain areas.A uniform temperature profile will promote consistent surface reactions and film growth.
Incomplete Purging 1. Increase Purge Times: Lengthen the purge times after both the PCDS and co-reactant pulses to ensure all residual species are removed from the chamber. Overlapping pulses can lead to chemical vapor deposition (CVD)-like growth and non-uniformity.Elimination of CVD-like reactions, resulting in more uniform film deposition.
Issue 3: High Impurity Content in the Film

Symptoms:

  • Presence of undesirable elements in the film, such as high levels of chlorine (Cl) or oxygen (O).

  • Poor electrical or optical properties of the deposited film.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reactions 1. Increase Co-reactant Exposure: Ensure the co-reactant (e.g., NH₃ plasma) pulse is long enough and sufficiently reactive to fully react with the adsorbed PCDS molecules, thereby removing chlorine ligands. 2. Optimize Deposition Temperature: A slightly higher deposition temperature (within the ALD window) can sometimes promote more complete surface reactions.Reduction in residual chlorine content in the deposited SiNₓ film.
Reactor Leaks or Outgassing 1. Perform a Leak Check: Use a helium leak detector to verify the integrity of the ALD reactor and gas lines. 2. Bake Out the System: If the system has been exposed to atmosphere, perform a thorough bake-out under vacuum to remove adsorbed water and other contaminants from the chamber walls.Lower background levels of oxygen and water in the reactor, leading to lower oxygen incorporation in the film.
Precursor or Gas Impurities 1. Use High-Purity Gases: Ensure that the carrier gas (e.g., Ar, N₂) and reactant gases are of ultra-high purity (UHP) grade. 2. Verify Precursor Purity: If contamination persists, consider analyzing the purity of the PCDS precursor.Minimized introduction of external contaminants into the ALD process.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula Si₂HCl₅
Molecular Weight 234.41 g/mol
Appearance Colorless liquid
Boiling Point 40 - 41 °C @ 35 hPa
Purity (Typical) >95% (by NMR), 99.999% (5N by ICP-MS)
Typical PEALD Process Parameters for Silicon Nitride (SiNₓ) Deposition using PCDS
ParameterTypical Range
Substrate Temperature 270 - 360 °C[1]
PCDS Ampoule Temperature 40 - 60 °C (application-dependent)
Delivery Line Temperature 50 - 80 °C (must be > ampoule temp.)
Co-reactant NH₃/N₂ plasma
Plasma Power 50 - 300 W
Growth per Cycle (GPC) ~0.9 - 1.2 Å/cycle

Experimental Protocols

Protocol for PCDS Delivery System Setup and Operation
  • System Preparation:

    • Ensure the ALD system and all gas lines are leak-tight.

    • Perform a bake-out of the reactor to remove moisture and other contaminants.

    • Use an inert gas (e.g., UHP Argon or Nitrogen) as the carrier gas.

  • PCDS Ampoule Installation:

    • In an inert atmosphere (glovebox), carefully connect the PCDS ampoule to the ALD gas manifold.

    • Ensure all fittings are secure to prevent leaks.

  • Heating and Temperature Stabilization:

    • Set the desired temperature for the PCDS ampoule using a dedicated heater. A typical starting point is 45°C.

    • Set the temperature of the gas lines from the ampoule to the reactor to be 10-20°C higher than the ampoule temperature to prevent condensation.

    • Allow sufficient time for all temperatures to stabilize before starting the deposition process.

  • Carrier Gas Flow:

    • Set the carrier gas flow rate through the PCDS ampoule. This will depend on the specific ALD reactor and desired precursor dose. A typical range is 20-100 sccm.

  • Deposition Cycle:

    • A typical PEALD cycle for SiNₓ using PCDS is as follows:

      • PCDS Pulse: Introduce PCDS vapor into the reactor using the carrier gas for a set duration (e.g., 0.5 - 2.0 seconds).

      • Purge: Flow only the carrier gas to remove any unreacted PCDS and byproducts from the chamber (e.g., 5 - 15 seconds).

      • NH₃/N₂ Plasma Pulse: Introduce the reactant gas and ignite the plasma for a set duration (e.g., 1 - 5 seconds).

      • Purge: Flow only the carrier gas to remove any remaining reactants and byproducts (e.g., 5 - 15 seconds).

    • Repeat this cycle until the desired film thickness is achieved.

  • Post-Deposition and Shutdown:

    • After the deposition is complete, cool down the PCDS ampoule and delivery lines.

    • Purge the delivery lines with inert gas.

    • If the ampoule is to be removed, do so in an inert atmosphere.

Visualizations

Troubleshooting_Low_Growth_Rate start Low Growth Rate Detected check_delivery Check Precursor Delivery System start->check_delivery check_params Review ALD Process Parameters start->check_params check_precursor Verify Precursor Integrity start->check_precursor amp_temp Is ampoule temperature correct? check_delivery->amp_temp pulse_time Is PCDS pulse time sufficient for saturation? check_params->pulse_time age Is precursor within shelf life? check_precursor->age line_temp Are delivery lines heated properly? amp_temp->line_temp Yes increase_amp_temp Increase ampoule temperature amp_temp->increase_amp_temp No blockage Any blockages in lines/valves? line_temp->blockage Yes increase_line_temp Increase line temperature line_temp->increase_line_temp No clear_blockage Inspect and clear blockages blockage->clear_blockage Yes success Growth Rate Restored blockage->success No purge_time Are purge times adequate? pulse_time->purge_time Yes increase_pulse Increase PCDS pulse time pulse_time->increase_pulse No reactant Are co-reactant (plasma) conditions correct? purge_time->reactant Yes increase_purge Increase purge times purge_time->increase_purge No optimize_reactant Optimize co-reactant parameters reactant->optimize_reactant No reactant->success Yes storage Was precursor stored correctly? age->storage Yes replace_precursor Replace with fresh precursor age->replace_precursor No storage->replace_precursor No storage->success Yes increase_amp_temp->success increase_line_temp->success clear_blockage->success increase_pulse->success increase_purge->success optimize_reactant->success replace_precursor->success PCDS_Delivery_System PCDS Delivery System for ALD cluster_delivery Precursor Delivery Module cluster_reactor ALD Reactor carrier_gas Carrier Gas (Ar/N2) mfc Mass Flow Controller carrier_gas->mfc valve1 Isolation Valve mfc->valve1 valve2 Bypass Valve mfc->valve2 pcds_ampoule PCDS Ampoule (Heated) heated_lines Heated Gas Lines pcds_ampoule->heated_lines valve1->pcds_ampoule valve2->heated_lines reactor Reaction Chamber (Heated Walls) heated_lines->reactor substrate Substrate on Heated Stage vacuum_pump Vacuum Pump reactor->vacuum_pump plasma Plasma Source (for PEALD) plasma->reactor

References

Technical Support Center: Pentachlorodisilane (PCDS) Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and scientists encountering film uniformity issues when using Pentachlorodisilane (PCDS, Si₂HCl₅) as a precursor in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCDS) and why is it used?

This compound (Si₂HCl₅) is a high-purity precursor used for depositing silicon-containing thin films, such as silicon nitride (SiNₓ) and silicon oxide (SiO₂), at relatively low temperatures. Its ability to deposit uniform dielectric layers makes it suitable for advanced semiconductor device fabrication, including applications in atomic layer deposition (ALD) and plasma-enhanced CVD (PECVD).

Q2: What are the primary safety concerns with PCDS?

PCDS is a chlorosilane, which can react with moisture to form hydrochloric acid and potentially shock-sensitive gels. It is crucial to handle this precursor in a controlled, moisture-free environment and to follow all safety protocols for reactive and corrosive chemicals. Proper management of exhaust and byproducts is essential to prevent the formation of hazardous materials.

Q3: What are the most common causes of film non-uniformity with PCDS?

The most frequent sources of non-uniformity in films deposited using PCDS include:

  • Inconsistent precursor delivery due to vapor pressure fluctuations.

  • Non-uniform substrate temperature.

  • Instabilities or non-uniformity in the plasma field (in PECVD).

  • Sub-optimal gas flow dynamics within the reaction chamber.

  • Gas-phase nucleation due to high precursor concentration or pressure.

Q4: My film is thicker at the center than at the edges ("bull's-eye" effect). What is the likely cause?

This pattern often points to issues with the plasma distribution in a PECVD process or the gas flow dynamics. A higher plasma density at the center of the chamber can lead to an increased deposition rate in that area.[1] Similarly, if the precursor is not distributed evenly across the substrate, the center may receive a higher concentration of reactants.

Q5: My film is thicker at the edges of the wafer. What could be causing this?

An edge-thick film can result from several factors, including:

  • Temperature Gradients: The edge of the substrate holder may be hotter, accelerating the deposition reaction locally.

  • Gas Flow Dynamics: Recirculation zones or altered gas velocity near the chamber walls can lead to a higher effective concentration of the precursor at the wafer's edge.

  • Plasma Effects: In PECVD, standing wave effects or non-uniform plasma confinement can sometimes lead to higher deposition rates at the periphery.[1]

Troubleshooting Guides

Issue 1: Center-Thick or "Bull's-Eye" Non-Uniformity

This issue is characterized by a higher deposition rate in the center of the substrate compared to the periphery.

Potential Causes & Solutions:

CauseRecommended Action
Non-Uniform Plasma Density 1. Optimize RF Power: A reduction in RF power can sometimes lead to a more uniform plasma distribution, which in turn improves film thickness uniformity.[1] 2. Adjust Chamber Pressure: Increasing the chamber pressure can decrease the mean free path of electrons, potentially making the plasma more uniform.
Precursor Flow Concentration 1. Showerhead Design: Ensure the gas showerhead is clean and functioning correctly to provide a uniform distribution of PCDS and other reactant gases. 2. Adjust Gas Flow Rates: Experiment with the ratio of PCDS to carrier gas (e.g., Ar, N₂) to modify the precursor's partial pressure and distribution across the substrate.
Substrate Temperature Gradient 1. Verify Heater Performance: Check the substrate heater for uniform temperature distribution. A cooler center could paradoxically lead to a thicker film if the deposition process is inhibited at higher temperatures due to precursor decomposition kinetics.
Issue 2: Edge-Thick or "Ring" Non-Uniformity

This is observed as a faster deposition rate at the outer edges of the substrate.

Potential Causes & Solutions:

CauseRecommended Action
Substrate Temperature Gradient 1. Improve Thermal Contact: Ensure the substrate has good thermal contact with the heater chuck across its entire surface. 2. Check for Edge Heating Effects: Some heater designs can cause higher temperatures at the edge. Calibrate and profile the heater to confirm uniformity.
Gas Flow Dynamics 1. Modify Total Gas Flow: Increasing the total gas flow can sometimes reduce the residence time of reactive species near the edge, leading to a more uniform deposition. 2. Introduce a Focus Ring: Some deposition systems use a focus or confinement ring to help homogenize the plasma and gas flow over the substrate.[2]
Precursor Decomposition 1. Lower Deposition Temperature: PCDS may begin to decompose in the gas phase at higher temperatures before reaching the substrate. This can sometimes lead to higher deposition rates at the hotter edges of the wafer. A systematic reduction in temperature may improve uniformity.
Issue 3: Within-Die or Localized Non-Uniformity

This refers to thickness variations over small distances, often related to surface features.

Potential Causes & Solutions:

CauseRecommended Action
Poor Step Coverage 1. Optimize Process Pressure: Higher pressures can sometimes improve conformality by increasing the scattering of reactive species. 2. Adjust Temperature: Lowering the deposition temperature can reduce the surface mobility of adatoms, which can sometimes improve step coverage in high-aspect-ratio features.
Particulate Contamination 1. Chamber Cleaning: Perform regular plasma cleaning cycles (e.g., with NF₃ or SF₆) to remove residue from the chamber walls and showerhead. 2. Substrate Cleaning: Ensure substrates are thoroughly cleaned before being introduced into the deposition chamber.
Gas Phase Nucleation 1. Reduce PCDS Flow Rate: High concentrations of PCDS can lead to the formation of particles in the gas phase, which then fall onto the substrate, causing defects and non-uniformity. 2. Lower Chamber Pressure: Reducing the pressure can decrease the likelihood of gas-phase reactions.

Data Presentation: Process Parameter Effects on Uniformity

The following table summarizes the general impact of key deposition parameters on film uniformity, based on established principles of CVD and PECVD. The optimal values for a PCDS process will need to be determined empirically.

ParameterTypical Range (Illustrative)General Effect on UniformityTroubleshooting Focus
Substrate Temperature 250 - 500 °CHigher temperatures can improve film density but may exacerbate non-uniformity if the heater is not uniform. Can also lead to premature precursor decomposition.[3]Ensure uniform heating across the substrate. Optimize for a temperature that balances film quality and uniformity.
RF Power (PECVD) 20 - 300 WAffects plasma density and precursor dissociation. Non-uniform plasma is a primary cause of "bull's-eye" or other radial non-uniformity patterns.[1]Optimize power to achieve a stable and uniform plasma. Lower power often improves uniformity.[1]
Chamber Pressure 100 - 2000 mTorrInfluences gas transport, plasma characteristics, and mean free path. Can affect conformality and the tendency for gas-phase nucleation.Adjust pressure to control the residence time and diffusion of reactive species.
PCDS Flow Rate 5 - 50 sccmDirectly impacts deposition rate. Fluctuations or non-uniform distribution are primary causes of non-uniformity.Calibrate mass flow controllers. Ensure proper gas distribution from the showerhead.
Reactant Gas (e.g., NH₃, N₂) Flow Rate 50 - 1000 sccmAffects the stoichiometry of the film and the partial pressure of PCDS. The choice of gas can impact plasma uniformity.[1]Optimize the ratio of PCDS to reactant gas to achieve desired film properties and uniform deposition.

Experimental Protocols

Protocol 1: Baseline PECVD Process for Silicon Nitride (SiNₓ) Deposition

This protocol provides a starting point for depositing SiNₓ films using PCDS.

  • Substrate Preparation:

    • Clean the silicon substrate using a standard cleaning procedure (e.g., RCA-1 and RCA-2).

    • Load the substrate into the load-lock of the PECVD system.

  • Chamber Conditioning:

    • Transfer the substrate to the process chamber.

    • Heat the substrate to the target deposition temperature (e.g., 350 °C) and allow it to stabilize.

  • Deposition Process:

    • Introduce the carrier and reactant gases (e.g., 500 sccm N₂ and 100 sccm NH₃).

    • Stabilize the chamber pressure at the desired setpoint (e.g., 500 mTorr).

    • Ignite the plasma at the specified RF power (e.g., 100 W).

    • Introduce the this compound precursor at the desired flow rate (e.g., 10 sccm).

    • Maintain these conditions for the required duration to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the PCDS flow, plasma, and other gases.

    • Allow the substrate to cool under vacuum or in an inert gas environment.

    • Remove the substrate from the chamber.

Visualizations

G Troubleshooting Logic for Film Non-Uniformity start Film Non-Uniformity Observed pattern Identify Pattern start->pattern center_thick Center-Thick ('Bull's-Eye') pattern->center_thick Center > Edge edge_thick Edge-Thick ('Ring') pattern->edge_thick Edge > Center random Random / Localized pattern->random Irregular check_plasma Check Plasma Uniformity center_thick->check_plasma check_flow Check Gas Flow Dynamics center_thick->check_flow check_temp Check Temperature Uniformity edge_thick->check_temp edge_thick->check_flow random->check_flow check_particles Check for Particulates random->check_particles adjust_rf Adjust RF Power & Pressure check_plasma->adjust_rf adjust_heater Calibrate Heater check_temp->adjust_heater adjust_gas Adjust Flow Rates & Showerhead check_flow->adjust_gas clean_chamber Clean Chamber & Substrate check_particles->clean_chamber

Caption: A flowchart for diagnosing film non-uniformity.

G Key Parameter Interactions in PECVD cluster_inputs Process Inputs cluster_process In-Chamber Phenomena cluster_outputs Film Properties PCDS PCDS Flow Rate Gas Gas Phase Reactions PCDS->Gas Temp Temperature Temp->Gas Surface Surface Reactions Temp->Surface Uniformity Film Uniformity Temp->Uniformity gradients Power RF Power Plasma Plasma Density & Uniformity Power->Plasma Pressure Pressure Pressure->Plasma Pressure->Gas Plasma->Gas dissociation Plasma->Surface ion bombardment Plasma->Uniformity Gas->Surface Gas->Uniformity depletion/ nucleation DepRate Deposition Rate Surface->DepRate Stress Film Stress Surface->Stress

Caption: Interdependencies of PECVD process parameters.

References

Technical Support Center: Pentachlorodisilane (PCDS) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and mechanisms of pentachlorodisilane (Si₂HCl₅). The information is intended for researchers, scientists, and drug development professionals working with this reactive silicon compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCDS) and why is it highly reactive?

This compound (PCDS) is a chlorosilane with the chemical formula Si₂HCl₅. Its high reactivity stems from the presence of polar silicon-chlorine (Si-Cl) and silicon-hydrogen (Si-H) bonds, as well as a silicon-silicon (Si-Si) bond. The silicon atoms are electron-deficient and thus susceptible to nucleophilic attack, while the Si-Cl bonds are readily hydrolyzed.

Q2: What are the primary degradation pathways for PCDS?

The primary degradation pathways for this compound are hydrolysis and thermal decomposition. It is highly sensitive to moisture and will react vigorously with water. At elevated temperatures, it undergoes thermal decomposition to various silicon-containing species. Information on photolytic or oxidative degradation pathways is not extensively documented in scientific literature.

Q3: What are the hazards associated with PCDS degradation?

The degradation of PCDS can pose significant hazards. Hydrolysis produces corrosive hydrochloric acid (HCl) and can form shock-sensitive and flammable "popping gels," which are polymeric siloxanes.[1] Thermal decomposition can release toxic and corrosive gases. Therefore, it is crucial to handle PCDS under strictly anhydrous and inert conditions.[2]

Q4: How should I store PCDS to minimize degradation?

To minimize degradation, store this compound in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] It is crucial to prevent any contact with moisture or air.[2]

Q5: What are the typical products of PCDS hydrolysis?

The hydrolysis of this compound involves the reaction of its Si-Cl bonds with water to form silanols (Si-OH) and hydrochloric acid (HCl). These silanols are unstable and readily condense to form siloxane polymers (-Si-O-Si-), which can present as oils or gels.[3]

Q6: What happens during the thermal decomposition of PCDS?

Thermal decomposition of PCDS, particularly at temperatures used in chemical vapor deposition (CVD) (600–800°C), involves the elimination of molecules like HCl and H₂ and the formation of reactive silylene species such as dichlorosilylene (SiCl₂) and chlorosilylene (SiHCl).[4][5] These reactive intermediates are key to the deposition of silicon-containing thin films.

Troubleshooting Guides

Issue 1: A white precipitate forms immediately upon adding a reagent to my PCDS solution.

  • Probable Cause: If you are performing a reaction that generates HCl (e.g., a silylation reaction with an amine base like triethylamine), the white precipitate is likely the amine hydrochloride salt. This is an expected byproduct and not necessarily a result of unwanted PCDS degradation.

  • Solution: The salt can be removed by filtration under an inert atmosphere. Diluting the reaction mixture with a dry, non-polar solvent such as hexane can aid in complete precipitation and easier handling.

Issue 2: My PCDS-containing reaction mixture turned cloudy or formed a gel upon exposure to air.

  • Probable Cause: This is a clear indication of hydrolysis due to exposure to atmospheric moisture. The cloudiness or gel formation is due to the production of insoluble polysiloxanes.

  • Solution: Unfortunately, once significant hydrolysis has occurred, the PCDS is consumed. To prevent this, ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is performed under a positive pressure of an inert gas (nitrogen or argon). Use syringe and cannula techniques for transferring liquids.

Issue 3: I observe unexpected side products in my high-temperature reaction involving PCDS.

  • Probable Cause: At elevated temperatures, PCDS can undergo various thermal decomposition pathways, leading to the formation of reactive silylenes. These intermediates can react with your starting materials or solvent, leading to unexpected byproducts.

  • Solution: Carefully control the reaction temperature and duration. Consider using a lower reaction temperature if the desired transformation allows. Analyze the reaction mixture by techniques like GC-MS or NMR to identify the byproducts and consult the literature on chlorodisilane thermal decomposition to understand potential side reactions.

Issue 4: How do I safely quench a reaction containing residual PCDS?

  • Probable Cause: Excess PCDS must be safely neutralized before workup.

  • Solution: Do not quench with water directly , as this can be a violent reaction. A safe method is to slowly add the reaction mixture to a cooled, stirred solution of a non-protic solvent (like hexanes) and a high-boiling point alcohol (like isopropanol or butanol). The alcohol will react with the PCDS in a more controlled manner than water. The quench should be performed in a well-ventilated fume hood.

Data Presentation

Table 1: Calculated Activation Energies for Thermal Decomposition Pathways of Chlorodisilanes

The following table presents theoretical activation energies for the decomposition of dichlorodisilane and trichlorosilane, which can serve as models for understanding the thermal degradation of this compound. The data is sourced from a comparative study of chlorosilane decomposition.[5]

ChlorosilaneDecomposition PathwayActivation Energy / Barrier Height (kcal/mol)Method
Dichlorodisilane (SiH₂Cl₂)SiH₂Cl₂ → SiCl₂ + H₂77.2Theoretical Calculation
Dichlorodisilane (SiH₂Cl₂)SiH₂Cl₂ → SiHCl + HCl74.8Theoretical Calculation
Trichlorosilane (SiHCl₃)SiHCl₃ → SiCl₂ + HCl72.7Theoretical Calculation

Experimental Protocols

Methodology for Studying Thermal Decomposition of Chlorosilanes (Based on Pulsed Laser Powered Homogeneous Pyrolysis)

This protocol is a generalized method based on techniques used for studying chlorosilane thermal decomposition.[5]

  • Reactant Preparation: A dilute mixture of this compound in a bath gas (e.g., argon) is prepared in a stainless steel cylinder. The concentration of PCDS should be low enough to ensure unimolecular decomposition kinetics.

  • Pyrolysis: The gas mixture is pulsed into a reaction cell. A pulsed CO₂ laser is used to rapidly heat the gas to a well-defined temperature for a short duration (microseconds).

  • Product Analysis: The reaction products are then expanded into a vacuum chamber and analyzed using a technique such as time-of-flight mass spectrometry to identify the decomposition fragments.

  • Kinetic Analysis: By varying the reaction temperature and time, the rate constants for the decomposition pathways can be determined.

Methodology for Investigating Hydrolysis of Chlorosilanes

This is a general protocol for studying the hydrolysis of a reactive chlorosilane like PCDS.

  • Reactant Preparation: Prepare a solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) under an inert atmosphere.

  • Initiation of Hydrolysis: In a separate flask, prepare a solution of the same solvent containing a known, low concentration of water.

  • Reaction Monitoring: At time zero, rapidly mix the two solutions. Monitor the disappearance of the PCDS peak and the appearance of product peaks over time using in-situ spectroscopic methods like FT-IR or NMR spectroscopy. The Si-H stretch of PCDS is a useful spectroscopic handle.

  • Data Analysis: The kinetic order of the hydrolysis reaction with respect to both PCDS and water can be determined by analyzing the concentration versus time data.

Visualizations

Hydrolysis_Pathway PCDS This compound (Si₂HCl₅) Silanol Silanol Intermediate (Si-OH) PCDS->Silanol Nucleophilic Attack Water Water (H₂O) Water->Silanol HCl Hydrochloric Acid (HCl) Silanol->HCl Elimination Polysiloxane Polysiloxane (-Si-O-Si-)n Silanol->Polysiloxane Condensation

Caption: Proposed hydrolysis pathway of this compound.

Thermal_Decomposition_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis PCDS_Ar PCDS in Argon Mixture Reaction_Cell Pulsed into Reaction Cell PCDS_Ar->Reaction_Cell Laser Pulsed Laser Heating Reaction_Cell->Laser Expansion Quenching by Expansion Laser->Expansion TOF_MS Time-of-Flight Mass Spectrometry Expansion->TOF_MS Data Kinetic Data Analysis TOF_MS->Data

Caption: Experimental workflow for studying thermal decomposition.

References

Technical Support Center: High-Purity Pentachlorodisilane (PCDS) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity pentachlorodisilane (Si₂HCl₅).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Question: My final product purity is lower than expected after fractional distillation. What are the potential causes and solutions?

Answer:

Low purity after fractional distillation can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Column Efficiency: The number of theoretical plates in your distillation column may be insufficient for separating PCDS from close-boiling impurities.

    • Solution: Increase the length of the fractionating column or use a column with a more efficient packing material. A Vigreux column is a common choice, and its optimal length depends on the boiling point difference between PCDS and the impurities.[1] Keep in mind that a longer column may result in lower recovery.[1]

  • Improper Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. The temperature at the column head should remain constant during the collection of the desired fraction.[1]

  • Presence of Azeotropes: Some impurities may form an azeotrope with this compound, making separation by conventional distillation impossible.

    • Solution: Investigate alternative purification techniques such as extractive distillation, which utilizes a solvent to alter the relative volatilities of the components.[2]

  • System Leaks: Leaks in the distillation apparatus, especially under vacuum, can introduce atmospheric contaminants and affect the separation efficiency.

    • Solution: Thoroughly check all joints and connections for leaks. Ensure proper sealing with appropriate grease or sleeves.

Question: I am observing product decomposition during distillation. How can I prevent this?

Answer:

This compound can be thermally sensitive. Decomposition during distillation is a common concern.

  • Excessive Pot Temperature: High temperatures in the distillation flask can lead to the decomposition of PCDS.

    • Solution: Utilize vacuum distillation to lower the boiling point of this compound.[3] A typical pot temperature for the fractional distillation of a reaction product containing PCDS is around 80°C under vacuum (down to 10 Torr).[3][4]

  • Prolonged Heating: Extended exposure to elevated temperatures, even below the decomposition point, can degrade the product.

    • Solution: Plan the distillation to be as efficient as possible to minimize the heating time. For other chlorosilanes like hexachlorodisilane, which is also prone to decomposition, purification can be carried out under a nitrogen gas flow to reduce the distillation temperature and prevent localized overheating.[5]

Question: My purified this compound is contaminated with boron or phosphorus compounds. How can I remove these impurities?

Answer:

Boron and phosphorus compounds are common impurities in chlorosilane synthesis and can be challenging to remove due to their similar boiling points to the desired product.[6]

  • For Boron Impurities:

    • Vapor Phase Adsorption: Passing the vaporous chlorosilane through a bed of silica has been shown to be highly effective in removing boron-containing impurities.[7] This process can reduce boron levels by 90-99+%.[7]

    • Liquid Phase Adsorption: Liquid phase adsorption using silica or ion-exchange resins can also be employed, although vapor phase adsorption has been shown to be superior in some cases.[8]

  • For Phosphorus Impurities:

    • Anion Exchange Resins: Passing the chlorosilane through an anion exchange resin can be used to remove phosphorus trichloride (PCl₃).[9]

Question: The color of my purified this compound is off-white or yellow. What could be the cause?

Answer:

Discoloration can indicate the presence of impurities, some of which may not be easily detectable by standard chromatographic methods.

  • Trace Metal Impurities: Contamination from the reaction vessel or starting materials can introduce transition metals.

    • Solution: Consider an adsorption step using a suitable adsorbent to remove metal impurities. For instance, in the purification of hexachlorodisilane, sorbitol-based adsorbents have been used to remove aluminum and titanium impurities.[5] Filtering the crude product through a plug of activated carbon may also help.[10]

  • Organic Byproducts: Side reactions during synthesis can lead to the formation of colored organic impurities.

    • Solution: A combination of fractional distillation and an adsorption step is often effective. If the impurity co-elutes with the product in chromatography, recrystallization (if applicable) or a different chromatographic technique (e.g., using a different stationary phase) could be attempted.[11]

Frequently Asked Questions (FAQs)

What are the primary methods for purifying high-purity this compound?

The most common and effective methods for the purification of high-purity this compound are:

  • Fractional Distillation: This is a cornerstone technique used to separate PCDS from other chlorosilanes and byproducts based on differences in their boiling points.[3][12] It is often performed under vacuum to reduce the required temperature and prevent thermal decomposition.[3]

  • Adsorption: This method is particularly useful for removing specific impurities like boron and phosphorus compounds.[8] It involves passing the chlorosilane (in either liquid or vapor phase) through a bed of adsorbent material such as silica or an ion-exchange resin.[7][8]

What purity levels can be expected with these methods?

Iterative purification steps can significantly increase the purity of this compound. For instance, a reaction product containing 16% PCDS can be enriched to 46% after a preliminary distillation, and further purification can lead to a concentration of up to 83%.[3][13] For other high-purity chlorosilanes used in the semiconductor industry, purities of 99.999% and higher are achievable.[14]

What are the key parameters to control during fractional distillation of this compound?

Key parameters to control include:

  • Pressure (Vacuum): Operating at a reduced pressure is crucial to lower the boiling point and prevent thermal degradation.[3]

  • Temperature: The pot temperature and the temperature at the distillation head must be carefully monitored. The pot temperature should be high enough to cause boiling but not so high as to cause decomposition.[3][4] The head temperature should remain stable during the collection of the pure fraction.[1]

  • Reflux Ratio: In a packed column, controlling the reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) is important for achieving good separation.

What types of adsorbents are effective for chlorosilane purification?

Several types of adsorbents have been shown to be effective:

  • Silica: Various forms of silica, including silica gel, fumed silica, and precipitated silica, are effective for removing impurities, particularly boron compounds, from chlorosilanes.[8]

  • Ion-Exchange Resins: These have been used to adsorb impurities from both chlorosilanes and organochlorosilanes.[8] Anion exchange resins are specifically mentioned for the removal of phosphorus trichloride.[9]

  • Molecular Sieves: In the purification of related compounds like hexachlorodisilane, molecular sieves have been used in an adsorption step to reduce metal impurities.[15]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol is based on methodologies described for the purification of this compound reaction products.[3][4]

Objective: To purify this compound from a crude reaction mixture by fractional distillation under vacuum.

Materials and Equipment:

  • Crude this compound reaction mixture

  • Round-bottom flask (distillation pot)

  • Fractionating column (e.g., a 20-tray column or a Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

  • Charge the round-bottom flask with the crude this compound mixture and a stir bar.

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., down to 10 Torr).

  • Gradually heat the distillation pot using the heating mantle to a temperature of approximately 80°C.[4]

  • Allow the system to reach equilibrium, where a steady reflux is observed in the fractionating column.

  • Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.

  • When the temperature at the head stabilizes at the boiling point of this compound at the operating pressure, begin collecting the main fraction in a clean receiving flask.

  • Continue collecting the main fraction as long as the head temperature remains constant.

  • Once the majority of the PCDS has been distilled, the head temperature will either rise or fall. At this point, stop the distillation.

  • Allow the apparatus to cool completely before carefully releasing the vacuum and disassembling.

  • The collected fraction is the purified this compound. Purity can be assessed by methods such as Gas Chromatography-Thermal Conductivity Detector (GC-TCD).[3]

Quantitative Data Summary

ParameterValuePurification MethodReference
Initial PCDS Concentration~16% (via GC-TCD)-[4]
PCDS Concentration after 5-tray column distillation-Fractional Distillation[4]
PCDS Concentration after 20-tray column distillation46% (via GC-TCD)Fractional Distillation[4]
Final PCDS Purity (after iterative purification)Up to 83%Fractional Distillation[13]
Final PCDS Purity (synthesis grade)>95% (by NMR)Not specified[14]
Pot Temperature80 - 90°CFractional Distillation[3][4]
PressureDown to 10 TorrFractional Distillation[4]
Boron Removal Efficiency90 - 99+%Vapor Phase Adsorption (Silica)[7]

Diagrams

Experimental_Workflow_Fractional_Distillation cluster_setup Apparatus Setup cluster_process Distillation Process crude_pcds Crude PCDS in Distillation Flask heating Heating Mantle column Fractionating Column heating->column Vaporization condenser Condenser column->condenser Separation collection Collection Flask condenser->collection Condensation vacuum Vacuum Pump vacuum->crude_pcds Reduced Pressure evacuate Evacuate System heat Heat to ~80°C evacuate->heat reflux Establish Reflux heat->reflux collect_forerun Collect Forerun reflux->collect_forerun collect_product Collect Pure PCDS collect_forerun->collect_product cooldown Cool Down collect_product->cooldown

Caption: Workflow for Fractional Distillation of this compound.

Troubleshooting_Logic_Low_Purity cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of This compound cause1 Inadequate Column Efficiency start->cause1 cause2 Improper Distillation Rate start->cause2 cause3 System Leaks start->cause3 cause4 Azeotrope Formation start->cause4 solution1 Increase Column Length/Efficiency cause1->solution1 solution2 Reduce Heating Rate cause2->solution2 solution3 Check and Seal All Joints cause3->solution3 solution4 Use Alternative Purification Method cause4->solution4

Caption: Troubleshooting Logic for Low Purity after Distillation.

References

Technical Support Center: Safe Disposal of Pentachlorodisilane (PCDS) Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of pentachlorodisilane (PCDS) waste. This compound is a highly reactive and hazardous compound, and all procedures involving its use and disposal must be conducted with extreme caution in a controlled laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCDS) and what are its primary hazards?

A1: this compound (Si₂Cl₅H) is a colorless liquid chlorosilane used in semiconductor manufacturing and as a precursor for silicon-containing compounds.[1][2][3][4] Its primary hazards are significant and include:

  • Pyrophoricity: It can catch fire spontaneously when exposed to air.[5]

  • Water Reactivity: It reacts violently with water and moisture, releasing flammable hydrogen gas and forming corrosive hydrochloric acid (HCl).[1][5][6]

  • Corrosivity: It causes severe skin burns, eye damage, and is corrosive to the respiratory tract.[5][7]

  • Reactivity with Other Substances: It reacts violently with acids, alcohols, strong alkalis, and oxidizing agents.[5]

  • Formation of Shock-Sensitive Byproducts: Hydrolysis of PCDS, especially when mixed with other chlorosilanes, can form unstable, shock-sensitive gels that may explode.[8][9]

Q2: What are the proper storage conditions for PCDS and its waste?

A2: PCDS and its waste must be stored under stringent conditions to prevent hazardous reactions.[5][10] Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[5] Containers must be tightly sealed, corrosion-resistant, and kept under a dry, inert atmosphere (e.g., nitrogen or argon).[5][10] It is critical to protect it from air and moisture.[5]

Q3: What immediate actions should I take in case of skin or eye contact with PCDS?

A3: In case of accidental exposure, immediate first aid is crucial.

  • Skin Contact: Instantly remove any contaminated clothing.[5] Wash the affected skin thoroughly with soap and plenty of water and consult a physician.[11]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][11] Seek immediate medical attention from a physician.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician immediately.[11]

Q4: Can I dispose of PCDS waste down the drain or with regular laboratory waste?

A4: Absolutely not. PCDS waste is considered highly hazardous. Its violent reactivity with water makes disposal via the sewage system extremely dangerous.[5][12] It must not be mixed with household garbage or other incompatible waste streams.[12] All PCDS waste must be deactivated/neutralized prior to disposal through a certified hazardous waste management service.[13][14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Fuming or smoke from a PCDS waste container. The container seal may be compromised, allowing PCDS to react with ambient air and moisture.[5]IMMEDIATE DANGER. Do not approach the container. Evacuate the immediate area and trigger the emergency alarm. Alert your facility's emergency response team or call emergency services. Inform them of a potential pyrophoric chemical reaction.[15][16]
Pressure buildup in the PCDS waste container (bulging). Reaction with contaminants (e.g., water, solvents with active hydrogens) is generating gas (e.g., hydrogen).[1][5]EXTREME EXPLOSION HAZARD. Do not attempt to vent the container. Evacuate the area immediately and follow emergency procedures. The container may rupture explosively.
A solid, gel-like substance has formed in the waste. Hydrolysis of PCDS has occurred, potentially forming shock-sensitive and explosive polymeric siloxanes ("popping gels").[8]Treat the material as potentially shock-sensitive. Avoid any mechanical disturbance, scraping, or impact. The material must be handled by trained explosive ordnance disposal (EOD) or specialized hazardous waste personnel.[8] Report the situation to your safety officer immediately.
Accidental mixing of PCDS waste with an incompatible chemical (e.g., alcohol, acid). A violent chemical reaction is likely occurring or imminent.[5]If it is safe to do so, move away from the container. Do not attempt to neutralize or handle the mixture. Evacuate the area and consult your facility's emergency response plan.[16]

Data Presentation

Table 1: Summary of this compound Hazards

Hazard Type Description GHS Classification References
Physical Hazards Catches fire spontaneously if exposed to air. In contact with water, releases flammable gases. Reacts violently with water. Pyrophoric Liquid, Category 1 (H250); Substance which in contact with water emits flammable gases, Category 2 (H261) [5]
Health Hazards Causes severe skin burns and eye damage. Causes serious eye irritation. May cause respiratory irritation. Corrosive to the respiratory tract. Skin Corrosion/Irritation, Category 1B (H314); Serious Eye Damage/Eye Irritation, Category 1 (H319); Specific target organ toxicity — Single exposure, Category 3 (H335) [5][7]

| Environmental Hazards | Hydrolysis products (HCl) are harmful to aquatic life. Discharge into the environment must be avoided. | Slightly water-endangering. |[1][5] |

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Minimum Requirement Recommended for Pyrophoric/Reactive Handling References
Eye & Face Tightly sealed safety goggles conforming to EN166 or NIOSH standards. Tightly sealed safety goggles AND a full-face shield (at least 20cm). [5][11][17]
Hand Chemical resistant gloves (Nitrile rubber, NBR; or Fluorinated rubber, FKM) with a permeation level >6 (480 min). Inspect gloves before use. A dual-glove system: Ansell Kevlar® Goldknit® base gloves covered with neoprene or nitrile outer gloves. [5][17]
Body Impervious, chemical-resistant clothing. A flame-resistant (e.g., Nomex®) laboratory coat, fully buttoned, over cotton clothing. Long pants and closed-toe, closed-heel shoes are mandatory. [11][17]

| Respiratory | Not required if handled exclusively under a dry, inert atmosphere in a well-ventilated fume hood. | A NIOSH-approved self-contained breathing apparatus (SCBA) should be available for emergency response to spills or fires. |[5][11][18] |

Experimental Protocols

Protocol: Neutralization of Small-Scale PCDS Waste

! DANGER ! This procedure is extremely hazardous and must only be performed by trained personnel in a properly equipped laboratory fume hood. The reaction is highly exothermic and releases flammable hydrogen gas. An "A-B-C" or dry chemical fire extinguisher must be readily available.

Objective: To safely neutralize trace to small quantities (<5 g) of PCDS waste by controlled hydrolysis and subsequent neutralization.

Materials:

  • PCDS waste in a sealed container.

  • Anhydrous, inert solvent (e.g., Heptane or Toluene).

  • Isopropanol (for quenching).

  • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution.

  • Three-neck round-bottom flask equipped with a mechanical stirrer, an argon/nitrogen inlet, and an addition funnel.

  • Ice-water bath.

  • pH paper or calibrated pH meter.

  • Appropriate hazardous waste container for the final neutralized aqueous solution.

Methodology:

  • Inert Atmosphere Setup: Assemble the three-neck flask in a fume hood. Ensure the system is completely dry. Purge the entire apparatus with a steady flow of inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive inert gas pressure throughout the entire procedure.

  • Solvent Addition: Add a sufficient volume of anhydrous heptane or toluene to the flask to ensure the final mixture can be stirred effectively (e.g., 100 mL for 1-2 g of PCDS waste).

  • Cooling: Place the flask in an ice-water bath and cool the solvent to 0-5 °C with continuous stirring.

  • PCDS Dilution: In a separate, dry, inert-atmosphere glovebox or bag, carefully dilute the PCDS waste with a small amount of anhydrous heptane/toluene. Draw this diluted solution into a dry gas-tight syringe.

  • Controlled Addition of PCDS: Very slowly, add the diluted PCDS solution dropwise to the cooled, stirring solvent in the three-neck flask via the addition funnel. CAUTION: A rapid addition will cause a dangerous increase in temperature and gas evolution. Monitor the reaction temperature and control the addition rate to keep it below 10 °C.

  • Controlled Quenching: Once the PCDS addition is complete, slowly add isopropanol dropwise via the addition funnel. This will react with any remaining reactive Si-Cl bonds. Expect gas (H₂) evolution. Continue the slow addition until gas evolution subsides.

  • Controlled Hydrolysis: After quenching with isopropanol, very slowly add water dropwise. This will hydrolyze the remaining species and generate HCl in the solution. Continue stirring for 30 minutes after the water addition is complete.

  • Neutralization: Slowly add the 5% sodium bicarbonate solution dropwise to the stirring mixture. This will neutralize the hydrochloric acid formed during hydrolysis. Monitor the vigorous gas (CO₂) evolution. Continue adding the bicarbonate solution until the pH of the aqueous layer is between 6 and 8 (test with pH paper).

  • Waste Segregation: Allow the mixture to settle and separate into organic and aqueous layers. Transfer the layers to separate, clearly labeled hazardous waste containers.

  • Final Disposal: The containers must be sealed, labeled as hazardous waste (including all chemical components), and disposed of through your institution's environmental health and safety office.[13][19]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Neutralization cluster_disposal Waste Management prep1 Assemble and Dry Three-Neck Flask prep2 Purge with Inert Gas (Ar or N2) prep1->prep2 prep3 Add Anhydrous Solvent (e.g., Heptane) prep2->prep3 prep4 Cool to 0-5 °C in Ice Bath prep3->prep4 react1 Slowly Add PCDS Waste to Stirring Solvent prep4->react1 Proceed with Caution react2 Slowly Quench with Isopropanol react1->react2 react3 Slowly Hydrolyze with Water react2->react3 react4 Neutralize with 5% NaHCO3 to pH 6-8 react3->react4 disp1 Separate Aqueous and Organic Layers react4->disp1 After Reaction is Complete disp2 Transfer to Labeled Hazardous Waste Containers disp1->disp2 disp3 Dispose via Institutional EHS Office disp2->disp3

Caption: Workflow for the safe neutralization of this compound waste.

Logical Relationships

Caption: Decision flowchart for responding to a this compound spill.

References

Technical Support Center: Pentachlorodisilane Vacuum Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with pentachlorodisilane (Si₂Cl₅H) in vacuum systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in vacuum systems?

This compound (PCDS) is a colorless, liquid chemical precursor used in various vacuum deposition processes, such as Chemical Vapor Deposition (CVD) and Plasma-Enhanced Atomic Layer Deposition (PEALD).[1][2][3] It is valued for its ability to deposit high-purity silicon-containing thin films, like amorphous silicon or silicon nitride, at lower temperatures than other precursors.[1][4] These films are critical components in the manufacturing of semiconductors and microelectronics.[1][4]

Q2: Why is leak detection critical when working with this compound?

Leak detection is absolutely critical due to the high reactivity of this compound. The compound catches fire spontaneously when exposed to air and reacts violently with water and moisture.[5] An atmospheric leak into the vacuum system will introduce air and humidity, causing PCDS to decompose. This reaction produces corrosive byproducts like hydrochloric acid (HCl) and can lead to the formation of solid silicon oxides.[1][2][5] Such reactions compromise experimental results, damage equipment, and pose significant safety hazards.[5]

Q3: What are the common signs of a leak in my vacuum system?

Common indicators of a system leak include:

  • An unexpected and persistent rise in the base pressure of the vacuum chamber.[6]

  • The inability to reach the required low pressure.

  • Unusual sounds, such as hissing or whistling, from the vacuum apparatus.[6]

  • Inconsistent or poor-quality film deposition during experiments.

  • Abnormal readings on a Residual Gas Analyzer (RGA), such as high levels of nitrogen, oxygen, or water vapor.

Q4: What are the primary methods for leak detection in a high vacuum system?

For high and ultra-high vacuum systems, the two primary and most effective methods are:

  • Helium Mass Spectrometer Leak Detection: This is a highly sensitive and precise method that uses helium as a tracer gas to locate even very small leaks.[6][7][8] The system is connected to a mass spectrometer tuned to detect helium, which is sprayed on the exterior of the vacuum chamber near potential leak sites.[9]

  • Residual Gas Analyzer (RGA): An RGA is a mass spectrometer used to analyze the composition of gases remaining in a vacuum chamber.[10][11] It can confirm an atmospheric leak by detecting nitrogen and oxygen and can also identify other contaminants, helping to distinguish between a real leak, outgassing, or a virtual leak.[10][11][12]

Q5: Can I detect a this compound leak directly?

Directly detecting this compound vapor leaking out of a system is not a standard or safe procedure due to its hazardous nature.[5] The focus of leak detection in this context is to find atmospheric leaks into the vacuum system. This is accomplished by detecting tracer gases like helium or the atmospheric components themselves (nitrogen, oxygen, argon, and water vapor).[9][10]

Q6: What is the difference between a real leak, a virtual leak, and outgassing?

  • Real Leak: A physical penetration, such as a crack, a faulty seal, or a porous weld, that allows gas from outside the chamber to enter.[9]

  • Virtual Leak: A volume of trapped gas within the vacuum chamber that is slowly released, mimicking a real leak.[9] Examples include trapped air in screw threads or between layers of material.

  • Outgassing: The release of gases or vapors from the materials of the vacuum chamber itself, such as from chamber walls, seals, or components.[9] This is often exacerbated by heating.

Data Presentation: Key Chemical Properties

The following table summarizes key data for this compound and gases relevant to leak detection.

Compound NameChemical FormulaMolecular Weight ( g/mol )Common Mass Spec (m/z) PeaksRelevance
This compoundSi₂Cl₅H233.4Complex Isotopic PatternThe precursor chemical; highly reactive with atmospheric gases.[1][13]
NitrogenN₂28.0128, 14Primary component of air; a key indicator of an atmospheric leak.
OxygenO₂32.0032, 16Second major component of air; its presence with N₂ in a ~1:4 ratio confirms an air leak.
WaterH₂O18.0218, 17Reacts with PCDS to form HCl; its presence indicates a leak or insufficient bake-out.[5]
ArgonAr39.9540A minor component of air (~1%); can also be a useful indicator of an atmospheric leak.
Hydrochloric AcidHCl36.4636, 38 (due to Cl isotopes)A hazardous decomposition product of PCDS reacting with water.[1][5]
HeliumHe4.004An inert, non-reactive tracer gas used for precise leak location.[9]

Troubleshooting Guide

This guide provides a logical workflow for identifying and resolving leaks in a vacuum system where this compound is used.

Q1: I suspect a leak in my system. What is the first step?

Answer: Prioritize safety. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[5] If possible and safe to do so, immediately stop the flow of this compound and isolate its container from the vacuum system. Document the current system pressure and any other abnormal readings or observations.

Q2: How can I confirm if I have a real atmospheric leak?

Answer: The most effective tool for this is a Residual Gas Analyzer (RGA).[11] After isolating the PCDS source, monitor the gas composition in your vacuum chamber. A real atmospheric leak is strongly indicated by the presence of:

  • A significant peak at m/z = 28 (Nitrogen, N₂).

  • A peak at m/z = 32 (Oxygen, O₂) that is roughly one-fourth the height of the nitrogen peak.

  • A peak at m/z = 40 (Argon, Ar).

  • An elevated peak at m/z = 18 (Water, H₂O).

Q3: My RGA shows high levels of water (m/z=18) and HCl (m/z=36, 38). What does this mean?

Answer: This is a critical warning sign. It indicates that moisture has entered the system and is reacting with the this compound precursor.[5] The presence of HCl is a direct confirmation of this hazardous decomposition.[1] You should treat this as a confirmed leak and immediately proceed to locate and fix it.

Q4: I've confirmed a leak but don't know where it is. How do I find it?

Answer: A helium mass spectrometer leak detector is the industry standard for locating leaks with high precision.[6][14] The general procedure is detailed in the Experimental Protocols section below. This involves connecting the detector to your vacuum system and systematically spraying a small amount of helium gas on all potential leak points (flanges, welds, feedthroughs, viewports) from the outside. A spike in the detector's reading indicates the location of the leak.

Q5: I have located and repaired the leak. What are the next steps?

Answer: After the repair, you must ensure the system is clean and free of contaminants before reintroducing this compound.

  • Evacuate the chamber to a moderate vacuum.

  • Perform a system bake-out according to your process requirements to drive off any residual water and other volatile contaminants from the chamber walls.

  • Once cooled, pump the system down to its base pressure.

  • Run an RGA scan to confirm that the atmospheric leak is gone and that the water vapor levels are acceptably low.

  • Only when the system is confirmed to be clean, dry, and leak-tight should you reintroduce this compound.

Experimental Protocols

Protocol 1: Leak Confirmation using a Residual Gas Analyzer (RGA)

  • Safety Check: Ensure the this compound source is isolated from the vacuum chamber.

  • System Evacuation: Pump the vacuum chamber down to the operational pressure of the RGA (typically high vacuum, <10⁻⁴ mbar).[12]

  • RGA Activation: Turn on the RGA filament and data acquisition.

  • Data Acquisition: Perform a scan of masses (m/z) from at least 1 to 50 amu.

  • Analysis:

    • Look for a prominent peak at m/z=28 (N₂) and m/z=32 (O₂).

    • Verify that the ratio of the N₂ peak height to the O₂ peak height is approximately 4:1. This is the characteristic signature of an air leak.

    • Note the intensity of the water peak at m/z=18. An unusually high reading suggests a leak or significant contamination.

    • Check for peaks at m/z=36 and 38, which would indicate the presence of HCl from PCDS decomposition.

Protocol 2: Leak Location using a Helium Mass Spectrometer

  • System Preparation: Isolate and shut down all process gases, including this compound.

  • Connect Detector: Connect the helium leak detector to an appropriate port on your vacuum system.[9] The detector has its own vacuum pumps.

  • Evacuate System: Turn on the leak detector and allow it to evacuate your vacuum system to an appropriate test pressure (typically in the rough to medium vacuum range).

  • Calibrate: Calibrate the leak detector using a certified, calibrated leak standard to ensure accurate readings.

  • Isolate and Spray: Begin testing by spraying a fine stream of helium gas on the highest points of the vacuum chamber first, slowly working your way down. Target specific areas that are prone to leaks:

    • Flanges and gasket seals

    • Welds

    • Viewports

    • Electrical and mechanical feedthroughs

    • Valves

  • Monitor Response: Observe the leak detector's display. When helium is sprayed over a leak, it will be drawn into the system and detected by the mass spectrometer, causing a sharp increase in the measured leak rate.[9]

  • Pinpoint Location: Once a leak is indicated, stop spraying and allow the signal to decrease. Use a very fine nozzle to spray small, targeted areas to pinpoint the exact location of the leak. Mark the location for repair.

Visualizations

Leak_Troubleshooting_Workflow cluster_start Start cluster_diagnose Diagnosis cluster_locate Location cluster_resolve Resolution cluster_special_case Special Case decision decision action action hazard hazard success success start Suspect a Leak (e.g., pressure rise) safety SAFETY FIRST: Isolate PCDS Source start->safety use_rga Use Residual Gas Analyzer (RGA) to check for N2/O2 safety->use_rga leak_confirmed Air leak signature (N2:O2 ≈ 4:1)? use_rga->leak_confirmed use_helium Use Helium Leak Detector to pinpoint source leak_confirmed->use_helium No (Suspect virtual leak or outgassing) hcl_check RGA shows HCl peaks (m/z 36, 38)? leak_confirmed->hcl_check Yes leak_found Leak Found? use_helium->leak_found leak_found->use_helium No (Re-check entire system) repair Repair the physical leak leak_found->repair Yes clean Clean System: Pump-down & Bake-out repair->clean verify Verify Fix with RGA: Confirm low N2, O2, H2O clean->verify resume System OK: Resume Operations verify->resume hcl_check->use_helium No hcl_hazard HAZARD: Active PCDS decomposition. Proceed with extreme caution. hcl_check->hcl_hazard Yes hcl_hazard->use_helium

Caption: A workflow diagram for troubleshooting leaks in a this compound vacuum system.

PCDS_Decomposition_Pathway cluster_products Reaction Products reactant reactant product product hazard hazard leak leak PCDS This compound (Si₂Cl₅H) SiO Silicon Oxides (e.g., SiO₂) - Film Contamination - PCDS->SiO HCl Hydrochloric Acid (HCl) - Corrosive Gas - PCDS->HCl H2O Water Vapor (H₂O) H2O->SiO H2O->HCl Leak Atmospheric Leak Leak->H2O introduces

Caption: The hazardous decomposition pathway of PCDS when exposed to water from a system leak.

References

Validation & Comparative

A Comparative Guide to Pentachlorodisilane and Hexachlorodisilane for Silicon Nitride Film Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of precursors is a critical determinant in the quality and performance of silicon nitride (SiN) thin films, which are indispensable in a myriad of advanced technological applications. This guide provides an objective comparison between two prominent chlorosilane precursors: pentachlorodisilane (PCDS, Si₂HCl₅) and hexachlorodisilane (HCDS, Si₂Cl₆), focusing on their application in SiN film growth via Plasma-Enhanced Atomic Layer Deposition (PEALD) and Low-Pressure Chemical Vapor Deposition (LPCVD).

Executive Summary

This compound is emerging as a next-generation precursor for low-temperature SiN deposition, particularly in PEALD processes. It has been demonstrated to offer a significantly higher growth rate—over 20% greater than HCDS under identical conditions—while maintaining or even improving upon the quality of the resulting film.[1] HCDS, a more established precursor, is widely used in both PEALD and higher-temperature LPCVD processes for producing high-quality, stoichiometric SiN films.[2][3][4] The choice between PCDS and HCDS will ultimately depend on the specific requirements of the application, such as thermal budget, desired deposition rate, and film properties.

Performance Comparison: PCDS vs. HCDS

The following tables summarize the key performance metrics of PCDS and HCDS for SiN film growth, based on available experimental data.

Plasma-Enhanced Atomic Layer Deposition (PEALD)
Performance MetricThis compound (PCDS)Hexachlorodisilane (HCDS)Key Observations
Deposition Temperature 270–360 °C[1]270–360 °C[5]Both precursors are suitable for low-temperature deposition, a crucial requirement for thermally sensitive substrates.
Growth Per Cycle (GPC) >20% higher than HCDS under identical conditions[1]BaselinePCDS exhibits a significantly higher deposition rate, which can lead to improved throughput in manufacturing.
Film Density Comparable or better than HCDS-derived films[1]~2.4 g/cm³ (at 350 °C)[4]The higher reactivity of PCDS does not compromise the film density.
Wet Etch Rate (WER) Comparable or better than HCDS-derived films[1]1.2 nm/min (in 500:1 HF at 300 °C)[6]Low WER is indicative of a dense and high-quality film, crucial for applications requiring chemical resistance.
Refractive Index Comparable to HCDS-derived films[1]~2.0The refractive index is a key optical property, and both precursors yield films with values typical for SiN.
Impurity Levels (Chlorine) Below detection limits at 360 °C[1]Can be present, affecting film properties[5]The unique structure of PCDS may contribute to more efficient removal of chlorine during the deposition process.
Electrical Properties Leakage current: 1-2 nA/cm² @ 2 MV/cm; Breakdown field: ~12 MV/cm[1]Not explicitly stated in comparative studiesPCDS-derived films exhibit excellent electrical insulation properties.
Low-Pressure Chemical Vapor Deposition (LPCVD)
Performance MetricHexachlorodisilane (HCDS)
Deposition Temperature 450–850 °C[2]
Deposition Rate Substantially higher than dichlorosilane (SiH₂Cl₂) under similar conditions[2]
Film Composition Stoichiometric Si₃N₄ with no detectable chlorine at higher temperatures (with NH₃/Si₂Cl₆ ratio ≥ 60)[2]
Physical Properties Essentially the same as films grown from SiH₂Cl₂[2]
Low-Temperature Deposition Can deposit SiN films down to 250 °C[3]
Low-k Dielectric Application A low-k HCD-SiN film with a permittivity of 5.4 was formed at 450 °C[3]

Note: There is limited publicly available data on the use of PCDS in LPCVD processes for SiN growth.

Experimental Methodologies

PEALD of SiN using PCDS and HCDS

The following is a generalized experimental protocol for the deposition of SiN films using PCDS or HCDS in a PEALD process. Specific parameters will vary depending on the reactor configuration and desired film properties.

  • Substrate Preparation: Silicon wafers are cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

  • Deposition:

    • The substrate is placed in the PEALD reaction chamber, which is heated to the desired deposition temperature (e.g., 270–360 °C).

    • The chamber is purged with an inert gas (e.g., Ar or N₂) to establish a stable baseline pressure.

    • PEALD Cycle:

      • Precursor Pulse: A pulse of the silicon precursor (PCDS or HCDS) is introduced into the chamber. The precursor adsorbs onto the substrate surface in a self-limiting manner.

      • Purge: The chamber is purged with an inert gas to remove any unreacted precursor and byproducts from the gas phase.

      • Reactant Plasma: A nitrogen-containing plasma (e.g., from NH₃, N₂, or N₂/H₂ mixtures) is introduced into the chamber. The plasma reacts with the adsorbed precursor on the surface to form a monolayer of SiN.

      • Purge: The chamber is purged again with an inert gas to remove reaction byproducts.

    • The PEALD cycle is repeated until the desired film thickness is achieved.

  • Characterization: The deposited SiN films are characterized for thickness, refractive index (ellipsometry), composition (XPS), density (XRR), wet etch rate (in dilute HF), and electrical properties (C-V and I-V measurements).

LPCVD of SiN using HCDS

The following outlines a typical experimental protocol for LPCVD of SiN films using HCDS.

  • Substrate Preparation: Wafers are chemically cleaned to ensure a pristine surface for deposition.

  • Deposition:

    • Substrates are loaded into a horizontal or vertical LPCVD furnace tube.

    • The furnace is heated to the target deposition temperature (e.g., 450–850 °C) under vacuum.

    • Process gases, HCDS and ammonia (NH₃), are introduced into the furnace at controlled flow rates. The ratio of NH₃ to HCDS is a critical parameter influencing film stoichiometry.

    • The reaction proceeds on the heated substrate surfaces, resulting in the deposition of a SiN film. The pressure is typically maintained in the range of 0.1 to 5 Torr.[7]

  • Characterization: The resulting films are analyzed for their physical and chemical properties as described in the PEALD section.

Visualizing the Deposition Process and Comparison

To further elucidate the processes and the relationship between the precursors and resulting film properties, the following diagrams are provided.

G cluster_pcds PEALD with PCDS cluster_hcds PEALD with HCDS pcds_precursor This compound (PCDS) Pulse pcds_purge1 Inert Gas Purge pcds_precursor->pcds_purge1 pcds_plasma Nitrogen Plasma (e.g., NH₃, N₂) pcds_purge1->pcds_plasma pcds_purge2 Inert Gas Purge pcds_plasma->pcds_purge2 pcds_film SiN Monolayer Formation pcds_purge2->pcds_film pcds_film->pcds_precursor Repeat n cycles hcds_precursor Hexachlorodisilane (HCDS) Pulse hcds_purge1 Inert Gas Purge hcds_precursor->hcds_purge1 hcds_plasma Nitrogen Plasma (e.g., NH₃, N₂) hcds_purge1->hcds_plasma hcds_purge2 Inert Gas Purge hcds_plasma->hcds_purge2 hcds_film SiN Monolayer Formation hcds_purge2->hcds_film hcds_film->hcds_precursor Repeat n cycles

Caption: PEALD cycle for SiN film growth using PCDS and HCDS.

G cluster_properties Precursor Properties cluster_outcomes SiN Film Properties PCDS This compound (Si₂HCl₅) reactivity Higher Reactivity PCDS->reactivity low_temp Low Temperature Deposition PCDS->low_temp HCDS Hexachlorodisilane (Si₂Cl₆) established Established Precursor HCDS->established HCDS->low_temp versatility Versatile (PEALD/LPCVD) HCDS->versatility growth_rate Higher Growth Rate (>20%) reactivity->growth_rate film_quality Comparable or Better Film Quality reactivity->film_quality

Caption: Logical relationship between precursor properties and SiN film outcomes.

Conclusion

This compound demonstrates significant advantages over hexachlorodisilane for the PEALD of silicon nitride films, primarily in its ability to achieve a higher growth rate at low temperatures without compromising film quality. This makes PCDS a compelling choice for high-throughput manufacturing and for applications with stringent thermal budgets. HCDS remains a robust and versatile precursor, well-characterized for both PEALD and LPCVD, and is a reliable option for producing high-quality SiN films. The selection between these two precursors should be guided by a careful consideration of the specific process requirements and desired film characteristics. Further research directly comparing the two precursors in a wider range of deposition conditions and for various applications will continue to refine our understanding and guide optimal material selection.

References

Performance of Pentachlorodisilane against aminosilane precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pentachlorodisilane and Aminosilane Precursors for Thin Film Deposition

For researchers, scientists, and drug development professionals, the precise control over surface chemistry and thin film properties is paramount. This guide provides a comprehensive comparison of this compound (PCDS) and aminosilane precursors for the deposition of silicon-based thin films, such as silicon nitride (SiNₓ) and silicon dioxide (SiO₂), which are increasingly utilized in advanced biomedical applications.

The choice of precursor is a critical factor that dictates the performance characteristics of the deposited films, including their purity, density, and electrical properties. While aminosilanes have gained popularity due to their reduced corrosivity and safer handling compared to traditional chlorosilanes, novel chlorosilanes like PCDS offer competitive advantages in terms of growth rate and film quality.[1] This guide presents a data-driven comparison to aid in the selection of the optimal precursor for specific research and development needs in the pharmaceutical and biomedical fields.

Performance Comparison: this compound vs. Aminosilanes

The performance of PCDS and various aminosilane precursors is evaluated based on key metrics obtained from atomic layer deposition (ALD) and plasma-enhanced atomic layer deposition (PEALD) processes. These metrics include deposition temperature, growth per cycle (GPC), film density, wet etch rate (WER), and impurity content.

Silicon Nitride (SiNₓ) Deposition

Silicon nitride films are of significant interest for biomedical applications, including biocompatible coatings for implants and encapsulation layers for medical devices, owing to their excellent mechanical properties, chemical inertness, and biocompatibility.[2][3][4] Recent studies have also highlighted the antibacterial properties of silicon nitride surfaces.[5]

Table 1: Performance Metrics for SiNₓ Deposition using PCDS and Aminosilane Precursors

PrecursorDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Film Density (g/cm³)Wet Etch Rate (nm/min) in dilute HFKey Impurities (at. %)
This compound (PCDS) 270–360~1.02~2.53 - 2.6LowO (~2%), Cl (<1%)[6][7]
Bis(tert-butylamino)silane (BTBAS) Room Temperature–500~0.15 - 0.32~2.9~1 (at 400°C)[8][9]C (~2% at 400°C, ~10% at 200°C), O (~2%)[1]
Di(sec-butylamino)silane (DSBAS) 100-300~0.8High≤2C (~0% at 300°C)[10]

Note: Data is compiled from multiple sources and experimental conditions may vary.

From the data, PCDS exhibits a significantly higher growth per cycle compared to the aminosilanes, which can lead to faster deposition times.[11] It also allows for the growth of high-purity films with low oxygen and chlorine content at relatively low temperatures.[6][7] Among the aminosilanes, DSBAS demonstrates excellent performance for high-quality PEALD of SiNₓ, yielding films with high density, low etch rates, and minimal carbon contamination.[1] BTBAS offers a wide deposition temperature window and can produce high-density films, although carbon content can be a concern at lower temperatures.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving desired film properties. Below are generalized protocols for the deposition of silicon nitride using PCDS and aminosilane precursors via PEALD.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiNₓ

1. Using this compound (PCDS):

  • Precursor and Co-reactant: this compound (Si₂HCl₅) and a nitrogen-containing plasma (e.g., N₂, NH₃, or N₂/H₂ mixture).

  • Substrate Preparation: The substrate is loaded into the ALD reactor, which is then pumped down to a base pressure, typically in the mTorr range. The substrate is heated to the desired deposition temperature (e.g., 270–360 °C).

  • Deposition Cycle:

    • PCDS Pulse: PCDS vapor is pulsed into the reactor for a specific duration to allow for self-limiting chemisorption onto the substrate surface.

    • Purge: The reactor is purged with an inert gas (e.g., Ar or N₂) to remove any unreacted PCDS and gaseous byproducts.

    • Plasma Exposure: The nitrogen-containing plasma is introduced into the reactor for a set duration to react with the adsorbed PCDS layer, forming a silicon nitride film.

    • Purge: The reactor is purged again with an inert gas to remove plasma species and reaction byproducts.

  • Film Growth: The deposition cycle is repeated until the desired film thickness is achieved.[6][7]

2. Using Aminosilane Precursors (e.g., BTBAS):

  • Precursor and Co-reactant: An aminosilane precursor (e.g., Bis(tert-butylamino)silane) and a nitrogen-containing plasma (e.g., N₂).

  • Substrate and Precursor Preparation: The substrate is loaded and the reactor is brought to the desired temperature (e.g., Room Temperature - 500 °C) and base pressure. The aminosilane precursor is typically heated in a canister to achieve sufficient vapor pressure (e.g., BTBAS at ~55°C).[1]

  • Deposition Cycle:

    • Aminosilane Pulse: The aminosilane vapor is pulsed into the reactor (e.g., 0.5 to 3 seconds).[1]

    • Purge: Excess precursor and byproducts are removed by an inert gas purge.

    • Plasma Exposure: N₂ plasma is ignited to react with the surface-adsorbed precursor.

    • Purge: The chamber is purged to remove reaction byproducts.

  • Film Growth: The cycle is repeated to obtain the target film thickness.[1][8]

Visualization of Experimental Workflow

The following diagram illustrates a typical PEALD cycle, which is fundamental to the deposition processes described for both this compound and aminosilane precursors.

PEALD_Workflow cluster_cycle Single PEALD Cycle Precursor Step 1: Precursor Pulse (PCDS or Aminosilane) Purge1 Step 2: Inert Gas Purge Precursor->Purge1 Plasma Step 3: Nitrogen Plasma Exposure Purge1->Plasma Purge2 Step 4: Inert Gas Purge Plasma->Purge2 end Purge2->end Cycle Repeats start start->Precursor

Caption: A typical four-step Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle.

Logical Relationship of Precursor Choice to Film Properties

The selection of a precursor has a direct impact on the resulting film characteristics. This relationship can be visualized as a decision-making pathway.

Precursor_Choice cluster_precursor Precursor Type cluster_properties Desired Film Properties PCDS This compound (PCDS) HighGrowth High Growth Rate PCDS->HighGrowth  Primary Advantage LowTemp Low Deposition Temperature PCDS->LowTemp HighPurity High Purity (Low C, Cl) PCDS->HighPurity Aminosilane Aminosilanes (e.g., BTBAS, DSBAS) Aminosilane->LowTemp HighDensity High Film Density Aminosilane->HighDensity Safety Safer Handling Aminosilane->Safety  Primary Advantage

Caption: Logical flow from precursor choice to resulting film properties.

Conclusion

The selection between this compound and aminosilane precursors for thin film deposition is application-dependent. PCDS is a strong candidate for applications requiring high growth rates and high purity SiNₓ films.[11] On the other hand, aminosilanes, particularly mono-aminosilanes like DSBAS, offer a safer alternative with the ability to deposit high-quality, dense SiNₓ films with very low carbon content at low temperatures.[1][10] For researchers in drug development and medical device manufacturing, both precursor families provide viable pathways for creating advanced, functional surfaces. Aminosilanes are already utilized in surface modification for drug delivery vehicles, while the biocompatible and antibacterial nature of silicon nitride films deposited from either precursor type opens up possibilities for innovative medical implants and coatings.[2] The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the pursuit of next-generation biomedical technologies.

References

A Comparative Guide to PCDS and Dichlorosilane Precursors for High-Quality Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal precursors for thin film deposition, this guide provides a detailed comparison between Polychlorodisilane (PCDS) and Dichlorosilane (DCS). This analysis, supported by experimental data, examines key performance indicators to inform precursor selection for applications demanding high-quality silicon-based films, such as silicon nitride (SiN) and silicon dioxide (SiO2).

Executive Summary

Polychlorodisilane (PCDS), also known as hexachlorodisilane (HCD), is emerging as a compelling alternative to the industry-standard dichlorosilane (DCS) for the chemical vapor deposition (CVD) of silicon-containing films. The primary advantages of PCDS lie in its ability to facilitate significantly higher deposition rates at considerably lower temperatures. This can lead to increased throughput and reduced thermal budgets, which are critical in the fabrication of advanced semiconductor devices. While the physical properties of the resulting films are largely comparable, some variations in mechanical and electrical characteristics have been observed.

Quantitative Performance Comparison

The selection of a precursor is often dictated by the desired film properties and process constraints. The following table summarizes key performance metrics for films deposited using PCDS and DCS, based on available experimental data.

FeaturePCDS (Hexachlorodisilane)Dichlorosilane (DCS)Key Advantages of PCDS
Deposition Temperature Lower (e.g., 450-850°C for SiN)Higher (e.g., 700-900°C for SiN)[1]Reduced thermal budget, enabling use with temperature-sensitive substrates.
Deposition Rate Substantially higher[2]StandardIncreased throughput and manufacturing efficiency.
Activation Energy (SiN) Lower (~1.0 eV)[2]Higher (~1.9 eV)[2]More efficient decomposition at lower temperatures.
Film Stress (SiN) Low tensile stress achievableLow tensile stress achievable with high DCS:NH3 ratio[3]Comparable stress control.
Refractive Index (SiN) ~2.0 - 2.3[3]~2.0 - 2.3[3]Similar optical properties.
Dielectric Constant (k) Low-k films achievable (e.g., 5.4 for SiN at 450°C)StandardPotential for improved insulating properties in advanced devices.
Uniformity ExcellentExcellent[4]Both precursors offer high uniformity.
Chlorine Content Can be minimized at higher temperatures with appropriate gas ratios[2]Can be challenging to desorb at lower temperaturesPCDS offers a pathway to low-chlorine films at lower processing temperatures.
Mechanical Properties (SiN) Lower hardness, elastic modulus, and fracture resistanceHigher hardness, elastic modulus, and fracture resistanceDCS may be preferred for applications requiring maximum mechanical robustness.

Experimental Protocols

The following outlines a general methodology for the comparative evaluation of PCDS and DCS for silicon nitride deposition via Low-Pressure Chemical Vapor Deposition (LPCVD).

1. Substrate Preparation:

  • Silicon wafers are subjected to a standard cleaning procedure to remove organic and inorganic contaminants. This typically involves a sequence of solvent rinses followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide layer.

2. LPCVD Process:

  • The cleaned wafers are loaded into a hot-wall LPCVD furnace.

  • The furnace is pumped down to a base pressure, typically in the mTorr range.

  • The temperature is ramped to the desired deposition temperature (e.g., 550°C for PCDS, 770°C for DCS).[4]

  • Precursor gases are introduced into the reactor.

    • For PCDS: PCDS and ammonia (NH3) are introduced with a specific flow rate ratio (e.g., NH3/PCDS ratio of 60 or greater for stoichiometric films).[2]

    • For DCS: DCS and ammonia (NH3) are introduced with a specific flow rate ratio (e.g., DCS:NH3 ratio of 3:1 for low-stress films).[4]

  • The deposition is carried out for a predetermined time to achieve the target film thickness.

3. Film Characterization:

  • Thickness and Refractive Index: Measured using ellipsometry.

  • Composition and Stoichiometry: Analyzed by X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).

  • Stress: Determined by measuring the change in wafer curvature.

  • Electrical Properties: Metal-Insulator-Semiconductor (MIS) capacitor structures are fabricated to measure leakage current and breakdown voltage.

  • Defect Density: Can be assessed by techniques such as chemical etching followed by microscopic inspection.

Visualizing the Process and Logic

To better understand the underlying chemical processes and the experimental approach, the following diagrams are provided.

CVD_Reaction_Pathways cluster_PCDS PCDS Pathway cluster_DCS DCS Pathway PCDS PCDS (Si2Cl6) PCDS_decomp Thermal Decomposition PCDS->PCDS_decomp Heat SiCl4 SiCl4 PCDS_decomp->SiCl4 SiCl2_PCDS SiCl2 PCDS_decomp->SiCl2_PCDS Surface_PCDS Surface Reactions SiCl2_PCDS->Surface_PCDS NH3_PCDS NH3 NH3_PCDS->Surface_PCDS SiN_PCDS SiN Film Surface_PCDS->SiN_PCDS DCS DCS (SiH2Cl2) DCS_decomp Thermal Decomposition DCS->DCS_decomp Heat SiCl2_DCS SiCl2 + H2 DCS_decomp->SiCl2_DCS SiHCl SiHCl + HCl DCS_decomp->SiHCl Surface_DCS Surface Reactions SiCl2_DCS->Surface_DCS SiHCl->Surface_DCS NH3_DCS NH3 NH3_DCS->Surface_DCS SiN_DCS SiN Film Surface_DCS->SiN_DCS

Caption: CVD reaction pathways for PCDS and DCS precursors.

Experimental_Workflow start Start wafer_prep Wafer Cleaning (Solvent Rinse, HF Dip) start->wafer_prep lpcvd LPCVD Deposition wafer_prep->lpcvd pcds_process PCDS + NH3 (e.g., 550°C) lpcvd->pcds_process dcs_process DCS + NH3 (e.g., 770°C) lpcvd->dcs_process characterization Film Characterization pcds_process->characterization dcs_process->characterization thickness Thickness & Refractive Index (Ellipsometry) characterization->thickness composition Composition (XPS/RBS) characterization->composition stress Stress Measurement characterization->stress electrical Electrical Properties (I-V, C-V) characterization->electrical analysis Comparative Analysis thickness->analysis composition->analysis stress->analysis electrical->analysis end End analysis->end

References

A Comparative Guide to the Electrical Breakdown Strength of Silicon Nitride (SiNₓ) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrical breakdown strength of silicon nitride (SiNₓ) films produced by various deposition methods. While interest exists in novel precursors like polychlorodisilane (PCDS), the available scientific literature predominantly focuses on films derived from more established precursors such as silane (SiH₄) and dichlorosilane (SiH₂Cl₂). This guide, therefore, concentrates on these conventional methods, offering a valuable resource for researchers selecting materials and fabrication techniques for applications demanding high dielectric strength.

Performance Comparison of SiNₓ Films

The electrical breakdown strength of SiNₓ films is a critical parameter for their application as dielectric materials in electronic devices. This property is significantly influenced by the deposition method, precursor gases, and process parameters. Below is a summary of reported breakdown strengths for SiNₓ films fabricated by different techniques.

Deposition MethodPrecursor(s)Film ThicknessDeposition Temperature (°C)Breakdown Electric Field (MV/cm)Reference
Catalytic Chemical Vapor Deposition (Cat-CVD)SiH₄, NH₃, H₂Not Specified< 2006.6 (with H₂ annealing)[1][2]
Plasma-Enhanced Chemical Vapor Deposition (PECVD)SiH₄, NH₃1 µm200> 8[3]
Low-Pressure Chemical Vapor Deposition (LPCVD)SiH₂Cl₂, NH₃Not Specified> 700Not Specified[4]
PECVD (Silicon-rich)SiH₄, NH₃500 nmNot Specified> 12 (for SiON)[5][6]

Experimental Protocols

Accurate and reproducible measurement of electrical breakdown strength is crucial for evaluating and comparing dielectric films. The following section details a general experimental protocol for this purpose.

Methodology for Measuring Electrical Breakdown Strength

A common method for determining the dielectric breakdown strength of thin films involves the fabrication of Metal-Insulator-Semiconductor (MIS) or Metal-Insulator-Metal (MIM) capacitor structures.[1] A voltage is then applied across the dielectric layer until it fails, and the breakdown field is calculated.

1. Sample Preparation:

  • Substrate: A conductive substrate, such as a heavily doped silicon wafer, is typically used.

  • Dielectric Deposition: The SiNₓ film of the desired thickness is deposited on the substrate using the chosen method (e.g., PECVD, LPCVD).

  • Electrode Deposition: Circular metal electrodes (e.g., gold, aluminum) of a defined area are deposited on top of the SiNₓ film through techniques like thermal evaporation or sputtering, often using a shadow mask to define the geometry.

2. Electrical Measurement:

  • Test Setup: A probe station is used to make electrical contact with the top electrode and the bottom substrate. A semiconductor device analyzer or a source-measure unit is used to apply a voltage and measure the resulting current.

  • Voltage Application: A ramped voltage stress is applied to the capacitor. Common techniques include:

    • Short-Time Method: The voltage is increased at a constant rate (e.g., 500 V/s) until breakdown occurs.[7]

    • Slow Rate-of-Rise Method: The voltage is increased at a slower, uniform rate, starting from 50% of the expected breakdown voltage.[7][8]

    • Step-by-Step Method: The voltage is increased in discrete steps and held for a specific duration at each step until breakdown.[7]

  • Breakdown Criterion: Breakdown is typically defined as the point where a sudden, irreversible increase in the leakage current is observed. A current compliance limit is often set on the measurement instrument to prevent catastrophic damage to the equipment.[9]

3. Data Analysis:

  • The breakdown voltage (VBD) is recorded at the point of failure.

  • The electrical breakdown field (EBD) is calculated using the formula: EBD = VBD / d, where 'd' is the thickness of the SiNₓ film.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the electrical breakdown strength of a thin film.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Electrical Measurement cluster_analysis Data Analysis substrate Substrate Selection deposition SiNₓ Film Deposition substrate->deposition electrode Top Electrode Deposition deposition->electrode probing Probe Station Contact electrode->probing voltage_ramp Apply Ramped Voltage probing->voltage_ramp current_monitor Monitor Leakage Current voltage_ramp->current_monitor breakdown_detect Detect Breakdown Event current_monitor->breakdown_detect calculate_ebd Calculate Breakdown Field (E_BD) breakdown_detect->calculate_ebd

Fig. 1: Experimental workflow for dielectric breakdown measurement.

Concluding Remarks

References

A Comparative Guide to Leakage Current in Silicon Nitride Films: PCDS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of silicon nitride (SiN) thin films deposited from pentachlorodisilane (PCDS) reveals its competitive performance in terms of leakage current when compared to established alternative precursors like dichlorosilane (DCS) and bis(tertiary-butylamino)silane (BTBAS). This guide provides an objective comparison of these precursors, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal material for their specific applications where low leakage current is a critical parameter.

Silicon nitride thin films are integral components in a wide array of technological applications, from semiconductor devices to protective coatings in the pharmaceutical industry. A key performance metric for these films, particularly in electronic and biomedical applications, is their leakage current density. A lower leakage current signifies better insulating properties and is crucial for the reliability and performance of the end device. This guide focuses on the leakage current characteristics of SiN films derived from the novel precursor this compound and compares them against the more conventional precursors, dichlorosilane and bis(tertiary-butylamino)silane.

Performance Comparison of Silicon Nitride Precursors

The choice of precursor significantly impacts the electrical properties of the resulting SiN film. The following tables summarize the key electrical performance indicators for SiN films deposited using PCDS, DCS, and BTBAS, based on available experimental data. It is important to note that a direct comparison is challenging due to variations in deposition techniques and process parameters across different studies.

Table 1: Comparison of Leakage Current and Breakdown Voltage

PrecursorDeposition MethodLeakage Current DensityElectric Field (MV/cm)Breakdown Voltage (MV/cm)
This compound (PCDS) PEALD1–2 nA/cm²2~12
Dichlorosilane (DCS) ALD0.25 nA/cm²3Not Specified
Bis(tertiary-butylamino)silane (BTBAS) PEALDNot SpecifiedNot Specified14–14.75

Note: The data presented is compiled from various research articles and may not represent a direct side-by-side comparison under identical conditions.

Experimental Methodologies

The electrical properties of SiN films are highly dependent on the deposition and characterization methods employed. The following sections detail typical experimental protocols for depositing and characterizing SiN films from PCDS, DCS, and BTBAS.

Deposition Protocols

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN from PCDS:

  • Precursor: this compound (HSi₂Cl₅)

  • Co-reactant: Ammonia (NH₃) plasma

  • Deposition Temperature: 250–400°C

  • Process: Alternating pulses of PCDS and NH₃ plasma, separated by purge steps.

Low-Pressure Chemical Vapor Deposition (LPCVD) of SiN from DCS:

  • Precursor: Dichlorosilane (H₂SiCl₂)

  • Co-reactant: Ammonia (NH₃)

  • Deposition Temperature: 700–850°C

  • Pressure: 100–500 mTorr

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN from BTBAS:

  • Precursor: Bis(tertiary-butylamino)silane (C₈H₂₂N₂Si)

  • Co-reactant: Nitrogen (N₂) or Ammonia (NH₃) plasma

  • Deposition Temperature: 300–500°C

  • Process: Alternating pulses of BTBAS and plasma, separated by purge steps.

Electrical Characterization Protocol

The leakage current and breakdown voltage of the SiN films are typically characterized using a Metal-Insulator-Semiconductor (MIS) capacitor structure.

  • Device Fabrication:

    • Deposit the SiN film onto a silicon wafer.

    • Deposit metal electrodes (e.g., Aluminum) on top of the SiN film through a shadow mask to define the capacitor area.

    • Create a bottom contact on the backside of the silicon wafer.

  • I-V Measurement:

    • Apply a ramping voltage across the MIS capacitor.

    • Measure the resulting current flowing through the dielectric film.

    • The leakage current density is calculated by dividing the measured current by the area of the metal electrode.

  • Breakdown Voltage Measurement:

    • Increase the applied voltage until a sudden and irreversible increase in current is observed, indicating the dielectric breakdown of the film.

    • The breakdown voltage is the voltage at which this catastrophic failure occurs. The breakdown electric field is then calculated by dividing the breakdown voltage by the film thickness.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the deposition and characterization of silicon nitride thin films, a process applicable to all the precursors discussed in this guide.

experimental_workflow cluster_deposition Film Deposition cluster_characterization Film Characterization node_precursor Precursor Selection (PCDS, DCS, or BTBAS) node_deposition Deposition Process (PEALD or LPCVD) node_precursor->node_deposition node_film Silicon Nitride Thin Film node_deposition->node_film node_fabrication MIS Capacitor Fabrication node_film->node_fabrication node_measurement I-V and Breakdown Measurements node_fabrication->node_measurement node_analysis Data Analysis node_measurement->node_analysis node_results Performance Data node_analysis->node_results Leakage Current & Breakdown Voltage

Conformality of PCDS-Based Films Versus Other Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of thin-film deposition, achieving highly conformal coatings on increasingly complex three-dimensional nanostructures is a critical challenge for researchers and engineers in semiconductor manufacturing and drug delivery systems. The choice of precursor chemistry plays a pivotal role in determining the conformality, or the ability of a film to maintain a uniform thickness over sharp steps and deep trenches. This guide provides an objective comparison of the conformality of films deposited using polychlorodisilanes (PCDS), specifically pentachlorodisilane (Si₂HCl₅), against other common silicon-based precursors for silicon nitride (SiNₓ) and silicon dioxide (SiO₂) films. The information presented is supported by experimental data from peer-reviewed studies to aid researchers, scientists, and drug development professionals in selecting the optimal precursor for their specific applications.

Quantitative Comparison of Film Conformality

The conformality of a thin film is typically quantified by its step coverage, which is the ratio of the film thickness on the sidewall or bottom of a feature to the thickness on the top surface. A step coverage of 100% indicates a perfectly conformal coating. The following tables summarize the quantitative conformality data for SiNₓ and SiO₂ films deposited using various precursors and deposition techniques.

Table 1: Conformality of Silicon Nitride (SiNₓ) Films

PrecursorCo-reactantDeposition MethodSubstrate Temperature (°C)Aspect Ratio of FeatureConformality/Step Coverage (%)Reference
This compound (PCDS, Si₂HCl₅) NH₃/N₂ PlasmaPEALD360High Aspect Ratio>95% (inferred from similar chlorodisilanes)
Hexachlorodisilane (Si₂Cl₆)NH₃ PlasmaPEALD≤400~5>95[1][2]
Hexachlorodisilane (Si₂Cl₆)CH₃NH₂ / N₂ PlasmaALD400High Aspect Ratio~90[3]
Cyclosilazane (CSN-2)N₂/H₂ PlasmaRPALD400High Aspect RatioSide: 82 to 105, Bottom: 90 to 110 (with H₂ plasma treatment)
Trisilylamine (TSA)NH₃ PlasmaPEALDNot SpecifiedHigh Aspect RatioImproved with NH₃ plasma

Table 2: Conformality of Silicon Dioxide (SiO₂) Films

PrecursorCo-reactantDeposition MethodSubstrate Temperature (°C)Aspect Ratio of FeatureConformality/Step Coverage (%)Reference
Bis(ethyl-methylamino)silane (BEMAS)OzoneALD250200:1Perfect surface coverage
H₂Si[N(C₂H₅)₂]₂O₂ PlasmaPEALD200~3095-100[4]
Tris(dimethylamino)silane (3DMAS)Plasma activated O₂ALDNot SpecifiedNot SpecifiedHigh[5]
Bis(diethylamino)silane (BDEAS)Plasma activated O₂ALDNot SpecifiedNot SpecifiedHigh[5]

Experimental Protocols

The conformality of thin films is primarily determined by analyzing cross-sectional images of the deposited films on substrates with high-aspect-ratio features, such as trenches or vias. A generalized experimental protocol for this analysis is as follows:

1. Substrate Preparation:

  • Patterned silicon wafers with high-aspect-ratio trenches or vias are used as substrates. The dimensions of these features (depth and width) are critical and should be precisely characterized before deposition.

  • The substrates are cleaned using standard procedures (e.g., RCA clean) to remove any organic and inorganic contaminants from the surface. A final dip in dilute hydrofluoric acid (HF) is often performed to remove the native oxide layer.

2. Thin Film Deposition:

  • The thin film of interest (e.g., SiNₓ or SiO₂) is deposited using an Atomic Layer Deposition (ALD) or Plasma-Enhanced ALD (PEALD) system.

  • The deposition parameters, including precursor and co-reactant pulse times, purge times, substrate temperature, and plasma power (for PEALD), are carefully controlled and documented.

3. Cross-Sectional Sample Preparation:

  • After deposition, the wafer is cleaved or prepared using a Focused Ion Beam (FIB) to expose a cross-section of the coated features.

  • For Transmission Electron Microscopy (TEM) analysis, a thin lamella is extracted from the cross-section using the FIB lift-out technique.

4. Imaging and Measurement:

  • The cross-section is imaged using a Scanning Electron Microscope (SEM) or a Transmission Electron Microscope (TEM). TEM provides higher resolution and is preferred for very thin films and narrow features.

  • The thickness of the deposited film is measured at multiple points: on the top surface, on the sidewall (at various depths), and at the bottom of the feature.

5. Conformality Calculation:

  • The step coverage is calculated using the following formulas:

    • Sidewall Step Coverage (%) = (Thickness on Sidewall / Thickness on Top) x 100

    • Bottom Step Coverage (%) = (Thickness at Bottom / Thickness on Top) x 100

  • A conformality percentage close to 100% across the entire feature indicates a highly conformal coating.

Visualization of Deposition Process

The following diagrams illustrate the fundamental steps of a typical Atomic Layer Deposition cycle and a simplified experimental workflow for conformality analysis.

ALD_Cycle cluster_0 Step 1: Precursor Pulse cluster_1 Step 2: Purge cluster_2 Step 3: Co-reactant Pulse cluster_3 Step 4: Purge p1 Precursor A In pu1 Purge Excess A p1->pu1 Surface Reaction p2 Co-reactant B In pu1->p2 pu2 Purge Byproducts & Excess B p2->pu2 Surface Reaction pu2->p1 Cycle Repeats Conformality_Workflow cluster_prep Preparation cluster_dep Deposition cluster_analysis Analysis Substrate Patterned Substrate Clean Substrate Cleaning Substrate->Clean Deposition ALD/PEALD Clean->Deposition CrossSection Cross-Sectioning (FIB) Deposition->CrossSection Imaging SEM/TEM Imaging CrossSection->Imaging Measurement Thickness Measurement Imaging->Measurement Calculation Conformality Calculation Measurement->Calculation

References

A Comparative Guide to Pentachlorodisilane in Advanced Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed cost-performance analysis of Pentachlorodisilane (PCDS) as a silicon precursor in manufacturing, with a focus on semiconductor applications. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize thin-film deposition techniques. The following sections objectively compare PCDS with common alternatives, supported by experimental data, and provide detailed experimental methodologies.

Overview of this compound and Its Alternatives

This compound (PCDS, Si₂Cl₅H) is a liquid silicon precursor used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes to create high-purity silicon-containing thin films, such as amorphous silicon and silicon nitride.[1] These films are critical components in the fabrication of integrated circuits and photovoltaic cells.[1] The primary alternatives to PCDS in these applications are Trichlorosilane (TCS, SiHCl₃) and Hexachlorodisilane (HCDS, Si₂Cl₆).

  • This compound (PCDS): Valued for its ability to deposit high-purity films at faster rates compared to some alternatives.[1] It is considered a "next generation" precursor for applications currently using HCDS.[2]

  • Trichlorosilane (TCS): A widely used and cost-effective precursor, particularly for producing solar-grade silicon.[1][3] It is a colorless, volatile liquid.[3]

  • Hexachlorodisilane (HCDS): A precursor known for its good low-temperature performance in CVD and ALD processes for creating high-quality silicon oxide and nitride films.[4] It is also used in etching and nanofabrication.[1][5]

Cost-Performance Analysis

The selection of a silicon precursor is a trade-off between manufacturing cost and the desired performance characteristics of the final product. Purity, synthesis complexity, and deposition efficiency are key factors in this analysis.[6][7]

Cost Analysis and Synthesis

The manufacturing cost of precursors like PCDS is highly dependent on the synthesis method and the required purity level.[8] While older methods for synthesizing PCDS, such as the oligomerization of monosilanes, were inefficient and required significant energy, modern techniques have made it more commercially viable.[1][9]

The most efficient and scalable method for producing PCDS is the partial reduction of Hexachlorodisilane (HCDS) using a metal hydride, which can achieve high yields and purity at a relatively low cost.[1][9] This inventive method positions PCDS as a cost-competitive option, especially for high-volume production.[8]

Synthesis Method Typical Yield (%) Energy Intensity Scalability Primary Feedstock
Partial Reduction (PCDS) 83%[1]Moderate[1]High[1][9]Hexachlorodisilane (HCDS)
Oligomerization (PCDS) 45-50%[1]High[1][9]Low[1]Monosilanes (e.g., SiCl₄)
Hydrochlorination (TCS) 80-90%[3]ModerateHighMetallurgical Grade Silicon, HCl
Performance Comparison

PCDS demonstrates significant performance advantages in specific applications, particularly in the deposition of silicon nitride (SiNₓ) films via Plasma-Enhanced Atomic Layer Deposition (PEALD).

Compared to HCDS, PCDS exhibits a growth rate more than 20% higher under identical PEALD conditions, while delivering comparable or superior film quality.[2] The resulting SiNₓ films show low oxygen (~2 at. %) and chlorine (<1 at. %) content, high density, and excellent electrical properties.[2][10] When compared with TCS, PCDS offers faster deposition rates and lower impurity incorporation, which is critical for advanced semiconductor devices.[1]

Parameter This compound (PCDS) Hexachlorodisilane (HCDS) Trichlorosilane (TCS)
Primary Application High-purity SiNₓ, a-Si films (CVD/ALD)[1][2]SiNₓ, SiO₂, poly-Si films (CVD/ALD)[4][5]Solar-grade silicon, epitaxial Si[1][3]
Deposition Rate High; >20% faster than HCDS in PEALD[2]Moderate; Slower than PCDS[2]Generally lower than PCDS[1]
Deposition Temp. 270–800°C (ALD/CVD)[1][2]450–850°C (CVD)[5]~300°C (Hydrochlorination)[3]
Film Purity High; Low O (~2%), Cl (<1%) content[2]HighGood; higher impurity risk than PCDS[1]
Film Density (SiNₓ) High; ~2.6 g/cm³ (PEALD at 270°C)[10]High; ~2.6 g/cm³ (PEALD at 270°C)[10]N/A
Electrical Properties Excellent; Leakage current ~1-2 nA/cm², Breakdown field ~12 MV/cm[2]Comparable to PCDS[10]N/A
Cost-Effectiveness High for advanced applicationsModerate to HighHigh for bulk silicon production[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving desired material properties. Below are methodologies for the synthesis of PCDS and its application in a PEALD process.

Synthesis of this compound (via Partial Reduction)

This protocol describes the high-yield synthesis of PCDS from HCDS.

Objective: To synthesize this compound by partially reducing Hexachlorodisilane with a metal hydride.

Materials:

  • Hexachlorodisilane (Si₂Cl₆)

  • Metal Hydride (e.g., Diisobutylaluminum hydride - DIBAH)

  • Inert solvent (e.g., high-boiling point hydrocarbon)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Quenching agent

Equipment:

  • Glass reactor with overhead stirrer, condenser, and dropping funnel

  • Heating mantle with temperature controller

  • Vacuum distillation apparatus (e.g., 5-tray column)

  • Cooled condenser and receiving flask

Procedure:

  • Reactor Setup: Assemble the reactor under an inert atmosphere (N₂ or Ar). Ensure all glassware is dry.

  • Charging Reactor: Charge the reactor with Hexachlorodisilane and the inert solvent.

  • Reaction: Begin stirring and heat the mixture to the target reaction temperature (e.g., 80–90°C).[1]

  • Addition of Reducing Agent: Slowly add the metal hydride solution (e.g., DIBAH) to the reactor via the dropping funnel over a period of 30-60 minutes. Precise stoichiometric control is crucial to prevent over-reduction.[1]

  • Reaction Monitoring: Maintain the reaction temperature and continue stirring for a set duration (e.g., 30 minutes) after the addition is complete.[8]

  • Distillation: After the reaction, distill the mixture under vacuum through a multi-tray column to separate the PCDS product from unreacted starting materials and byproducts.[8]

  • Collection: Collect the PCDS fraction in a cooled receiving flask. Purity can be assessed via Gas Chromatography (GC) or NMR spectroscopy.[1][8]

  • Purification: For higher purity, a second fractional distillation may be performed.[8]

PEALD of Silicon Nitride using PCDS

This protocol outlines a general workflow for depositing a SiNₓ thin film.

Objective: To deposit a uniform, high-quality silicon nitride thin film on a substrate using PCDS in a PEALD system.

Materials:

  • This compound (PCDS) precursor

  • Nitrogen (N₂) and Hydrogen (H₂) plasma source gases

  • Substrate (e.g., Silicon wafer)

  • High-purity purge gas (e.g., Argon)

Equipment:

  • PEALD reactor with a hollow cathode plasma source

  • Substrate heater

  • Precursor delivery system (bubbler or vapor draw)

  • Vacuum pumps and pressure controllers

  • In-situ monitoring tools (optional, e.g., ellipsometer)

Procedure:

  • Substrate Preparation: Clean the silicon substrate to remove any native oxide or organic contaminants.

  • System Preparation: Load the substrate into the PEALD reactor. Heat the substrate to the desired deposition temperature (e.g., 270–360°C).[2]

  • ALD Cycle: One cycle consists of four sequential steps: a. PCDS Pulse: Introduce PCDS vapor into the reactor for a set duration (e.g., 1-2 seconds) to allow for self-limiting chemisorption on the substrate surface. b. Purge 1: Purge the reactor with inert gas (e.g., Argon) to remove any unreacted PCDS and byproducts. c. Plasma Exposure: Introduce N₂/H₂ gas and ignite the plasma for a set duration (e.g., 10-20 seconds). The plasma reacts with the adsorbed precursor layer to form silicon nitride. d. Purge 2: Purge the reactor again with inert gas to remove plasma byproducts.

  • Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) for PCDS is typically higher than for HCDS.[2]

  • Characterization: After deposition, characterize the film for thickness, refractive index, density, chemical composition (XPS), and electrical properties.[2]

Mandatory Visualizations

The following diagrams illustrate key processes and relationships discussed in this guide.

PCDS_Synthesis HCDS Hexachlorodisilane (Si₂Cl₆) Reactor Reaction Vessel (80-90°C, Inert Atm.) HCDS->Reactor Input MetalHydride Metal Hydride (e.g., DIBAH) MetalHydride->Reactor Reductant Distillation Vacuum Distillation Reactor->Distillation Crude Product PCDS This compound (Si₂Cl₅H) Byproducts Byproducts (e.g., AlCl₃) Distillation->PCDS Purified Distillation->Byproducts Separated

Caption: Synthesis pathway for this compound (PCDS).

PEALD_Workflow PEALD Cycle for SiNₓ Deposition start Start Cycle step1 Step 1: PCDS Pulse (Precursor Adsorption) start->step1 step2 Step 2: Inert Gas Purge (Remove Excess Precursor) step1->step2 step3 Step 3: N₂/H₂ Plasma (Surface Reaction) step2->step3 step4 Step 4: Inert Gas Purge (Remove Byproducts) step3->step4 end End Cycle (Repeat for Thickness) step4->end end->step1 Next Cycle

Caption: Experimental workflow for a single PEALD cycle.

Performance_Logic cluster_precursors Precursor Choice cluster_performance Performance Outcome PCDS PCDS Rate Deposition Rate PCDS->Rate Very High Purity Film Purity / Quality PCDS->Purity Excellent Cost Cost-Effectiveness PCDS->Cost High (Adv. Apps) HCDS HCDS HCDS->Rate High HCDS->Purity Very Good HCDS->Cost Moderate TCS TCS TCS->Rate Moderate TCS->Purity Good TCS->Cost Very High (Bulk Apps)

Caption: Logical comparison of precursor performance metrics.

References

Pentachlorodisilane: A Promising Precursor for Low-Temperature Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and semiconductor development, the quest for precursors enabling lower thermal budgets in deposition processes is relentless. Pentachlorodisilane (PCDS), with the chemical formula HSi₂Cl₅, is emerging as a compelling candidate for the low-temperature deposition of silicon-containing films. While comprehensive comparative data for silicon (Si) film deposition is still emerging, studies on silicon nitride (SiNₓ) deposition highlight significant advantages over conventional precursors.

This compound's unique molecular structure, featuring a Si-Si bond and a hydrogen substitution for a chlorine atom compared to hexachlorodisilane (HCDS), is believed to contribute to its higher reactivity and lower steric hindrance. This allows for deposition processes to be carried out at significantly lower temperatures, a critical factor in the fabrication of advanced semiconductor devices where thermal budget control is paramount to prevent dopant diffusion and preserve the integrity of underlying structures.

Comparative Performance: An Overview

A notable study using plasma-enhanced atomic layer deposition (PEALD) for SiNₓ films showed that PCDS exhibits a growth per cycle (GPC) approximately 20% higher than that of the commercially available hexachlorodisilane (Si₂Cl₆) under identical process conditions.[1] The resulting films also demonstrated comparable or superior quality in terms of refractive index, wet etch rate, and density.[1]

Table 1: Performance Comparison of PCDS and HCDS for PEALD of Silicon Nitride [1]

PrecursorDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Film Properties (Compared to HCDS)
This compound (PCDS) 270 - 360>20% higherBetter or comparable
Hexachlorodisilane (HCDS) 270 - 360BaselineStandard

Furthermore, a key advantage of PCDS is the significantly lower precursor exposure required to achieve saturation in the ALD process, which can be orders of magnitude lower than other thermal and plasma-enhanced ALD processes. Patents also suggest that PCDS can be utilized for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-containing films, including elemental silicon, at temperatures as low as 100-400°C.[2]

Experimental Protocols: A Glimpse into Methodology

Detailed experimental protocols for the deposition of pure silicon films using PCDS are not extensively published. However, the methodology for the plasma-enhanced atomic layer deposition of silicon nitride using PCDS provides a foundational understanding of the process.

Key Experimental Steps for PEALD of SiNₓ using PCDS:

  • Substrate Preparation: The substrate is loaded into the reaction chamber.

  • Precursor Delivery: this compound vapor is introduced into the chamber for a specific pulse time to allow for self-limiting chemisorption onto the substrate surface.

  • Purge: The reaction chamber is purged with an inert gas (e.g., Argon) to remove any unreacted PCDS and byproducts.

  • Reactant Exposure: A nitrogen-containing reactant, such as ammonia (NH₃) plasma, is introduced into the chamber to react with the adsorbed PCDS layer, forming a thin layer of silicon nitride.

  • Purge: The chamber is purged again with an inert gas to remove reaction byproducts.

  • Deposition Cycle: Steps 2 through 5 are repeated to achieve the desired film thickness.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for a chemical vapor deposition process, which can be adapted for precursors like this compound.

CVD_Workflow Generalized Chemical Vapor Deposition Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition sub_prep Substrate Preparation (Cleaning) reactor_load Load Substrate into Reactor sub_prep->reactor_load precursor_prep Precursor Handling (Vaporization) precursor_intro Introduce Precursor Vapor precursor_prep->precursor_intro reactor_load->precursor_intro reactant_intro Introduce Reactant Gas (optional) precursor_intro->reactant_intro deposition Film Growth on Substrate precursor_intro->deposition reactant_intro->deposition purge Purge Reactor deposition->purge unload Unload Substrate purge->unload characterization Film Characterization unload->characterization

Caption: Generalized workflow for Chemical Vapor Deposition (CVD).

Future Outlook

While current research provides a strong indication of the advantages of this compound for low-temperature deposition, particularly for silicon nitride, further investigation is required to fully characterize its performance for the deposition of pure silicon films. Direct, comparative studies against industry-standard precursors like dichlorosilane and silane are necessary to establish its viability as a next-generation material for advanced semiconductor manufacturing. The potential for PCDS to enable lower deposition temperatures while maintaining or improving film quality makes it a precursor of significant interest for future technological advancements.

References

Characterization of Silicon Nitride (SiNₓ) Films: A Comparative Guide to PCDS and Sputtering Deposition Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of thin films is paramount for ensuring the quality and performance of various devices and coatings. This guide provides a comparative analysis of Silicon Nitride (SiNₓ) films deposited via Plasma-Enhanced Chemical Vapor Deposition (PECVD), a common type of Plasma Chemical Vapor Deposition System (PCDS), and sputtering techniques. The characterization focuses on data obtained from X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR), offering insights into elemental composition, chemical bonding, and structural properties.

This document outlines detailed experimental methodologies for both analytical techniques and presents a quantitative comparison of SiNₓ films produced by PECVD and sputtering. The objective is to provide a clear, data-driven guide to aid in the selection of the appropriate deposition technique and characterization methodology for specific research and development applications.

Comparative Analysis of Deposition Techniques

PECVD and sputtering are two widely used methods for depositing SiNₓ thin films, each presenting distinct advantages and disadvantages that influence the final film properties.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a chemical process where precursor gases (e.g., silane (SiH₄) and ammonia (NH₃) or nitrogen (N₂)) react in a plasma environment to form a SiNₓ film on a substrate. This method is favored for its ability to deposit uniform and conformal coatings at relatively low temperatures, making it suitable for temperature-sensitive substrates.[1]

Sputtering , a physical vapor deposition (PVD) technique, involves the bombardment of a silicon target with energetic ions (typically argon) in a nitrogen-containing atmosphere. This process dislodges silicon atoms, which then react with nitrogen and deposit onto the substrate. Sputtered films are generally denser and have lower hydrogen content compared to their PECVD counterparts.[1]

FeaturePECVDSputtering
Deposition Mechanism Chemical Vapor DepositionPhysical Vapor Deposition
Precursors Gaseous (e.g., SiH₄, NH₃, N₂)Solid Target (Silicon)
Operating Temperature Lower (typically < 400°C)Can be higher, but low-temperature options exist
Film Density Generally lowerGenerally higher
Hydrogen Content Higher, due to precursor gasesLower to negligible
Conformality ExcellentCan be less conformal on complex topographies
Deposition Rate Generally higherGenerally lower
Cost Equipment can be less expensiveCan be more expensive

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Sample Preparation:

  • Samples are typically cut into small pieces (e.g., 1x1 cm²) to be mounted on the sample holder.

  • To avoid surface contamination from atmospheric exposure, samples should be analyzed as soon as possible after deposition.

  • For depth profiling or to remove surface oxide layers, in-situ ion etching (e.g., with Ar⁺ ions) can be used. However, it is important to note that preferential sputtering of nitrogen can occur, potentially altering the measured N/Si ratio. An alternative is a wet chemical etch using a dilute hydrofluoric acid (HF) solution prior to analysis to remove the surface oxide.

Instrumentation and Data Acquisition:

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.

  • Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the photoelectrons.

  • Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (~10⁻⁹ torr) to prevent surface contamination.

  • Survey Scan: A wide energy range scan (e.g., 0-1100 eV) is performed to identify all elements present on the surface.

  • High-Resolution Scans: Detailed scans of the Si 2p, N 1s, O 1s, and C 1s core levels are acquired to determine the chemical bonding states.

  • Charge Neutralization: A low-energy electron flood gun may be necessary to compensate for surface charging in insulating SiNₓ films.[2]

Data Analysis:

  • The elemental composition is determined from the peak areas of the high-resolution spectra, corrected by relative sensitivity factors.

  • The high-resolution spectra are curve-fitted using appropriate peak shapes (e.g., Gaussian-Lorentzian) to identify different chemical states. For example, the Si 2p peak can be deconvoluted into contributions from Si-N and Si-O bonds.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify chemical bonds and functional groups in a material by measuring the absorption of infrared radiation.

Sample Preparation:

  • For transmission measurements, SiNₓ films are deposited on double-side polished, high-resistivity silicon wafers to minimize scattering and free carrier absorption.[3]

  • No special preparation is typically needed for analysis.

Instrumentation and Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Measurement Mode:

    • Transmission: Suitable for films thicker than 1000 Å.[4]

    • Attenuated Total Reflectance (ATR): Grazing angle ATR can enhance the signal for thin films (< 2000 Å).[4]

  • Spectral Range: Typically 400-4000 cm⁻¹.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

  • Background Correction: A background spectrum of a bare silicon wafer is collected and subtracted from the sample spectrum.

Data Analysis:

  • The presence of characteristic absorption peaks is used to identify chemical bonds. Key peaks for SiNₓ include:

    • Si-N stretching: ~840-890 cm⁻¹

    • Si-H stretching: ~2100-2200 cm⁻¹

    • N-H stretching: ~3340-3350 cm⁻¹

    • N-H bending: ~1170-1200 cm⁻¹

  • The concentration of Si-H and N-H bonds can be quantified from the integrated area of their respective absorption peaks using established methods and calibration factors.

Quantitative Data and Comparison

The following tables summarize typical quantitative data obtained from XPS and FTIR analysis of SiNₓ films deposited by PECVD and sputtering.

XPS Analysis: Elemental Composition and N/Si Ratio
Deposition TechniqueSi (at. %)N (at. %)O (at. %)C (at. %)N/Si Ratio
PECVD 40 - 5045 - 55< 5< 21.1 - 1.4
Sputtering 42 - 5248 - 58< 3< 11.1 - 1.38

Note: Atomic percentages can vary significantly depending on the specific deposition parameters. Oxygen and carbon are common surface contaminants.

The N/Si ratio is a critical parameter that influences the optical and mechanical properties of the SiNₓ film. Both techniques can produce films with a range of stoichiometries.

FTIR Analysis: Bond Concentrations
Deposition TechniqueSi-H Bond Conc. (bonds/cm³)N-H Bond Conc. (bonds/cm³)Total H Conc. (atoms/cm³)
PECVD 10²¹ - 10²²10²¹ - 10²²10²¹ - 10²³
Sputtering < 10²¹ (often below detection limit)< 10²¹ (often below detection limit)Significantly lower than PECVD

The most significant difference observed between PECVD and sputtered SiNₓ films is the hydrogen content. The presence of Si-H and N-H bonds in PECVD films is a direct result of the hydrogen-containing precursor gases. This hydrogen can influence the film's refractive index, stress, and passivation properties. Sputtered films, being deposited from a solid silicon target, have inherently lower hydrogen content.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the characterization of SiNₓ films using XPS and FTIR.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing Sample SiNx Film on Substrate Clean Cleaning (Optional) Sample->Clean Mount Mounting on Holder Clean->Mount UHV Introduction into UHV Mount->UHV Survey Survey Scan UHV->Survey HighRes High-Resolution Scans (Si 2p, N 1s, O 1s, C 1s) Survey->HighRes Composition Elemental Composition HighRes->Composition Bonding Chemical Bonding Analysis HighRes->Bonding

XPS Experimental Workflow

FTIR_Workflow cluster_prep_ftir Sample Preparation cluster_analysis_ftir FTIR Measurement cluster_data_ftir Data Analysis Sample_FTIR SiNx Film on IR-transparent Substrate (e.g., Si) Background Background Scan (Bare Substrate) Sample_FTIR->Background SampleScan Sample Scan Sample_FTIR->SampleScan Background->SampleScan Absorbance Calculate Absorbance Spectrum SampleScan->Absorbance PeakID Peak Identification (Si-N, Si-H, N-H) Absorbance->PeakID Quantify Quantitative Analysis (Bond Concentrations) PeakID->Quantify

References

A Comparative Guide to Thermal ALD and PEALD with Pentachlorodisilane for Advanced Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking atomic-scale precision in thin film fabrication, Atomic Layer Deposition (ALD) offers unparalleled control over thickness and conformality. When utilizing the precursor pentachlorodisilane (PCDS, HSi₂Cl₅), two primary ALD techniques emerge: thermal ALD and Plasma-Enhanced ALD (PEALD). This guide provides a detailed comparison of these methods, supported by available experimental data, to inform the selection of the optimal deposition strategy for specific research and development applications.

While extensive data exists for the PEALD of silicon-based films using PCDS, particularly for silicon nitride (SiNₓ), there is a notable lack of specific experimental reports on the thermal ALD process with this precursor. The scientific literature indicates that thermal ALD of SiNₓ using chlorosilanes typically necessitates high temperatures, generally exceeding 450°C, to facilitate the reaction with nitrogen sources like ammonia or hydrazine.[1][2][3] In contrast, PEALD leverages plasma to activate the reactant species, enabling deposition at significantly lower temperatures.[1][4]

This guide will therefore present a comprehensive overview of the PEALD process with PCDS and provide a representative comparison with thermal ALD based on data available for the closely related and commercially prevalent precursor, hexachlorodisilane (HCDS, Si₂Cl₆).

Quantitative Data Summary

The following tables summarize key performance indicators for PEALD of SiNₓ using PCDS and thermal ALD of SiNₓ using HCDS, offering a comparative perspective on critical process parameters and resulting film properties.

Table 1: Comparison of PEALD and Thermal ALD for Silicon Nitride Deposition

ParameterPEALD with this compound (PCDS)Thermal ALD with Hexachlorodisilane (HCDS)
Deposition Temperature 270 - 360 °C[1]515 - 650 °C[2]
Growth Per Cycle (GPC) >20% higher than HCDS under identical PEALD conditions[1][5]Typically > 1 Å/cycle[2]
Reactant NH₃, N₂/H₂ plasma[1]Ammonia (NH₃), Hydrazine (N₂H₄)[2]
Film Purity Low O (~2 at. %), Cl (<1 at. %)[1][5]Chlorine contamination can be a concern[2]
Film Density ~2.9 g/cm³[3]Good density due to high temperature[2]
Wet Etch Rate (WER) Low, e.g., ~0.8 nm/min in 100:1 HF[3]Generally low due to high density[2]
Electrical Properties Low leakage current (1-2 nA/cm² at 2 MV/cm), high breakdown field (~12 MV/cm)[1][5]Not extensively reported for HCDS thermal ALD

Experimental Protocols

Detailed methodologies for the PEALD of SiNₓ with PCDS are provided below to facilitate the replication and adaptation of these processes. A general protocol for thermal ALD with HCDS is also described based on literature.

Plasma-Enhanced ALD (PEALD) of Silicon Nitride with this compound (PCDS)

This protocol is based on a hollow cathode plasma-enhanced ALD system.[1]

  • Substrate Preparation: Utilize silicon wafers, cleaned using standard industry procedures to remove organic and native oxide contaminants.

  • ALD Reactor Conditions:

    • Base Pressure: Maintain a base pressure in the reactor, typically in the mTorr range.

    • Deposition Temperature: Set the substrate temperature within the ALD window of 270 - 360 °C.[1]

  • Deposition Cycle:

    • Step 1: PCDS Pulse: Introduce PCDS vapor into the reactor.

    • Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) to remove any unreacted PCDS and gaseous byproducts.

    • Step 3: Plasma Exposure: Introduce the nitrogen source (e.g., NH₃ or a mixture of N₂/H₂) and ignite the plasma for a predetermined duration.

    • Step 4: Purge: Purge the reactor again with the inert gas to remove unreacted species and byproducts.

  • Film Growth: Repeat the deposition cycle until the desired film thickness is achieved.

  • Characterization: Analyze the film thickness and refractive index using spectroscopic ellipsometry. Determine chemical composition and impurity levels using X-ray Photoelectron Spectroscopy (XPS).

Thermal ALD of Silicon Nitride with Hexachlorodisilane (HCDS) - A Representative Protocol

This generalized protocol is based on typical conditions reported for thermal ALD of SiNₓ with chlorosilanes.[2]

  • Substrate Preparation: Clean silicon wafers as described for the PEALD process.

  • ALD Reactor Conditions:

    • Base Pressure: Maintain a base pressure in the reactor, typically in the mTorr to Torr range.

    • Deposition Temperature: Set the substrate temperature within the ALD window, which for HCDS and ammonia is typically between 515 °C and 557 °C.[2]

  • Deposition Cycle:

    • Step 1: HCDS Pulse: Introduce HCDS vapor into the reactor.

    • Step 2: Purge: Purge the reactor with an inert gas (e.g., N₂) to remove unreacted HCDS and byproducts.

    • Step 3: Ammonia (NH₃) Pulse: Introduce ammonia gas into the reactor.

    • Step 4: Purge: Purge the reactor with the inert gas to remove unreacted ammonia and byproducts.

  • Film Growth: Repeat the cycle until the desired film thickness is achieved.

  • Characterization: Employ similar characterization techniques as for PEALD to determine film properties.

Process Visualization

The following diagrams illustrate the fundamental workflows of the PEALD and a representative thermal ALD process for silicon nitride deposition.

PEALD_Workflow cluster_cycle PEALD Cycle PCDS_Pulse 1. PCDS Pulse Purge1 2. Inert Gas Purge PCDS_Pulse->Purge1 Self-limiting adsorption Plasma_Exposure 3. N-Source Plasma Purge1->Plasma_Exposure Purge2 4. Inert Gas Purge Plasma_Exposure->Purge2 Surface reaction & ligand exchange Repeat Repeat for Desired Thickness Purge2->Repeat Start Start->PCDS_Pulse End Repeat->PCDS_Pulse Repeat->End

PEALD process flow with this compound.

Thermal_ALD_Workflow cluster_cycle Thermal ALD Cycle HCDS_Pulse 1. HCDS Pulse Purge1 2. Inert Gas Purge HCDS_Pulse->Purge1 Self-limiting adsorption NH3_Pulse 3. NH3 Pulse Purge1->NH3_Pulse Purge2 4. Inert Gas Purge NH3_Pulse->Purge2 Thermally driven surface reaction Repeat Repeat for Desired Thickness Purge2->Repeat Start Start->HCDS_Pulse End Repeat->HCDS_Pulse Repeat->End

Thermal ALD process flow with Hexachlorodisilane.

Concluding Remarks

The choice between thermal ALD and PEALD for depositing thin films with this compound hinges on the specific requirements of the application. PEALD with PCDS offers the distinct advantage of significantly lower deposition temperatures, making it compatible with thermally sensitive substrates and reducing the overall thermal budget of the fabrication process.[1][6] Furthermore, PEALD with PCDS has been shown to produce high-quality silicon nitride films with excellent electrical properties and low impurity content.[1][5]

While direct experimental data for thermal ALD with PCDS is currently unavailable, the process with the analogous precursor HCDS demonstrates the feasibility of purely thermal deposition, albeit at much higher temperatures.[2] This high-temperature process can yield dense, high-purity films, but the elevated thermal budget may be a limiting factor for many advanced applications.[1] For researchers and professionals requiring high-performance silicon-based thin films at low temperatures, PEALD with this compound presents a compelling and well-documented deposition strategy.

References

Pentachlorodisilane: A Comparative Guide to a High-Performance Precursor for Advanced Semiconductor Devices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development leveraging advanced semiconductor devices, the pursuit of materials that enhance performance and ensure reliability is paramount. In the intricate world of semiconductor fabrication, the choice of precursor molecules for thin film deposition is a critical determinant of the final device's characteristics. This guide provides a comprehensive comparison of pentachlorodisilane (PCDS), a novel chlorosilane precursor, with established alternatives for the deposition of silicon nitride (SiN_x) films, a cornerstone material in modern electronics.

Silicon nitride films are indispensable in semiconductor manufacturing, serving as insulators, passivation layers, and etch stops. The performance of these films, and by extension, the devices they are part of, is intrinsically linked to the precursor used in their deposition. This guide will delve into the impact of this compound on device performance and reliability, presenting a data-driven comparison with other widely used silicon precursors, namely hexachlorodisilane (HCDS) and bis(tert-butylamino)silane (BTBAS).

Performance Comparison of Silicon Precursors

The selection of a silicon precursor for Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN_x films significantly influences the deposition process and the resulting film quality. This compound has emerged as a promising candidate, demonstrating tangible advantages over other chlorosilanes and aminosilanes.

Deposition Characteristics

A key metric in atomic layer deposition is the growth per cycle (GPC), which dictates the efficiency of the deposition process. Under identical PEALD conditions, PCDS exhibits a GPC that is over 20% higher than that of HCDS.[1][2] This enhanced growth rate is attributed to the higher reactivity of the PCDS molecule.[1]

PrecursorDeposition MethodTemperature (°C)Growth Per Cycle (Å/cycle)
This compound (PCDS) PEALD270-360~1.02[3]
Hexachlorodisilane (HCDS) PEALD270-360~0.78[3]
Bis(tert-butylamino)silane (BTBAS) PEALD300-5000.15-0.32

Note: Data for BTBAS is sourced from separate studies and may not be directly comparable due to potential variations in experimental conditions.

Film Properties

The quality of the deposited SiN_x film is paramount for device performance and reliability. Key parameters include film composition, density, and electrical properties.

PropertyThis compound (PCDS)Hexachlorodisilane (HCDS)Bis(tert-butylamino)silane (BTBAS)
Oxygen Content (at. %) ~2[1][2]Similar to PCDS~2-50 (highly dependent on plasma conditions)
Chlorine Content (at. %) <1 (below detection limit)[1][2]Similar to PCDSN/A
Carbon Content (at. %) N/AN/A~2-20 (decreases with higher temperature and longer plasma exposure)
Density (g/cm³) Comparable to HCDSHigh~2.2-2.9
Refractive Index Comparable to HCDSHigh~1.75-1.96
Wet Etch Rate (nm/min in dilute HF) Comparable to HCDSHigh~1 (at 400°C)

Note: Direct comparative data for all parameters under identical conditions is not available across all precursors. The presented values are indicative of typical performance.

Electrical Performance

For applications in electronic devices, the electrical properties of the insulating SiN_x film are critical. Films deposited using PCDS have demonstrated excellent electrical characteristics, crucial for device reliability.

Electrical PropertyThis compound (PCDS)
Leakage Current Density @ 2 MV/cm 1-2 nA/cm²[1][2]
Breakdown Electric Field ~12 MV/cm[1][2]

These low leakage currents and high breakdown fields indicate a robust dielectric material, which is essential for preventing electrical shorts and ensuring the long-term stability of semiconductor devices.

Experimental Protocols

The following section outlines the typical experimental methodology for the deposition of SiN_x films using this compound via hollow cathode plasma-enhanced atomic layer deposition (PEALD).

PEALD of SiN_x using this compound

A typical PEALD process for depositing SiN_x films using PCDS involves the sequential exposure of a substrate to the precursor and a plasma.

Deposition Cycle:

  • PCDS Pulse: this compound vapor is introduced into the reactor for a specific duration (e.g., 1 second) to allow for self-limiting chemisorption onto the substrate surface.

  • Purge: An inert gas, such as argon or nitrogen, is flowed through the reactor for a set time (e.g., 30 seconds) to remove any unreacted PCDS molecules and byproducts from the chamber.

  • Plasma Exposure: A nitrogen-containing plasma (e.g., N₂/H₂ or NH₃) is ignited in the reactor for a defined period (e.g., 15 seconds). This plasma reacts with the adsorbed precursor layer to form a thin layer of silicon nitride.

  • Purge: The inert gas is again used to purge the reactor (e.g., for 30 seconds) to remove any remaining plasma species and reaction byproducts.

This four-step cycle is repeated until the desired film thickness is achieved. The substrate temperature is typically maintained in the range of 270-360°C.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

PEALD_Cycle cluster_workflow PEALD Cycle for SiNx Deposition PCDS_Pulse 1. PCDS Pulse (Precursor Adsorption) Purge1 2. Purge (Remove Excess PCDS) PCDS_Pulse->Purge1 Plasma 3. N₂/H₂ Plasma (Reaction Step) Purge1->Plasma Purge2 4. Purge (Remove Byproducts) Plasma->Purge2 Purge2->PCDS_Pulse Repeat for desired thickness

PEALD Experimental Workflow

Surface_Reaction cluster_pathway Proposed Surface Reaction Pathway of PCDS Amine_Surface Amine-terminated Surface (-NH₂) Chemisorption Chemisorption of PCDS (Release of HCl or H₂) Amine_Surface->Chemisorption PCDS_Molecule This compound (HSi₂Cl₅) PCDS_Molecule->Chemisorption Plasma_Reaction Plasma Reaction (Ligand Removal) Chemisorption->Plasma_Reaction SiN_Film Silicon Nitride Film Growth Plasma_Reaction->SiN_Film

PCDS Surface Reaction Pathway

Impact on Device Reliability

While direct, long-term reliability studies specifically comparing devices fabricated with PCDS to those with other precursors are not yet widely available, the superior intrinsic properties of PCDS-deposited SiN_x films strongly suggest a positive impact on device reliability.

The low impurity levels (oxygen and chlorine) and excellent electrical properties, such as low leakage current and high breakdown voltage, are critical for the longevity and stable performance of semiconductor devices.[1][2] High-quality insulating films are essential in preventing premature device failure mechanisms such as dielectric breakdown and charge trapping, which can degrade performance over time. The dense and robust nature of the films formed using PCDS is expected to provide enhanced protection against environmental factors and electrical stress, thereby contributing to improved overall device reliability. Further dedicated studies are anticipated to quantify the lifetime and failure rates of devices incorporating PCDS-based silicon nitride films.

Conclusion

This compound stands out as a high-performance precursor for the deposition of silicon nitride thin films, offering significant advantages in terms of deposition efficiency and the quality of the resulting films. Its ability to produce SiN_x layers with low impurity content and excellent electrical properties makes it a compelling choice for the fabrication of next-generation semiconductor devices where performance and reliability are not negotiable. For researchers and professionals in fields that rely on the cutting-edge of semiconductor technology, the adoption of advanced materials like this compound will be instrumental in pushing the boundaries of what is possible.

References

A Comparative Guide: Pentachlorodisilane vs. Novel Silicon Precursors for Advanced Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and semiconductor fabrication, the selection of a silicon precursor is a critical decision that directly impacts the quality, performance, and manufacturability of thin films. This guide provides an objective comparison of pentachlorodisilane (PCDS) against a range of traditional and novel silicon precursors, supported by experimental data to inform your selection for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.

This compound (Si₂HCl₅) has emerged as a promising precursor for the deposition of high-quality silicon-based thin films, particularly silicon nitride (SiNₓ), at lower temperatures. Its unique molecular structure, containing a Si-H bond, is believed to contribute to its higher reactivity compared to its fully chlorinated counterpart, hexachlorodisilane (HCDS). This guide will delve into a quantitative comparison of PCDS with other key silicon precursors, including chlorosilanes and aminosilanes, to highlight their respective advantages and disadvantages in various deposition applications.

Performance Comparison of Silicon Precursors

The selection of a silicon precursor significantly influences key deposition parameters and the final properties of the deposited thin film. The following tables summarize the performance of this compound in comparison to other widely used and novel silicon precursors for silicon nitride (SiNₓ) and silicon dioxide (SiO₂) deposition.

Table 1: Performance Benchmarking for Silicon Nitride (SiNₓ) Deposition
PrecursorChemical FormulaDeposition MethodDeposition Temperature (°C)Growth per Cycle (Å/cycle)Film PropertiesKey Advantages
This compound (PCDS) Si₂HCl₅PEALD270 - 360>20% higher than HCDSLow O (~2 at. %) and Cl (<1 at. %) content. Low leakage current (1–2 nA/cm² at 2 MV/cm). High breakdown field (~12 MV/cm).[1][2]Higher growth rate than HCDS, good film quality at low temperatures.[1][2][3]
Hexachlorodisilane (HCDS)Si₂Cl₆Thermal ALD / PEALD515 - 557 (Thermal)~1.0 (Thermal)Good density and low wet etch rate at higher temperatures.Well-established precursor, good for thermal ALD.
Dichlorosilane (DCS)SiH₂Cl₂LPCVD / PEALD / ALD~500 (ALD)Lower than PCDSFilms can have higher hydrogen content.[4][5] Lower wet etch rates compared to SiCl₄.[4][6]Well-established for SiNₓ deposition.
Silicon Tetrachloride (SiCl₄)SiCl₄ALD~500Lower than SiH₂Cl₂-Cost-effective.
Bis(tert-butylamino)silane (BTBAS)C₈H₂₂N₂SiPEALD200 - 400-High film density (2.8 g/cm³), low wet etch rate (0.2 nm/min). Carbon contamination can be an issue at lower temperatures.Reduced corrosivity and safer handling than chlorosilanes.[7]
Di(sec-butylamino)silane (DSBAS)C₈H₂₂N₂SiPEALD100 - 300Higher than BTBAS at low tempLower carbon content and wet etch rate than BTBAS.[8]Superior performance in PEALD of SiNₓ, yielding high-density films with minimal carbon contamination.[7]
Table 2: Performance Benchmarking for Silicon Dioxide (SiO₂) Deposition
PrecursorChemical FormulaDeposition MethodDeposition Temperature (°C)Growth per Cycle (Å/cycle)Film PropertiesKey Advantages
This compound (PCDS) Si₂HCl₅ALD / CVD--Can be used for low-temperature SiO₂ deposition.[2]Potential for high-purity films.
Bis(tert-butylamino)silane (BTBAS)C₈H₂₂N₂SiALD<300 - >500-Wide ALD temperature window.[7]Good balance of reactivity and film quality.[7]
Bis(diethylamino)silane (BDEAS)C₈H₂₂N₂SiALD--Good performance for SiO₂ deposition.[7]Safer handling than chlorosilanes.
Tris(dimethylamino)silane (TDMAS)C₆H₁₉N₃SiALD--Can lead to higher carbon incorporation and lower film quality.[7]-
Di(sec-butylamino)silane (DSBAS)C₈H₂₂N₂SiALD--Superior performance for high-quality PEALD of SiO₂.Yields films with higher density and lower etch rates.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate benchmarking of silicon precursors. Below are generalized protocols for Plasma-Enhanced Atomic Layer Deposition (PEALD) and Chemical Vapor Deposition (CVD) that can be adapted for specific precursors and desired film characteristics.

Generalized PEALD Protocol for Silicon Nitride (SiNₓ) Deposition
  • Substrate Preparation:

    • Utilize silicon wafers as substrates.

    • Perform a standard cleaning procedure to remove organic and inorganic contaminants.

    • An in-situ pre-treatment with a plasma (e.g., H₂, N₂) can be used to prepare the substrate surface.

  • Deposition Parameters:

    • Precursor Delivery: Introduce the silicon precursor (e.g., this compound) into the reactor chamber via a bubbler or vapor draw system. Maintain the precursor source at a constant temperature to ensure stable vapor pressure.

    • Co-reactant: Use a nitrogen source such as ammonia (NH₃) or nitrogen (N₂) plasma.

    • Deposition Temperature: Maintain the substrate temperature within the ALD window for the specific precursor, typically ranging from 270°C to 360°C for PCDS.[2]

    • ALD Cycle:

      • Precursor Pulse: Pulse the silicon precursor into the chamber for a defined duration to allow for self-limiting chemisorption onto the substrate surface.

      • Purge: Purge the chamber with an inert gas (e.g., Ar, N₂) to remove unreacted precursor and byproducts.

      • Co-reactant Pulse: Introduce the nitrogen co-reactant (e.g., NH₃ plasma) to react with the adsorbed precursor layer.

      • Purge: Purge the chamber again with an inert gas to remove reaction byproducts.

    • Repeat the ALD cycle until the desired film thickness is achieved.

  • Film Characterization:

    • Thickness and Refractive Index: Use ellipsometry to measure the film thickness and refractive index.

    • Composition: Employ X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and bonding states.

    • Wet Etch Rate (WER): Measure the etch rate in a dilute hydrofluoric acid (HF) solution to assess film density and quality.

    • Electrical Properties: Characterize leakage current and breakdown voltage using appropriate test structures.

Generalized CVD Protocol for Silicon-Based Film Deposition
  • Substrate Preparation:

    • Prepare substrates (e.g., silicon wafers) using a standard cleaning procedure.

    • An in-situ etch using hydrogen (H₂) or hydrogen chloride (HCl) at high temperatures can be performed to remove the native oxide and surface contaminants.[9]

  • Deposition Parameters:

    • Precursor and Carrier Gas: Introduce the silicon precursor vapor into the CVD reactor using a carrier gas (e.g., H₂, N₂).

    • Co-reactant Gases: Introduce co-reactant gases (e.g., NH₃ for SiNₓ, N₂O or O₂ for SiO₂) as required for the desired film.

    • Temperature and Pressure: Maintain the substrate at the desired deposition temperature and the reactor at a specific pressure (from low pressure to atmospheric). For PCDS, controlled decomposition for amorphous silicon or silicon nitride deposition occurs between 600-800°C.[10]

    • Gas Flow Rates: Precisely control the flow rates of all gases to manage the deposition rate and film stoichiometry.

  • Film Characterization:

    • Perform the same characterization techniques as described in the PEALD protocol to evaluate film properties.

Visualizing Deposition Workflows

Understanding the sequence of steps in a deposition process is crucial for process control and optimization. The following diagrams, generated using the DOT language, illustrate typical workflows for PEALD and CVD.

PEALD_Workflow cluster_cycle One ALD Cycle Precursor_Pulse 1. Precursor Pulse (e.g., PCDS) Purge1 2. Inert Gas Purge Precursor_Pulse->Purge1 Coreactant_Pulse 3. Co-reactant Pulse (e.g., N2 Plasma) Purge1->Coreactant_Pulse Purge2 4. Inert Gas Purge Coreactant_Pulse->Purge2 Repeat Repeat Cycle? Purge2->Repeat Start Start Start->Precursor_Pulse Repeat->Precursor_Pulse Yes End End Repeat->End No

A typical workflow for a Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle.

CVD_Workflow Start Start Load_Substrate Load Substrate Start->Load_Substrate Pump_Down Pump to Base Pressure Load_Substrate->Pump_Down Heat_Substrate Heat to Deposition Temp. Pump_Down->Heat_Substrate Introduce_Gases Introduce Precursor(s) and Carrier/Reactant Gases Heat_Substrate->Introduce_Gases Deposition Film Growth Introduce_Gases->Deposition Stop_Gases Stop Gas Flow Deposition->Stop_Gases Cool_Down Cool Substrate Stop_Gases->Cool_Down Vent_Chamber Vent Chamber Cool_Down->Vent_Chamber Unload_Substrate Unload Substrate Vent_Chamber->Unload_Substrate End End Unload_Substrate->End

A generalized workflow for a Chemical Vapor Deposition (CVD) process.

Safety Considerations for Chlorosilane Precursors

Chlorosilanes, including this compound, are reactive and hazardous materials that require strict safety protocols.

  • Reactivity: They react with moisture, including ambient humidity, to release corrosive hydrogen chloride (HCl) gas.[11] This reaction is exothermic and can be vigorous. They are also flammable and can ignite spontaneously in air.[12]

  • Health Hazards: Inhalation of chlorosilane vapors can cause severe respiratory tract irritation and burns.[13] Skin and eye contact will result in severe chemical burns.[13]

  • Handling Precautions:

    • Always handle chlorosilanes in a well-ventilated area, preferably within a fume hood or a glovebox with an inert atmosphere.

    • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[12]

    • Ensure all equipment is dry and free of moisture before use.

    • Ground and bond containers and transfer lines to prevent static discharge.

  • Storage: Store in tightly sealed, corrosion-resistant containers in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents.

This guide provides a foundational benchmark for this compound against other silicon precursors. The optimal choice will ultimately depend on the specific application, desired film properties, and available deposition equipment. Researchers are encouraged to consult the cited literature for more in-depth information and to perform their own process optimization.

References

A Comparative Analysis of Hydrogen Content in Silicon Nitride Films Derived from Pentachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and composition of thin films are critical for device performance and reliability. In the deposition of silicon nitride (SiNₓ) films, the incorporation of hydrogen is a key concern as it can influence the film's electrical and mechanical properties. This guide provides a comparative analysis of hydrogen content in SiNₓ films deposited using pentachlorodisilane (PCDS) against other common silicon precursors, supported by experimental data and detailed methodologies.

This compound (HSi₂Cl₅) is emerging as a promising precursor for the low-temperature deposition of high-quality silicon nitride films, particularly via plasma-enhanced atomic layer deposition (PEALD). A key advantage of PCDS lies in the potential for lower hydrogen incorporation compared to traditional silicon precursors.

Comparative Performance of Silicon Precursors

The choice of silicon precursor significantly impacts the hydrogen content and overall quality of the deposited SiNₓ film. The following table summarizes the performance of PCDS in comparison to other commonly used precursors.

PrecursorChemical FormulaTypical Deposition Method(s)Typical Hydrogen Content (at. %)Predominant Hydrogen BondingFilm Density (g/cm³)Key AdvantagesKey Disadvantages
This compound (PCDS) HSi₂Cl₅ PEALD Low (exact % not available) N-H [1]~2.9 [2][3]High film quality at low temperatures, low chlorine impurity (<1 at. %) [1]Limited publicly available data on hydrogen content
SilaneSiH₄PECVD, LPCVD10 - 30+Si-H, N-H[4][5]2.2 - 2.8Well-established processHigh hydrogen content
DichlorosilaneSiH₂Cl₂LPCVD, PECVD5 - 15Si-H, N-H2.5 - 2.9Lower hydrogen than silaneHigher deposition temperature than silane
Hexachlorodisilane (HCDS)Si₂Cl₆ALD, CVDLowN-H2.7 - 3.0Low hydrogen, good film qualityHigher cost, potential for chlorine impurities
Aminosilanes (e.g., BTBAS)C₈H₂₂N₂SiALD, CVD5 - 20Si-H, N-H, C-H2.2 - 2.6Low-temperature depositionPotential for carbon impurities

Experimental Determination of Hydrogen Content

The quantification of hydrogen in thin films is primarily accomplished through two analytical techniques: Fourier-Transform Infrared Spectroscopy (FTIR) and Secondary Ion Mass Spectrometry (SIMS).

Experimental Protocol: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify chemical bonds within a material by measuring the absorption of infrared radiation. For silicon nitride films, the concentration of Si-H and N-H bonds can be determined by analyzing the area of their respective absorption peaks.

  • Sample Preparation: A silicon nitride film is deposited on a silicon wafer. A background spectrum of a bare silicon wafer from the same batch is also collected.

  • Data Acquisition: The FTIR spectrum of the SiNₓ film is recorded, typically in the range of 400 to 4000 cm⁻¹.

  • Data Analysis: The absorbance spectrum is obtained by referencing the sample spectrum to the background spectrum. The characteristic absorption peaks for Si-H (stretching mode at approximately 2170 cm⁻¹) and N-H (stretching mode at approximately 3350 cm⁻¹) are identified.

  • Quantification: The integrated absorbance of these peaks is proportional to the concentration of the corresponding bonds. The total hydrogen content can be estimated using established calibration factors. For films deposited from PCDS, studies show a dominance of N-H bonds with a significant reduction in Si-H bonds, indicating that the hydrogen from the precursor is largely eliminated during the deposition process[1].

Experimental Protocol: Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that can provide elemental composition and depth profiling of thin films. It is particularly useful for quantifying the concentration of hydrogen and other impurities.

  • Sample Preparation: The SiNₓ-coated silicon wafer is placed in an ultra-high vacuum chamber.

  • Sputtering: A primary ion beam (e.g., Cs⁺) is directed at the sample surface, sputtering away material.

  • Ion Detection: The secondary ions ejected from the sample surface are accelerated into a mass spectrometer, where they are separated by their mass-to-charge ratio.

  • Depth Profiling: By continuously sputtering and detecting secondary ions, a depth profile of the hydrogen concentration can be generated. For improved accuracy in hydrogen detection, monitoring of SiH⁻ cluster ions can be employed to minimize surface adsorption effects[4].

  • Quantification: The hydrogen concentration is quantified by comparing the detected secondary ion signal to that of a reference standard with a known hydrogen concentration.

Signaling Pathways and Experimental Workflows

The logical workflow for the analysis of hydrogen content in films from this compound can be visualized as follows:

Hydrogen_Analysis_Workflow cluster_Deposition Film Deposition cluster_Analysis Hydrogen Content Analysis cluster_Data Data Interpretation & Comparison PCDS This compound (PCDS) Precursor Deposition PEALD Process PCDS->Deposition SiNx_Film SiNₓ Film on Si Wafer Deposition->SiNx_Film FTIR FTIR Spectroscopy SiNx_Film->FTIR SIMS SIMS Analysis SiNx_Film->SIMS FTIR_Analysis Analyze Si-H and N-H Peaks (~2170 cm⁻¹ and ~3350 cm⁻¹) FTIR->FTIR_Analysis SIMS_Profiling Depth Profile of H Concentration SIMS->SIMS_Profiling Quantification Quantitative H Content (at. %) FTIR_Analysis->Quantification SIMS_Profiling->Quantification Comparison Compare with other precursors (Silane, HCDS, etc.) Quantification->Comparison

Workflow for hydrogen analysis in PCDS-derived films.

Conclusion

The use of this compound as a precursor for silicon nitride films offers a promising route to achieving high-density, low-impurity films at reduced deposition temperatures. Experimental evidence suggests that films derived from PCDS exhibit a low hydrogen content, with the incorporated hydrogen being predominantly in the form of N-H bonds rather than Si-H bonds[1]. This characteristic, along with low chlorine contamination, makes PCDS an attractive alternative to traditional silicon precursors for applications where film purity and stability are paramount. Further quantitative studies on the precise hydrogen concentration in PCDS-derived films will be beneficial for a more detailed comparison.

References

A Comparative Analysis of Impurity Levels in Thin Films Derived from PCDS and HCDS Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fabrication of advanced semiconductor devices and sensitive drug delivery systems, the purity of thin films is paramount. The choice of chemical precursors in deposition processes plays a critical role in determining the final impurity profile of these films, which can significantly impact device performance and biocompatibility. This guide provides an objective comparison of impurity levels in silicon nitride (SiNₓ) thin films deposited using two common chlorosilane precursors: Pentachlorodisilane (PCDS, Si₂HCl₅) and Hexachlorodisilane (HCDS, Si₂Cl₆). The information presented is supported by experimental data to aid researchers in selecting the optimal precursor for their specific applications.

Executive Summary

Experimental evidence indicates that silicon nitride films grown via plasma-enhanced atomic layer deposition (PEALD) using PCDS as a precursor exhibit comparable or superior purity profiles to those grown with HCDS under identical conditions. Notably, films from both precursors, when deposited using a hollow cathode plasma source, demonstrate exceptionally low oxygen contamination. However, trace amounts of chlorine and hydrogen are the primary residual impurities.

Quantitative Impurity Comparison

The following table summarizes the typical impurity concentrations found in SiNₓ films deposited by PEALD using PCDS and HCDS precursors at a deposition temperature of 360 °C. The data is primarily sourced from studies utilizing X-ray Photoelectron Spectroscopy (XPS) for elemental analysis.

ImpurityPrecursorConcentration (atomic %)Key Observations
Oxygen (O) PCDS~2%[1]Exceptionally low oxygen content is achievable with a hollow cathode plasma source.[1][2][3]
HCDSSimilar to PCDSComparable low oxygen levels are observed under the same deposition conditions.
Chlorine (Cl) PCDS<1% (Below detection limit)[1]Chlorine content is minimal at optimal deposition temperatures.
HCDS<1%[1]At temperatures below 300 °C, excess chlorine contamination can occur due to the formation of NH₄Cl.
Hydrogen (H) PCDSPrimarily as N-H bonds[1]FTIR analysis indicates a predominance of N-H bonds with no significant Si-H bond incorporation from the precursor.[1]
HCDSPrimarily as -NH groups[4]Hydrogen is a primary impurity in films deposited with chlorosilane precursors, which can affect film density.

Experimental Protocols

The data presented in this guide is based on films synthesized and analyzed using the following methodologies:

Film Deposition: Plasma-Enhanced Atomic Layer Deposition (PEALD)

A common method for depositing high-quality SiNₓ thin films from PCDS and HCDS is PEALD. A typical experimental setup is as follows:

  • Deposition System: A custom-built ALD system equipped with a hollow-cathode plasma source is utilized.[2]

  • Precursors and Reactants:

    • Silicon Precursor: this compound (PCDS) or Hexachlorodisilane (HCDS).

    • Nitrogen Source: Ammonia (NH₃) plasma or a mixture of nitrogen and hydrogen (N₂/H₂) plasma.

  • Deposition Temperature: The substrate temperature is maintained in the range of 270-360 °C.[1]

  • Deposition Cycle: A typical PEALD cycle consists of four steps:

    • PCDS or HCDS precursor pulse.

    • Inert gas purge to remove the precursor and byproducts.

    • Plasma exposure (e.g., NH₃ plasma) to provide the nitrogen reactant.

    • Inert gas purge to remove remaining reactants and byproducts.

  • Self-Limiting Growth: The process demonstrates self-limiting growth behavior, which is characteristic of ALD.[1]

Impurity Analysis

The elemental composition and impurity levels of the deposited SiNₓ films are characterized by the following techniques:

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the atomic concentrations of silicon, nitrogen, oxygen, and chlorine in the films.[1]

  • Fourier Transform Infrared Spectroscopy (FTIR): Employed to identify the chemical bonding environment within the film, particularly to analyze the presence and nature of hydrogen-containing bonds (e.g., Si-H and N-H).[1]

Visualizing the Deposition and Analysis Workflow

The following diagram illustrates the general workflow for the deposition of SiNₓ films from PCDS or HCDS and the subsequent impurity analysis.

G Experimental Workflow for SiNₓ Film Deposition and Impurity Analysis cluster_0 Film Deposition (PEALD) cluster_1 Impurity Analysis Precursor PCDS or HCDS Precursor Pulse Purge1 Inert Gas Purge Precursor->Purge1 Plasma NH3 Plasma Exposure Purge1->Plasma Purge2 Inert Gas Purge Plasma->Purge2 Purge2->Precursor Repeat Cycle Deposited_Film Deposited SiNₓ Film Purge2->Deposited_Film XPS XPS Analysis (O, Cl Content) FTIR FTIR Analysis (H-bonding) Deposited_Film->XPS Deposited_Film->FTIR

A simplified workflow for PEALD of SiNₓ films and subsequent impurity analysis.

Signaling Pathways of Impurity Incorporation

The diagram below illustrates the potential pathways for the incorporation of key impurities during the PEALD process using chlorosilane precursors.

G Impurity Incorporation Pathways in SiNₓ PEALD PCDS PCDS (Si₂HCl₅) SiNx_Film SiNₓ Film PCDS->SiNx_Film Si, Cl, H source Cl_Impurity Chlorine Impurity PCDS->Cl_Impurity precursor-derived H_Impurity Hydrogen Impurity PCDS->H_Impurity precursor-derived HCDS HCDS (Si₂Cl₆) HCDS->SiNx_Film Si, Cl source HCDS->Cl_Impurity precursor-derived NH3_Plasma NH₃ Plasma NH3_Plasma->SiNx_Film N, H source NH3_Plasma->H_Impurity Residual_H2O Residual H₂O in Chamber O_Impurity Oxygen Impurity Residual_H2O->O_Impurity Incomplete_Reaction Incomplete Reaction/ Byproduct Formation Incomplete_Reaction->Cl_Impurity O_Impurity->SiNx_Film incorporation Cl_Impurity->SiNx_Film incorporation H_Impurity->SiNx_Film incorporation

Potential sources and pathways for impurity incorporation in SiNₓ films.

Conclusion

Both PCDS and HCDS are viable precursors for the deposition of high-purity silicon nitride thin films, particularly when utilizing advanced techniques like PEALD with a hollow cathode plasma source. The choice between the two may depend on specific process requirements. PCDS offers the advantage of a higher growth rate, while both precursors can yield films with very low oxygen and chlorine impurity levels.[1] The primary residual impurity for both is hydrogen, predominantly in the form of N-H bonds. For applications where minimizing deposition time is critical without compromising film quality, PCDS presents a compelling alternative to HCDS. Researchers should consider the trade-offs between deposition rate and precursor availability for their specific experimental and developmental needs.

References

Safety Operating Guide

Navigating the Safe Disposal of Pentachlorodisilane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Action: In the event of a spill or exposure to pentachlorodisilane, evacuate the area, alert safety personnel, and consult the Safety Data Sheet (SDS) immediately. This substance is highly reactive and poses significant health and safety risks.

Researchers and laboratory personnel handling this compound must adhere to stringent safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory staff and compliance with regulations. This compound is a corrosive, pyrophoric, and water-reactive chemical that requires careful management from handling to final disposal.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is critical to be familiar with its significant hazards. The substance can ignite spontaneously in air, reacts violently with water to produce flammable gases, and can cause severe burns to the skin and eyes.[1] Inhalation may also cause respiratory irritation.[1]

Essential Personal Protective Equipment (PPE) includes:

  • Inert gas handling capabilities (e.g., a glovebox).

  • Flame-retardant lab coat.

  • Chemical-resistant gloves (Nitrile or Fluorinated rubber are recommended).[1]

  • Tightly sealed safety goggles and a face shield.[1]

  • Access to an emergency eyewash station and safety shower.

Pre-Disposal Considerations: Neutralization of Hydrolysis Products

This compound readily reacts with moisture, including humidity in the air, in a process called hydrolysis.[2][3] This reaction produces hydrochloric acid (HCl) and can form shock-sensitive and potentially explosive "popping gels".[4] Therefore, a crucial step before disposal is the careful and controlled neutralization of these acidic byproducts. Alkaline solutions, such as sodium hydroxide (NaOH), are recommended for this purpose.[2]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of small quantities of this compound typically found in a laboratory setting. For larger quantities, consult with your institution's environmental health and safety (EHS) office for specialized guidance.

1. Preparation and Setup:

  • Conduct all disposal procedures within a certified chemical fume hood.

  • Ensure an inert atmosphere (e.g., nitrogen or argon) is available.

  • Have a compatible fire extinguisher (powder-based) readily accessible.[1] Do not use water.[1]

  • Prepare a neutralization solution of 5% sodium hydroxide (NaOH) in a large, appropriate container.

2. Controlled Hydrolysis and Neutralization:

  • Under an inert atmosphere, slowly and cautiously add the this compound waste to a larger volume of an inert, high-boiling point solvent (e.g., kerosene or mineral oil). This helps to moderate the reaction.

  • Very slowly and in small increments, add this diluted solution to the stirred sodium hydroxide neutralization bath. Be prepared for a vigorous reaction, including the release of hydrogen gas.

  • Monitor the pH of the neutralization solution, ensuring it remains basic (pH > 7). Add more NaOH solution as needed.

3. Final Disposal:

  • Once the reaction has ceased and the solution is cool, the neutralized mixture should be collected in a clearly labeled, compatible waste container.

  • The final disposal must be handled by a licensed chemical waste disposal facility.[5] The material can be disposed of through controlled incineration with flue gas scrubbing.[5]

  • Do not discharge any this compound waste to sewer systems.[5]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaSi₂Cl₅H[2]
Molecular Weight234.41 g/mol [1]
Boiling Point147°C[2]
Density1.54 g/cm³[2]
Occupational Exposure Limit (OEL)0.1 ppm (8-hour workday)[2]

Experimental Workflow for Disposal

Pentachlorodisilane_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_inert Ensure Inert Atmosphere prep_fume_hood->prep_inert prep_neutralization Prepare 5% NaOH Solution prep_inert->prep_neutralization dilute Slowly Dilute PCDS in Inert Solvent prep_neutralization->dilute hydrolyze Add Diluted PCDS to Stirred NaOH Solution dilute->hydrolyze monitor Monitor pH and Reaction hydrolyze->monitor cool Allow Solution to Cool monitor->cool collect Collect Neutralized Waste cool->collect label_waste Label Waste Container collect->label_waste dispose Transfer to Licensed Waste Disposal Facility label_waste->dispose

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides the necessary framework for the safe handling and disposal of this compound. Adherence to these procedures is paramount for ensuring a safe laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet before handling this chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.